molecular formula C9H7BrO3 B029351 4-(2-bromoacetyl)benzoic Acid CAS No. 20099-90-5

4-(2-bromoacetyl)benzoic Acid

Cat. No.: B029351
CAS No.: 20099-90-5
M. Wt: 243.05 g/mol
InChI Key: ZMHLKKVZTJBBHK-UHFFFAOYSA-N
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Description

4-(2-bromoacetyl)benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLKKVZTJBBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373578
Record name 4-(2-bromoacetyl)benzoic Acid
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Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20099-90-5
Record name 4-(2-bromoacetyl)benzoic Acid
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Record name 20099-90-5
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Foundational & Exploratory

4-(2-Bromoacetyl)benzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(2-Bromoacetyl)benzoic acid is a cornerstone bifunctional molecule in the fields of medicinal chemistry, chemical biology, and proteomics. Its strategic design, incorporating a reactive α-bromoacetyl electrophile and a versatile carboxylic acid handle, positions it as a critical building block for the synthesis of sophisticated molecular tools. This guide provides an in-depth technical exploration of the chemical properties, synthesis, and reactivity of this compound. We will delve into its application in the rational design of targeted covalent inhibitors and activity-based probes, providing field-proven insights and detailed experimental protocols. This document is intended to be an authoritative resource for researchers, scientists, and drug development professionals, enabling the effective and strategic application of this potent chemical entity in their research endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and chemical biology, precision and efficacy are paramount. This compound has emerged as a particularly valuable reagent due to its inherent duality. The α-bromoacetyl moiety serves as a potent electrophilic "warhead," capable of forming stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins. This capacity for irreversible binding is the foundation of its use in the development of targeted covalent inhibitors, which can offer advantages in potency and duration of action over their non-covalent counterparts.

Simultaneously, the carboxylic acid functional group provides a strategic point of attachment for a variety of molecular fragments. This "handle" can be functionalized to introduce targeting ligands, solubility-enhancing groups, or reporter tags such as fluorophores or biotin. This modularity is the key to its application in the construction of activity-based probes for enzyme profiling and other advanced chemical biology tools. A comprehensive understanding of the chemical properties and reactivity of this compound is therefore essential for any researcher aiming to leverage its full potential.

Core Chemical and Physical Properties

A solid understanding of the fundamental physicochemical properties of this compound is critical for its appropriate handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₉H₇BrO₃[1][2]
Molecular Weight 243.06 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 116-117 °C[4]
Solubility Soluble in dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.
CAS Number 20099-90-5[3]

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.3 ppm (s, 1H, -COOH): The acidic proton of the carboxylic acid will appear as a broad singlet far downfield.

    • δ ~8.1 ppm (d, J ≈ 8.5 Hz, 2H, Ar-H): The two aromatic protons ortho to the carboxylic acid group.

    • δ ~8.0 ppm (d, J ≈ 8.5 Hz, 2H, Ar-H): The two aromatic protons ortho to the bromoacetyl group.

    • δ ~4.9 ppm (s, 2H, -CH₂Br): The two protons of the methylene group adjacent to the bromine and the carbonyl.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~192 ppm (C=O, ketone)

    • δ ~167 ppm (C=O, carboxylic acid)

    • δ ~139 ppm, ~134 ppm, ~130 ppm, ~129 ppm (aromatic carbons)

    • δ ~31 ppm (-CH₂Br)

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic hydrogen bonding.

    • ~1700 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.

    • ~1680 cm⁻¹ (sharp, strong): C=O stretch of the ketone.

    • ~1600, ~1400 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1200 cm⁻¹: C-Br stretch.

Synthesis and Purification: A Reliable and Scalable Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through the α-bromination of 4-acetylbenzoic acid. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by bromine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Acetylbenzoic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Hydrobromic acid (48% aqueous solution, catalytic)

  • Ice

  • Saturated sodium thiosulfate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve 4-acetylbenzoic acid (2.0 g, 12.2 mmol) in 90 mL of glacial acetic acid. Gentle heating to 45 °C may be required to achieve complete dissolution.[3]

  • Catalyst Addition: Add a few drops of 48% hydrobromic acid to the solution to catalyze the reaction.

  • Bromination: While maintaining the temperature at 45 °C and stirring vigorously, slowly add a solution of bromine (0.61 mL, 12.2 mmol) in 2 mL of glacial acetic acid dropwise over one hour.[3] The disappearance of the red bromine color indicates the progress of the reaction.

  • Precipitation: After the addition is complete, pour the reaction mixture over a generous amount of ice in a separate beaker. The product will precipitate as a white solid.[3]

  • Quenching: Add saturated sodium thiosulfate solution dropwise to the ice-cold mixture until the color of any excess bromine is discharged.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.[3]

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is inert to the reaction conditions.

  • HBr Catalyst: The acid catalyst is crucial for promoting the enolization of the ketone, which is the rate-limiting step for the α-bromination.

  • Controlled Bromine Addition: The slow, dropwise addition of bromine is essential to control the exothermicity of the reaction and to prevent the formation of poly-brominated byproducts.

  • Ice Precipitation: Pouring the reaction mixture into ice water serves to both quench the reaction and precipitate the less water-soluble product, facilitating its isolation.

Workflow for Synthesis and Purification

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 4-Acetylbenzoic Acid in Acetic Acid add_cat Add Catalytic HBr dissolve->add_cat brominate Slowly Add Bromine Solution at 45°C add_cat->brominate precipitate Precipitate on Ice brominate->precipitate Reaction Completion quench Quench with Sodium Thiosulfate precipitate->quench filtrate Vacuum Filtration quench->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product product recrystallize->product Pure Product

References

A Technical Guide to 4-(2-Bromoacetyl)benzoic Acid: Properties, Synthesis, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-(2-Bromoacetyl)benzoic acid is a hetero-bifunctional small molecule of significant interest in chemical biology, medicinal chemistry, and drug development. Its molecular structure is distinguished by two key functional groups: a reactive α-bromoacetyl moiety and a versatile carboxylic acid handle. This unique architecture allows it to serve as a powerful cross-linking agent and a structural intermediate. The bromoacetyl group acts as a potent electrophile, enabling the selective alkylation of nucleophilic residues in biomolecules, most notably the sulfhydryl groups of cysteine residues.[1][2] The carboxylic acid group provides an additional site for chemical modification, allowing for its incorporation into larger molecular frameworks.[3] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reaction mechanisms, and key applications of this compound, with a focus on its utility in site-specific protein modification and as a precursor in the synthesis of therapeutic agents.[4][5]

Physicochemical Properties

The fundamental characteristics of this compound are critical for its handling, storage, and application in experimental design. Its identity and purity are typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

PropertyValueSource(s)
Molecular Weight 243.06 g/mol [6]
Molecular Formula C₉H₇BrO₃[6][7]
CAS Number 20099-90-5[3][6][8]
Appearance Off-white to white crystalline solid/powder[4][8]
Melting Point 224-225 °C[8][9]
Boiling Point 386.2 °C (Predicted)[8]
Density ~1.66 g/cm³ (Predicted)[8]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[8]

Core Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its dual-reactive nature.

  • The Bromoacetyl Group : This α-haloketone is a strong electrophile. The carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack (S_N2 reaction) by soft nucleophiles. The primary target in biological systems is the thiol group (-SH) of cysteine residues, which are readily alkylated to form a stable thioether bond.[1][2] This reaction is highly selective and efficient at physiological or near-neutral pH.

  • The Carboxylic Acid Group : The carboxyl moiety (-COOH) is less reactive under physiological conditions but serves as a crucial handle for synthetic modifications. It can be activated to form esters, amides, or other derivatives, allowing the molecule to be tethered to resins for solid-phase synthesis or coupled to other molecules of interest.[3]

alkylation_mechanism cluster_reaction Alkylation of Cysteine BABA This compound Product Alkylated Protein (Stable Thioether Linkage) BABA->Product S-H attacks α-carbon Cysteine Protein-Cysteine (R-SH) Cysteine->Product HBr HBr Product->HBr Br- leaves caption Mechanism of Cysteine Alkylation.

Mechanism of Cysteine Alkylation.

Synthesis Pathway

A common and efficient method for preparing this compound is through the selective bromination of the α-carbon of 4-acetylbenzoic acid.[7][8]

synthesis_workflow start Starting Material 4-Acetylbenzoic Acid reaction Reaction Step Stir at RT to 45°C start->reaction reagents Reagents Bromine (Br₂) Açetic Acid (Solvent) reagents->reaction workup Workup Precipitate on ice Filter solid reaction->workup purification Purification Recrystallize from Ethanol workup->purification product Final Product|{this compound} purification->product

General Synthesis Workflow.
Experimental Protocol: Synthesis from 4-Acetylbenzoic Acid[7][8]

  • Dissolution : Dissolve 4-acetylbenzoic acid (1 equivalent) in glacial acetic acid in an Erlenmeyer flask with heating (e.g., 45°C) until fully dissolved.

  • Bromine Addition : In a separate vessel, dissolve bromine (1 equivalent) in a small amount of acetic acid. Add this solution dropwise to the heated 4-acetylbenzoic acid solution over approximately 1 hour with vigorous stirring.

    • Expertise Note : The slow addition is crucial to control the exothermic reaction and prevent the formation of di-brominated byproducts. The disappearance of the red bromine color indicates the reaction is proceeding.

  • Reaction Monitoring : Stir the mixture at room temperature or mild heat for 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Product Precipitation : Pour the reaction mixture over ice to precipitate the crude product.

  • Isolation and Purification : Collect the solid product by vacuum filtration. Purify the crude material by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound.

    • Trustworthiness : Recrystallization is a self-validating step that removes unreacted starting material and impurities, ensuring the high purity required for subsequent applications.

Applications in Research and Drug Development

Site-Specific Protein Modification

The selective reactivity of the bromoacetyl group towards cysteine's sulfhydryl group makes it an invaluable tool for site-specific protein modification.[1] This allows for the precise attachment of reporter tags, fluorophores, drug payloads, or other biomolecules.

Detailed Protocol: Bromoacetylation of a Cysteine-Containing Protein[1]
  • Protein Preparation :

    • Dissolve the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 1-10 mg/mL.

    • Rationale : If the protein contains intramolecular disulfide bonds that mask the target cysteine, they must first be reduced. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Remove the excess reducing agent using a desalting column, exchanging the protein into an oxygen-free Alkylation Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).

  • Alkylation Reaction :

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

    • Expertise Note : The reaction is performed in the dark to prevent potential light-induced side reactions. The pH is kept slightly basic to ensure the thiol group is sufficiently nucleophilic while minimizing reactions with other residues like lysine.

  • Quenching the Reaction :

    • To stop the reaction and consume any excess alkylating reagent, add a quenching solution such as L-cysteine or β-mercaptoethanol to a final concentration that is in 100-fold molar excess relative to the bromoacetyl reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification and Validation :

    • Remove the excess reagents and byproducts by subjecting the reaction mixture to size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

    • Trustworthiness : Validate the success of the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the expected mass shift corresponding to the addition of the reagent.

Synthesis of Cyclic Peptides and Conjugates

In peptide chemistry, this compound derivatives are used to create constrained cyclic peptides, peptide-protein conjugates, and peptide polymers.[2][10] By incorporating both a cysteine residue and an amino acid modified with a bromoacetyl group into a linear peptide sequence, an intramolecular cyclization can be induced.[11]

peptide_cyclization start Linear Peptide (Contains Cys and Bromoacetyl-Lys) reaction Intramolecular Reaction (pH 7-9 Buffer) start->reaction Cys -SH attacks Bromoacetyl purification Purification (RP-HPLC) reaction->purification product Cyclic Peptide (Stable Thioether Bridge) purification->product caption Workflow for Peptide Cyclization.

References

A Comprehensive Technical Guide to 4-(2-bromoacetyl)benzoic Acid (CAS: 20099-90-5): Properties, Synthesis, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Introduction and Overview

4-(2-bromoacetyl)benzoic acid, identified by CAS number 20099-90-5, is a bifunctional organic compound of significant interest to researchers in chemical biology, medicinal chemistry, and materials science.[1][2][3] Its structure uniquely combines a highly reactive α-haloketone (the bromoacetyl group) with a versatile carboxylic acid handle on a benzene ring. This dual functionality makes it an exceptional tool for a variety of chemical transformations.

The bromoacetyl moiety serves as a potent electrophile, acting as an alkylating agent that readily reacts with soft nucleophiles.[4] This reactivity is most notably exploited for the covalent modification of proteins, specifically targeting the thiol groups of cysteine residues.[4] Simultaneously, the carboxylic acid group provides a site for further derivatization, such as amide bond formation, enabling its use as a crosslinker or as a foundational building block in the synthesis of more complex molecules, including linkers for Antibody-Drug Conjugates (ADCs).[5][6] This guide provides an in-depth examination of its properties, a field-tested synthesis protocol, its core reactivity, and its principal applications, offering a comprehensive resource for scientific professionals.

Figure 1: Chemical Structure of this compound

Section 2: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 20099-90-5[1][2][7]
Molecular Formula C₉H₇BrO₃[1][7][8][9]
Molecular Weight 243.05 g/mol [1][7][10]
Appearance Off-white solid[7]
Melting Point 224-225 °C[1][2][7]
Boiling Point 386.2 ± 22.0 °C (Predicted)[1][7]
Density ~1.7 g/cm³ (Predicted)[1][7]
InChI Key ZMHLKKVZTJBBHK-UHFFFAOYSA-N[10]
Solubility Soluble in DMSO, DMF; recrystallizes from hot ethanol[4][10]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[7]

Section 3: Synthesis and Purification

The most common and reliable method for synthesizing this compound is through the α-bromination of its precursor, 4-acetylbenzoic acid. This electrophilic substitution reaction targets the α-carbon of the ketone, facilitated by an acidic environment.

Figure 2: Synthesis of this compound
Detailed Synthesis Protocol

This protocol is adapted from established procedures and is designed for reliability and scalability at the laboratory level.[2][7][10]

Materials:

  • 4-acetylbenzoic acid (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (1.0 eq)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a suitable flask equipped with a stir bar, add 4-acetylbenzoic acid (e.g., 2.0 g, 12.2 mmol) to glacial acetic acid (e.g., 90 mL). Heat the mixture to 45 °C with stirring until all solids have dissolved completely.[10]

  • Bromine Addition: Prepare a solution of bromine (e.g., 1.95 g, 12.2 mmol, ~0.61 mL) in a small amount of acetic acid (~2 mL). Add this bromine solution dropwise to the heated reaction mixture over approximately 1 hour. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts. Maintaining the temperature ensures a consistent reaction rate.

  • Reaction Monitoring: The reaction often has a brief induction period. Successful initiation is marked by the disappearance of the red bromine color and the evolution of hydrogen bromide (HBr) gas.[10] The reaction should be stirred at 45 °C for an additional 2-3 hours after the bromine addition is complete, or until TLC/LC-MS analysis shows full consumption of the starting material.

  • Precipitation: Once the reaction is complete, carefully pour the warm reaction mixture over a beaker of crushed ice. The product will precipitate as a solid. Causality Note: The product is poorly soluble in cold aqueous solutions, allowing for efficient isolation from the acetic acid solvent and any soluble impurities.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and HBr.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol (~75 °C) to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[10] For higher purity, this process can be repeated. Alternatively, purification can be achieved via column chromatography using a dichloromethane/methanol gradient.[2][7]

Section 4: Core Reactivity and Mechanism of Action

The utility of this compound stems directly from its electrophilic bromoacetyl group. The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the bromine atom. Bromine's nature as an excellent leaving group facilitates an S_N2-type reaction.

This compound shows a strong preference for soft nucleophiles, with the thiol group (-SH) of cysteine residues in proteins being a primary target.[4] The reaction proceeds via a direct displacement of the bromide ion by the thiolate anion (deprotonated thiol), forming a stable thioether bond. This reaction is highly efficient and specific under controlled pH conditions (typically pH 7.0-8.5), where the cysteine thiol is sufficiently nucleophilic.

Figure 3: Alkylation of a cysteine residue by this compound

Section 5: Key Applications in Research and Development

Site-Specific Protein Modification

The selective alkylation of cysteine residues is a cornerstone of bioconjugation chemistry.[11] this compound is an effective reagent for this purpose, allowing for the introduction of a benzoic acid moiety at a specific site on a protein's surface. This can be used to alter the protein's surface charge, introduce a handle for further modifications, or to probe the local environment of the cysteine residue.

G A Protein Preparation (with accessible Cys residue) Reduce disulfide bonds if necessary C Conjugation Reaction Add reagent to protein solution (10-50 fold molar excess) pH 7.5, Room Temp, 2-4h A->C B Reagent Preparation Dissolve this compound in organic solvent (e.g., DMSO) B->C D Quenching Add excess L-cysteine or DTT to consume unreacted reagent C->D E Purification Remove excess reagent and byproducts (Size-Exclusion Chromatography or Dialysis) D->E F Characterization Confirm modification (Mass Spectrometry, SDS-PAGE) E->F

Figure 4: General workflow for cysteine-specific protein labeling
Detailed Protocol for Protein Labeling

This protocol provides a robust framework for the bromoacetylation of cysteine residues on a purified protein.[4]

Materials:

  • Purified protein containing at least one accessible cysteine residue (1-10 mg/mL).

  • Alkylation Buffer: e.g., Phosphate-Buffered Saline (PBS) or Tris buffer, pH 7.5.

  • This compound.

  • DMSO or DMF (for stock solution).

  • Quenching Solution: e.g., 1 M L-cysteine or DTT.

  • Desalting column or dialysis equipment.

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable buffer (e.g., Alkylation Buffer) free of nucleophilic contaminants. If the target cysteine is involved in a disulfide bond, the protein must first be treated with a reducing agent like DTT or TCEP, which must then be removed completely via a desalting column or dialysis prior to labeling. Trustworthiness Note: Complete removal of the reducing agent is paramount, as it would otherwise react with and consume the alkylating reagent, preventing protein modification.

  • Reagent Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Bromoacetylation Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the protein solution. Add the reagent dropwise while gently stirring or vortexing to prevent protein precipitation. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching: Terminate the reaction by adding a quenching solution to a final concentration that is in large excess (e.g., 100-fold) over the initial concentration of the bromoacetyl reagent. For example, add L-cysteine to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and quenching agent to obtain the purified, labeled protein. This is typically achieved using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer.[4]

  • Validation: Confirm the successful conjugation and determine the extent of labeling using mass spectrometry (to observe the mass shift corresponding to the addition of the reagent) and SDS-PAGE (to check for protein integrity).

Role as a Bifunctional Linker in Bioconjugates

The dual reactivity of this compound makes it an attractive, albeit simple, building block for constructing linkers used in targeted therapeutics like Antibody-Drug Conjugates (ADCs).[6][12] In this context, a linker connects a large biomolecule (the antibody) to a potent small molecule payload (the drug).[13][14] The carboxylic acid can be activated and coupled to an amine-containing payload or a spacer, while the bromoacetyl group can (in principle) be used to attach to the antibody.

ADC_Concept cluster_Ab Antibody cluster_Drug Payload Ab Antibody (with Cys) Linker 4-(2-bromoacetyl) benzoic acid Ab->Linker Thioether Bond (Alkylation) Drug Cytotoxic Drug (with Amine) Linker->Drug Amide Bond (Coupling)

Figure 5: Conceptual use as a linker in an Antibody-Drug Conjugate (ADC)

In a typical synthetic strategy, the carboxylic acid of this compound would first be coupled to the payload using standard peptide coupling chemistry (e.g., using HATU or EDC/NHS). The resulting bromoacetyl-functionalized payload would then be purified and subsequently reacted with reduced cysteine residues on the antibody to form the final ADC.

Section 6: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as a corrosive and irritant.[15]

Hazard TypeGHS InformationReference(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[15]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.[17]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15][18]

  • Avoid inhalation of dust and direct contact with skin and eyes.[18]

  • Wash hands thoroughly after handling.[15]

First-Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

Storage and Stability:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19] The recommended storage temperature is refrigerated (2-8°C).[7]

  • The compound is stable under recommended storage conditions.

Section 7: Conclusion

This compound stands out as a valuable and versatile reagent for chemical and biological research. Its well-defined bifunctional nature—a potent cysteine-reactive alkylating agent paired with a modifiable carboxylic acid—provides a reliable platform for protein modification, bioconjugation, and the synthesis of complex molecular architectures. By understanding its synthesis, reactivity, and proper handling, researchers can confidently leverage this compound to advance projects in drug discovery, proteomics, and beyond.

Section 8: References

  • Benchchem. (n.d.). Synthesis routes of this compound. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). 4-(Bromoacetyl)benzoic acid | CAS#:20099-90-5. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(2-Bromo-acetyl)-benzoic acid | 20099-90-5. Retrieved from --INVALID-LINK--

  • Studylib. (n.d.). 9233 4-(2-Bromoethyl)benzoic Acid (English) AAA TCI MSDS A2.0. Retrieved from --INVALID-LINK--

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  • PubChemLite. (n.d.). This compound (C9H7BrO3). Retrieved from --INVALID-LINK--

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  • BroadPharm. (n.d.). ADC Linkers, AOC Linkers. Retrieved from --INVALID-LINK--

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References

Synthesis of 4-(2-bromoacetyl)benzoic acid from 4-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-bromoacetyl)benzoic acid from 4-acetylbenzoic acid. This synthesis involves the alpha-bromination of a ketone, a fundamental reaction in organic chemistry for the formation of reactive intermediates used in the development of pharmaceutical agents and other bioactive molecules.

Overview of the Synthesis

The synthesis of this compound is achieved through the direct bromination of 4-acetylbenzoic acid at the alpha-carbon of the acetyl group. The reaction is typically carried out in an acidic solvent, such as acetic acid, which facilitates the enolization of the ketone, a key step in the reaction mechanism.[1] Elemental bromine is used as the brominating agent. The reaction proceeds with the evolution of hydrogen bromide gas as a byproduct.[2]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

  • 4-acetylbenzoic acid

  • Glacial acetic acid

  • Bromine

  • Ice

  • Ethanol

Equipment:

  • 500 mL Erlenmeyer flask

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization apparatus

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 2.0 g (12.2 mmol) of 4-acetylbenzoic acid in 90 mL of glacial acetic acid by heating the mixture to 45°C with stirring.[2]

  • While maintaining the temperature at 45°C, slowly add a solution of 1.95 g (12.2 mmol, 0.61 mL) of bromine in approximately 2 mL of acetic acid over a period of 1 hour with vigorous stirring.[2]

  • An induction period of several minutes may be observed before the reaction begins, which is indicated by the disappearance of the red bromine color and the evolution of hydrogen bromide gas.[2]

  • After the addition of bromine is complete, continue to stir the reaction mixture at 45°C until the reaction is complete.

  • Cool the reaction mixture and precipitate the product by pouring it over ice.[2]

  • Collect the solid product by filtration.[2]

  • Purify the crude product by recrystallizing it three times from hot ethanol (75°C).[2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
4-acetylbenzoic acidC₉H₈O₃164.162.012.21.0
BromineBr₂159.8081.9512.21.0
This compoundC₉H₇BrO₃243.05---

Note: The theoretical yield of this compound is 2.96 g, based on a 1:1 stoichiometry with the starting material. The actual yield should be determined after purification.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-acetylbenzoic acid in acetic acid at 45°C add_bromine Slowly add Bromine in acetic acid (1 hr) start->add_bromine Maintain 45°C react Stir at 45°C add_bromine->react precipitate Precipitate on ice react->precipitate filter Filter solid product precipitate->filter recrystallize Recrystallize from hot ethanol filter->recrystallize end_product This compound recrystallize->end_product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Hydrogen bromide gas is evolved during the reaction, which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-acetylbenzoic acid via alpha-bromination is a well-established and effective method. The procedure outlined in this guide provides a clear and detailed protocol for researchers and scientists. Careful control of the reaction temperature and the slow addition of bromine are crucial for a successful synthesis. The purification of the product by recrystallization is essential to obtain a high-purity compound suitable for further applications in drug development and chemical research.

References

An In-depth Technical Guide to the Solubility of 4-(2-bromoacetyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-bromoacetyl)benzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide presents qualitative solubility information and quantitative data for the closely related parent compound, benzoic acid, to provide a relevant frame of reference. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a workflow for the synthesis of this compound.

Core Focus: Solubility and Synthesis

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.[1] Its solubility in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Acetone2054.2
Benzene2512.2
Chloroform2515.0
Ethanol2355.9
Ethyl Acetate25-
Methanol2371.5
Toluene2510.6

Note: Data for benzoic acid is provided as a proxy. The solubility of this compound is expected to differ due to the presence of the bromoacetyl group.

Qualitative Solubility of this compound

Based on general principles of organic chemistry and qualitative data for similar compounds like 4-bromobenzoic acid, the expected solubility of this compound is summarized below. 4-bromobenzoic acid is described as soluble in ethanol and slightly soluble in diethyl ether and hot water.[2] It is anticipated that this compound will exhibit similar trends, with good solubility in polar aprotic solvents like DMSO and DMF.

Table 2: Qualitative Solubility of this compound

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
MethanolSoluble
EthanolSoluble[2]
AcetoneSoluble
Ethyl AcetateModerately Soluble
ChloroformSlightly Soluble
Diethyl EtherSlightly Soluble[2]
WaterSparingly Soluble (Slightly soluble in hot water[2])

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by filtration or centrifugation.

  • Solvent Evaporation: Accurately measure a specific volume of the clear saturated solution into a pre-weighed, dry container.

  • Mass Determination: Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Titrimetric Method

This method is suitable for acidic or basic compounds and involves titrating a saturated solution with a standardized base or acid.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method.

  • Sampling: Withdraw a precise volume of the clear, saturated supernatant.

  • Titration: Titrate the sample with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation: The concentration of the dissolved this compound, and thus its solubility, can be calculated from the volume and concentration of the titrant used.

Synthesis Workflow and Biological Role

This compound is commonly synthesized from 4-acetylbenzoic acid. The following diagram illustrates the typical laboratory synthesis workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4-Acetylbenzoic_Acid 4-Acetylbenzoic Acid Reaction_Mixture Dissolve 4-Acetylbenzoic Acid in Acetic Acid and add Bromine 4-Acetylbenzoic_Acid->Reaction_Mixture Bromine Bromine (Br2) Bromine->Reaction_Mixture Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Reaction_Mixture Precipitation Precipitation on Ice Reaction_Mixture->Precipitation Stir at RT Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthesis of this compound.

While specific signaling pathways directly involving this compound are not well-documented, its significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The bromoacetyl group is a reactive functional group that allows for the covalent modification of various nucleophiles, making it a valuable building block in medicinal chemistry.

Biological_Role BABA This compound (Building Block) Synthesis Chemical Synthesis BABA->Synthesis Bioactive_Molecules Bioactive Molecules Synthesis->Bioactive_Molecules Anti_inflammatory Anti-inflammatory Agents Bioactive_Molecules->Anti_inflammatory Anticancer Anticancer Agents Bioactive_Molecules->Anticancer

Role as an intermediate in drug synthesis.

References

Spectroscopic Profile of 4-(2-bromoacetyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected spectroscopic data for 4-(2-bromoacetyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers in drug development and materials science to ensure purity, confirm structural integrity, and understand its chemical behavior. This document synthesizes predictive data based on the analysis of structurally related compounds to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

This compound possesses a disubstituted benzene ring, a carboxylic acid, and a bromoacetyl group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the carboxylic acid and the bromoacetyl group will significantly influence the chemical environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the bromoacetyl group. The aromatic region will display a characteristic AA'BB' system due to the para-substitution on the benzene ring.

Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation: Based on the analysis of similar compounds like 4-acetylbenzoic acid[1] and acetophenone[2][3], the following proton signals are predicted:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6~ 8.1 - 8.2Doublet~ 8.0
H-3, H-5~ 7.9 - 8.0Doublet~ 8.0
-CH₂Br~ 4.5 - 4.8Singlet-
-COOH~ 10 - 13Broad Singlet-

The protons on the aromatic ring (H-2, H-6, H-3, and H-5) are expected to be deshielded due to the electron-withdrawing effects of both the carboxylic acid and the bromoacetyl groups. The protons ortho to the carboxylic acid (H-2 and H-6) would likely appear slightly downfield from the protons ortho to the bromoacetyl group (H-3 and H-5). The methylene protons of the bromoacetyl group (-CH₂Br) are expected to appear as a singlet in the range of 4.5-4.8 ppm, influenced by the adjacent carbonyl and bromine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of two carbonyl carbons (from the carboxylic acid and the ketone) and the distinct aromatic carbons will be key features.

Experimental Protocol: The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A standard proton-decoupled pulse sequence would be used to obtain a spectrum with singlet peaks for each unique carbon atom.

Data Interpretation: By comparing with the known ¹³C NMR data of 4-acetylbenzoic acid[4][5] and considering the effect of the bromine atom, the following chemical shifts are predicted:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~ 190 - 195
C=O (Carboxylic Acid)~ 165 - 170
C-4~ 140 - 145
C-1~ 135 - 140
C-2, C-6~ 130 - 135
C-3, C-5~ 128 - 132
-CH₂Br~ 30 - 35

The two carbonyl carbons are expected to be the most downfield signals. The aromatic carbons will appear in the typical range of 120-145 ppm, with the quaternary carbons (C-1 and C-4) appearing at lower field than the protonated carbons. The carbon of the bromomethyl group (-CH₂Br) is expected to be significantly shielded compared to the carbonyl carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in this compound.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

Data Interpretation: The IR spectrum is expected to show the following characteristic absorption bands, based on data for benzoic acid and related ketones[6][7]:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Ketone)~ 1690 - 1710Strong
C=O Stretch (Carboxylic Acid)~ 1680 - 1700Strong
C=C Stretch (Aromatic)~ 1600, 1450Medium
C-O Stretch (Carboxylic Acid)~ 1200 - 1300Strong
C-Br Stretch~ 600 - 700Medium

The broad O-H stretching vibration is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two C=O stretching vibrations (ketone and carboxylic acid) may overlap, resulting in a strong, possibly broad, absorption band around 1700 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The mass spectrum could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Data Interpretation: The predicted monoisotopic mass of this compound (C₉H₇BrO₃) is 241.9579 Da. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern (EI):

  • [M]⁺: The molecular ion peaks at m/z 242 and 244.

  • [M - Br]⁺: Loss of a bromine radical to give a peak at m/z 163.

  • [M - COOH]⁺: Loss of the carboxylic acid group to give peaks at m/z 197 and 199.

  • [C₇H₄O]⁺: A fragment corresponding to the benzoyl cation at m/z 104.

  • [C₆H₅]⁺: A phenyl cation fragment at m/z 77.

The fragmentation pattern will be crucial for confirming the connectivity of the different functional groups within the molecule.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided analysis, grounded in the established spectroscopic behavior of analogous compounds, serves as a reliable reference for professionals in the pharmaceutical and chemical industries.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(2-bromoacetyl)benzoic acid

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. This compound is of interest in medicinal chemistry and drug development as a versatile bifunctional linker and building block. A thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in further chemical modifications.

Predicted 1H NMR Spectral Data

Due to the limited availability of direct experimental spectra in public databases, the following data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted spectrum is expected to be recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3). The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~13.0Singlet (broad)1H-COOH
b ~8.10Doublet2HAr-H (ortho to -COOH)
c ~7.95Doublet2HAr-H (ortho to -C(O)CH2Br)
d ~4.90Singlet2H-CH2Br

Interpretation of the Spectrum

The 1H NMR spectrum of this compound is predicted to exhibit four distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (around 13.0 ppm). This significant deshielding is characteristic of carboxylic acid protons due to the strong electron-withdrawing nature of the carbonyl and hydroxyl groups, as well as hydrogen bonding.

  • Aromatic Protons (Ar-H): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, especially on high-field NMR instruments.

    • The two protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear at a lower field (around 8.10 ppm).

    • The two protons ortho to the bromoacetyl group are also deshielded and are predicted to resonate at a slightly higher field (around 7.95 ppm).

  • Methylene Protons (-CH2Br): A singlet corresponding to the two methylene protons is expected around 4.90 ppm. The adjacent electron-withdrawing bromine atom and carbonyl group cause a significant downfield shift for these protons.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for obtaining the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent may affect the chemical shift of the labile carboxylic acid proton.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]
  • The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at room temperature.
  • Typical acquisition parameters include a spectral width of 15-20 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

4. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed.
  • The resulting spectrum should be phase-corrected and baseline-corrected.
  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
  • The signals should be integrated to determine the relative number of protons.

Molecular Structure and Predicted 1H NMR Signals

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted proton signals.

G cluster_mol This compound cluster_signals Predicted 1H NMR Signals mol s_a a: ~13.0 ppm (s, 1H, -COOH) mol->s_a Carboxylic Acid Proton s_b b: ~8.10 ppm (d, 2H, Ar-H) mol->s_b Aromatic Protons (ortho to COOH) s_c c: ~7.95 ppm (d, 2H, Ar-H) mol->s_c Aromatic Protons (ortho to COCH2Br) s_d d: ~4.90 ppm (s, 2H, -CH2Br) mol->s_d Methylene Protons

Caption: Molecular structure and predicted 1H NMR signals.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-acetylbenzoic acid.[2]

Protocol:

  • Dissolve 4-acetylbenzoic acid in glacial acetic acid with gentle heating.[2]

  • Slowly add a solution of bromine in acetic acid to the reaction mixture while maintaining the temperature.[2]

  • After the addition is complete, continue stirring until the reaction is complete, as indicated by the disappearance of the bromine color. [3.

  • The product is then precipitated by pouring the reaction mixture onto ice.[2]

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol.[2]

The following diagram illustrates the workflow for the synthesis of this compound.

G start Start dissolve Dissolve 4-acetylbenzoic acid in acetic acid start->dissolve add_br2 Add Bromine in acetic acid dissolve->add_br2 react Stir until reaction is complete add_br2->react precipitate Precipitate product on ice react->precipitate filter Collect crude product by filtration precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize end Pure this compound recrystallize->end

Caption: Synthesis workflow for this compound. Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of benzoic acid derivatives. Benzoic acid and its derivatives are fundamental scaffolds in numerous pharmaceuticals and bioactive molecules. A thorough understanding of their structure and electronic properties is crucial for drug discovery and development. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into the carbon framework of these molecules.

Principles of ¹³C NMR Spectroscopy of Benzoic Acid Derivatives

Carbon-13 NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. The chemical shift (δ) of a ¹³C nucleus is influenced by the electron density around it. Electronegative atoms or electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its resonance to a lower chemical shift (upfield).

In a typical ¹³C NMR spectrum of a benzoic acid derivative, the carbon signals can be assigned to three main regions:

  • Carbonyl Carbon (C=O): The carboxylic acid or ester carbonyl carbon is the most deshielded carbon and typically resonates in the range of 165-180 ppm.

  • Aromatic Carbons: The carbons of the benzene ring usually appear between 110 and 150 ppm. The exact chemical shifts are highly dependent on the nature and position of the substituents.

  • Substituent Carbons: The chemical shifts of carbons within the substituent groups will vary greatly depending on their functionality.

Due to the symmetry of a monosubstituted benzene ring, such as in benzoic acid itself, and the free rotation of the -COOH group, the number of distinct aromatic carbon signals is reduced. Specifically, the carbons at the ortho (C2 and C6) and meta (C3 and C5) positions are chemically equivalent, resulting in a total of four signals for the six aromatic carbons, in addition to the signal for the carboxyl carbon.[1] Substitution at other positions on the ring will alter this symmetry and the number of observed signals.

Data Presentation: ¹³C NMR Chemical Shifts of Substituted Benzoic Acids

The following tables summarize the ¹³C NMR chemical shifts for a variety of benzoic acid derivatives. These values are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent used for the measurement is indicated for each dataset, as chemical shifts can be solvent-dependent.

Table 1: ¹³C NMR Chemical Shifts of Benzoic Acid and its Monosubstituted Derivatives

SubstituentPositionC-1C-2C-3C-4C-5C-6C=OSolventReference
H-129.39130.28128.55133.89128.55130.28172.60CDCl₃[2]
4-CH₃para128.52129.80129.55143.46129.55129.80167.80DMSO-d₆[3]
2-Clortho128.46134.83132.54131.56126.75133.65171.09CDCl₃[3]
3-Clmeta133.15129.30133.82131.30128.37133.37166.54DMSO-d₆[3]
4-NO₂para136.1130.7123.5150.7123.5130.7-CDCl₃[4]
3,4,5-(OCH₃)₃meta, para126.38106.98153.11141.81153.11106.98167.40DMSO-d₆[3]

Table 2: ¹³C NMR Chemical Shifts of Disubstituted Benzoic Acid Derivatives

Substituent 1Position 1Substituent 2Position 2C-1C-2C-3C-4C-5C-6C=OSolventReference
2-OHortho3-OHmeta--------[5]
2-NO₂ortho4-Phenylpara-------DMSO-d₆[6]
2-NO₂ortho5-Phenylpara-------DMSO-d₆[6]

Note: Specific chemical shift assignments for all carbons were not available in the referenced search results for all disubstituted compounds.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra. The following is a general procedure for the analysis of benzoic acid derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-50 mg of the benzoic acid derivative for ¹³C NMR analysis.[7] A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for benzoic acid derivatives include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).[1][3] The choice of solvent can influence the chemical shifts, so it should be reported with the data.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[8] If the solution contains any particulate matter, filter it through a small cotton plug in the pipette.[9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak is often used for referencing.

NMR Data Acquisition

The following are general parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which improves spectral resolution.[10]

  • Tuning and Matching: The probe is tuned and matched to the ¹³C frequency to maximize signal-to-noise.[10]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

    • Spectral Width (SW): Typically set to a range of 0 to 220 ppm to encompass all expected carbon signals.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, ranging from several hundred to several thousand, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is common for qualitative spectra. For quantitative analysis, a much longer delay is necessary to ensure full relaxation of all carbon nuclei.

    • Acquisition Time (AQ): Typically 1-2 seconds.

Mandatory Visualizations

Workflow for Structural Elucidation of an Unknown Benzoic Acid Derivative

The following diagram illustrates a typical workflow for identifying the structure of an unknown benzoic acid derivative using a combination of NMR techniques.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination Unknown Unknown Benzoic Acid Derivative H1_NMR ¹H NMR Unknown->H1_NMR Initial Proton Environment C13_NMR ¹³C NMR Unknown->C13_NMR Carbon Skeleton Information COSY ¹H-¹H COSY H1_NMR->COSY Identify Proton Spin Systems HSQC ¹H-¹³C HSQC H1_NMR->HSQC Correlate Protons to Directly Attached Carbons HMBC ¹H-¹³C HMBC H1_NMR->HMBC Identify Long-Range ¹H-¹³C Correlations (2-3 bonds) DEPT DEPT-135/90 C13_NMR->DEPT Determine CH, CH₂, CH₃ Multiplicities Fragment_Assembly Fragment Assembly DEPT->Fragment_Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Structure_Proposal Propose Candidate Structures Fragment_Assembly->Structure_Proposal Final_Structure Final Structure Elucidation Structure_Proposal->Final_Structure Verify with all NMR data

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of bromo-benzoic acid isomers. A thorough understanding of these patterns is crucial for the unambiguous identification and characterization of these compounds in various matrices, a common requirement in pharmaceutical research and development. This document details the characteristic fragmentation pathways observed under electron ionization (EI), presents quantitative data for each isomer, and outlines typical experimental protocols for their analysis.

Core Fragmentation Principles

The mass spectral fragmentation of bromo-benzoic acids is primarily governed by the established principles of aromatic carboxylic acid fragmentation, with significant influence from the position of the bromine substituent on the phenyl ring. Upon electron ionization, the molecule loses an electron to form a molecular ion (M+•), which is often observed in the spectra. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways include:

  • Loss of a Hydroxyl Radical (•OH): This is a common fragmentation for carboxylic acids, resulting in the formation of a stable acylium ion [M-OH]+.

  • Loss of the Carboxyl Group (•COOH): This fragmentation leads to the formation of a bromophenyl cation.

  • Loss of a Bromine Radical (•Br): This pathway results in the formation of a benzoic acid cation.

  • Decarbonylation (loss of CO): The acylium ion formed by the loss of the hydroxyl radical can further lose a molecule of carbon monoxide to yield a bromophenyl cation.

The relative abundance of the ions resulting from these fragmentation pathways is highly dependent on the position of the bromine atom on the aromatic ring, a phenomenon known as the "ortho effect" for the 2-bromo isomer.

Fragmentation Patterns of Bromo-benzoic Acid Isomers

The fragmentation patterns of the ortho, meta, and para isomers of bromo-benzoic acid exhibit distinct differences that allow for their differentiation.

2-Bromobenzoic Acid (ortho-isomer)

The mass spectrum of 2-bromobenzoic acid is characterized by a prominent "ortho effect," where the proximity of the bromine and carboxylic acid groups leads to a unique fragmentation pathway involving the loss of water (H2O). This is not significantly observed in the meta and para isomers.

Key Fragmentation Pathways for 2-Bromobenzoic Acid:

  • Molecular Ion (m/z 200/202): The molecular ion is typically observed with its characteristic bromine isotope pattern.

  • Loss of Water ([M-H2O]+•, m/z 182/184): This is a significant fragmentation pathway due to the ortho effect, leading to a stable cyclic ion.

  • Loss of a Bromine Radical ([M-Br]+, m/z 121): This fragmentation is less favorable compared to the meta and para isomers.

  • Formation of the Benzoyl Cation ([C7H5O2]+, m/z 121): This ion is formed via the loss of the bromine radical.

  • Loss of COOH ([M-COOH]+, m/z 155/157): This leads to the bromophenyl cation.

  • Loss of Br and CO ([M-Br-CO]+, m/z 93): This fragment arises from the decarbonylation of the [M-Br]+ ion.

3-Bromobenzoic Acid (meta-isomer)

The fragmentation of 3-bromobenzoic acid follows the more general pathways for substituted benzoic acids, without the pronounced ortho effect.

Key Fragmentation Pathways for 3-Bromobenzoic Acid:

  • Molecular Ion (m/z 200/202): The molecular ion is readily observed.

  • Loss of a Hydroxyl Radical ([M-OH]+, m/z 183/185): This is a major fragmentation, forming the m-bromobenzoyl cation, which is often the base peak.

  • Loss of the Carboxyl Group ([M-COOH]+, m/z 155/157): This fragmentation leads to the m-bromophenyl cation.

  • Loss of a Bromine Radical ([M-Br]+, m/z 121): This pathway is more significant than in the ortho isomer.

  • Formation of the Phenyl Cation ([C6H4]+•, m/z 76): Loss of both bromine and the carboxyl group.

4-Bromobenzoic Acid (para-isomer)

The fragmentation pattern of 4-bromobenzoic acid is very similar to that of the meta isomer, as the substituents are too far apart to interact significantly.

Key Fragmentation Pathways for 4-Bromobenzoic Acid:

  • Molecular Ion (m/z 200/202): The molecular ion is a prominent peak.

  • Loss of a Hydroxyl Radical ([M-OH]+, m/z 183/185): This is a major fragmentation pathway, leading to the stable p-bromobenzoyl cation, which is typically the base peak.

  • Loss of the Carboxyl Group ([M-COOH]+, m/z 155/157): This results in the formation of the p-bromophenyl cation.

  • Loss of a Bromine Radical ([M-Br]+, m/z 121): This fragmentation is also observed.

  • Formation of the Phenyl Cation ([C6H4]+•, m/z 76): Resulting from the loss of both substituents.

Quantitative Data Summary

The following tables summarize the major fragment ions and their relative intensities for the three isomers of bromo-benzoic acid, based on data from the NIST and PubChem mass spectral libraries.

Table 1: Mass Spectral Data for 2-Bromobenzoic Acid

m/zRelative Intensity (%)Proposed Fragment
200/20299.9[M]+•
183/18578.7[M-OH]+
155/15715.0[M-COOH]+
12110.0[M-Br]+
7677.0[C6H4]+•
5077.0[C4H2]+

Table 2: Mass Spectral Data for 3-Bromobenzoic Acid

m/zRelative Intensity (%)Proposed Fragment
200/20299.9[M]+•
183/18561.5[M-OH]+ (Base Peak)
155/15730.0[M-COOH]+
12115.0[M-Br]+
7628.4[C6H4]+•
5025.0[C4H2]+

Table 3: Mass Spectral Data for 4-Bromobenzoic Acid

m/zRelative Intensity (%)Proposed Fragment
200/20299.9[M]+•
183/18569.9[M-OH]+ (Base Peak)
155/15731.9[M-COOH]+
12120.0[M-Br]+
7625.0[C6H4]+•
5020.0[C4H2]+

Experimental Protocols

The analysis of bromo-benzoic acids by mass spectrometry is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of benzoic acids, a derivatization step is usually required before GC-MS analysis. Esterification to form more volatile methyl or other alkyl esters is a common approach.

Sample Preparation (Esterification):

  • Reagents: Diazomethane solution in ether, or a safer alternative like (Trimethylsilyl)diazomethane, or an acidic methanol solution (e.g., 2% H2SO4 in methanol).

  • Procedure:

    • Dissolve a small amount of the bromo-benzoic acid sample in a suitable solvent (e.g., methanol or diethyl ether).

    • For diazomethane derivatization, add the diazomethane solution dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10-15 minutes.

    • For acidic methanol derivatization, add the acidic methanol solution and heat the mixture at 60-70°C for 1-2 hours.

    • After the reaction is complete, the excess reagent and solvent are removed under a gentle stream of nitrogen.

    • The resulting ester is redissolved in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: Splitless or split injection mode.

  • Oven Temperature Program: A typical program would start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C) to ensure elution of the analytes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected molecular ions and fragments (e.g., m/z 40-300).

    • Ion Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the direct analysis of bromo-benzoic acids without derivatization.

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids, detecting the [M-H]- ion.

  • Ion Source Parameters: Capillary voltage, nebulizer gas pressure, and drying gas flow and temperature need to be optimized for the specific instrument and analyte.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

  • Data Acquisition: Full scan mode to obtain mass spectra, or selected ion monitoring (SIM) for targeted quantification.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for the bromo-benzoic acid isomers.

G M 2-Bromobenzoic Acid M+• (m/z 200/202) M_H2O [M-H2O]+• (m/z 182/184) M->M_H2O - H2O (ortho effect) M_OH [M-OH]+ (m/z 183/185) M->M_OH - •OH M_Br [M-Br]+ (m/z 121) M->M_Br - •Br M_COOH [M-COOH]+ (m/z 155/157) M->M_COOH M_Br_CO [M-Br-CO]+ (m/z 93) M_Br->M_Br_CO - CO

Fragmentation pathway of 2-bromobenzoic acid.

G M 3-Bromobenzoic Acid M+• (m/z 200/202) M_OH [M-OH]+ (m/z 183/185) M->M_OH - •OH M_COOH [M-COOH]+ (m/z 155/157) M->M_COOH M_Br [M-Br]+ (m/z 121) M->M_Br - •Br M_OH_CO [M-OH-CO]+ (m/z 155/157) M_OH->M_OH_CO - CO C6H4 [C6H4]+• (m/z 76) M_COOH->C6H4 - Br•

Fragmentation pathway of 3-bromobenzoic acid.

G M 4-Bromobenzoic Acid M+• (m/z 200/202) M_OH [M-OH]+ (m/z 183/185) M->M_OH - •OH M_COOH [M-COOH]+ (m/z 155/157) M->M_COOH M_Br [M-Br]+ (m/z 121) M->M_Br - •Br M_OH_CO [M-OH-CO]+ (m/z 155/157) M_OH->M_OH_CO - CO C6H4 [C6H4]+• (m/z 76) M_COOH->C6H4 - Br•

Fragmentation pathway of 4-bromobenzoic acid.

Conclusion

The mass spectral fragmentation patterns of bromo-benzoic acid isomers are well-defined and provide a reliable basis for their identification. The distinct behavior of the ortho-isomer, due to the "ortho effect," allows for its unambiguous differentiation from the meta and para isomers. The quantitative data and fragmentation pathways detailed in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the analysis of these important compounds in a variety of scientific and industrial settings. Careful optimization of experimental conditions, particularly for GC-MS involving derivatization, is essential for achieving accurate and reproducible results.

Core Principles of Infrared Spectroscopy of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Benzoic Acid Derivatives

For researchers, scientists, and professionals engaged in drug development, infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation and characterization of benzoic acid and its derivatives. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation pertinent to the IR analysis of this important class of compounds.

Infrared spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. For benzoic acid and its derivatives, the IR spectrum provides a unique fingerprint, revealing key information about its functional groups, including the carboxylic acid moiety and the aromatic ring. The positions, intensities, and shapes of the absorption bands are highly sensitive to the molecular structure, substituent effects, and intermolecular interactions, most notably hydrogen bonding.

A predominant feature in the condensed phase spectra of benzoic acid derivatives is the formation of hydrogen-bonded dimers.[1][2] This dimerization has a profound impact on the characteristic vibrational frequencies of the carboxylic acid group.[1][3]

Characteristic Vibrational Frequencies

The infrared spectrum of a benzoic acid derivative can be divided into several key regions, each corresponding to specific vibrational modes.

The Carboxylic Acid Group

The carboxylic acid functional group gives rise to some of the most characteristic and readily identifiable bands in the IR spectrum.

  • O-H Stretching: In the condensed phase (solid or liquid), benzoic acids typically exist as hydrogen-bonded dimers, resulting in a very broad and strong absorption band for the O-H stretching vibration, which can extend from 2500 to 3300 cm⁻¹.[1][4][5] This broadness is a hallmark of the strong hydrogen bonding in the dimer.[3][4] In dilute solutions with non-polar solvents, a sharper, less intense peak for the free O-H stretch may be observed around 3500 cm⁻¹.[1][5]

  • C=O (Carbonyl) Stretching: The carbonyl stretching vibration is one of the most intense and useful bands in the spectrum. For aromatic carboxylic acids like benzoic acid, this band typically appears in the range of 1710 to 1680 cm⁻¹.[2][4] Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[2][6] The position of the C=O band is sensitive to the electronic effects of substituents on the aromatic ring.[7][8] Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally decrease it.[8][9]

  • C-O Stretching: The C-O stretching vibration, coupled with O-H bending, appears as a strong band in the 1320 to 1210 cm⁻¹ region.[2][3][4]

  • O-H Bending: Out-of-plane O-H bending vibrations give rise to a broad band around 960-900 cm⁻¹.[2][4]

The Aromatic Ring

The benzene ring also exhibits several characteristic absorption bands.

  • C-H Stretching: The aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, usually in the 3100 to 3000 cm⁻¹ range.[4]

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in a series of bands of variable intensity in the 1625 to 1450 cm⁻¹ region.[4]

  • C-H Bending: The out-of-plane C-H bending vibrations are found in the 900 to 675 cm⁻¹ region. The position of these strong absorptions can be indicative of the substitution pattern on the benzene ring.[4]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key infrared absorption frequencies for benzoic acid derivatives.

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Intensity and Notes
Carboxylic AcidO-H Stretch (H-bonded dimer)2500 - 3300Very Broad, Strong
O-H Stretch (monomer)~3500Sharp, Weaker (in dilute solution)
C=O Stretch (Aromatic)1680 - 1710Strong, position influenced by substituents
C-O Stretch1210 - 1320Strong
O-H Bend (out-of-plane)900 - 960Broad, Medium
Aromatic RingC-H Stretch3000 - 3100Weak to Medium
C=C Stretch1450 - 1625Variable, often multiple bands
C-H Bend (out-of-plane)690 - 900Strong, position depends on substitution pattern

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation.

Sample Preparation

Solid Samples (KBr Pellet Method):

  • Grinding: Grind a small amount (1-2 mg) of the solid benzoic acid derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pressing: Transfer the powder to a pellet press.

  • Evacuation: Briefly apply a vacuum to remove any entrapped air.

  • Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the IR spectrometer.

Solid and Liquid Samples (Attenuated Total Reflectance - ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of both solid and liquid samples with minimal preparation.[10][11]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Solution Samples:

  • Solvent Selection: Choose a solvent that does not have significant absorption in the spectral regions of interest. Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are common choices, though their use is often restricted due to toxicity.

  • Solution Preparation: Prepare a dilute solution (typically 1-5% w/v) of the benzoic acid derivative in the chosen solvent.

  • Cell Filling: Fill an appropriate liquid sample cell (e.g., a sealed cell with NaCl or KBr windows) with the solution.

  • Analysis: Place the cell in the spectrometer's sample holder and acquire the spectrum. A reference spectrum of the pure solvent in an identical cell is typically subtracted from the sample spectrum.

Spectral Acquisition
  • Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.

  • Background Collection: Collect a background spectrum. This is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Measurement: Place the prepared sample in the spectrometer's sample compartment.

  • Data Collection: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the infrared spectroscopy of benzoic acid derivatives.

G start Start: Benzoic Acid Derivative Sample prep Sample Preparation (e.g., KBr pellet, ATR, solution) start->prep background Acquire Background Spectrum (empty beam/solvent) prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (Fourier Transform) sample_spec->process spectrum Obtain IR Spectrum (Absorbance vs. Wavenumber) process->spectrum analysis Spectral Analysis spectrum->analysis oh_stretch Identify Broad O-H Stretch (2500-3300 cm⁻¹) analysis->oh_stretch co_stretch Identify Strong C=O Stretch (1680-1710 cm⁻¹) analysis->co_stretch aromatic Identify Aromatic C=C & C-H Bands (~1450-1600 & >3000 cm⁻¹) analysis->aromatic fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) analysis->fingerprint structure Correlate Bands to Structure (Substituent Effects) oh_stretch->structure co_stretch->structure aromatic->structure fingerprint->structure end End: Structural Elucidation structure->end

References

Unlocking the Therapeutic Potential of Substituted Benzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids, a class of organic compounds characterized by a benzene ring attached to a carboxylic acid group with various functional group substitutions, have emerged as a versatile scaffold in medicinal chemistry. Their inherent structural simplicity and the tunable nature of their physicochemical properties through substitution have led to a broad spectrum of documented biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted therapeutic potential of these compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. By delving into the underlying mechanisms, structure-activity relationships (SAR), and key experimental protocols, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the development of novel therapeutics based on the benzoic acid core.

Section 1: The Architectural Versatility and Biological Significance of Substituted Benzoic Acids

The biological activity of a substituted benzoic acid derivative is intrinsically linked to the nature, position, and number of substituents on the benzene ring. These modifications influence key parameters such as lipophilicity, electronic charge distribution, and steric hindrance, which in turn dictate the molecule's ability to interact with biological targets.[1] The carboxylic acid group itself often plays a crucial role in binding to active sites through hydrogen bonding and electrostatic interactions.[2] Understanding these fundamental principles is paramount for the rational design of potent and selective drug candidates.

Structure-Activity Relationships (SAR): A Guiding Principle

The exploration of SAR is a cornerstone of drug discovery, providing a roadmap for optimizing lead compounds. For substituted benzoic acids, several key trends have been observed across different biological activities:

  • Lipophilicity: Increasing the lipophilicity of the molecule, often by adding alkyl or halogen substituents, can enhance its ability to cross cell membranes, which is particularly important for antimicrobial and anticancer activity.[3]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly alter the acidity of the carboxylic acid and the electron density of the aromatic ring, influencing binding affinities with target proteins.[4]

  • Steric Factors: The size and position of substituents can create specific steric interactions within a binding pocket, leading to increased potency and selectivity.[5]

The following diagram illustrates the key structural features of a substituted benzoic acid and their influence on its biological activity.

SAR_Benzoic_Acid cluster_0 Substituted Benzoic Acid Core cluster_1 Key Influencing Factors cluster_2 Resultant Biological Activity Core Benzoic Acid (C₆H₅COOH) Lipophilicity Lipophilicity (Membrane Permeation) Core->Lipophilicity Alkyl, Halogen Substituents Electronics Electronic Effects (Binding Affinity) Core->Electronics Electron-withdrawing/ donating Groups Sterics Steric Hindrance (Selectivity) Core->Sterics Substituent Position & Size Activity Antimicrobial Anti-inflammatory Anticancer Lipophilicity->Activity Electronics->Activity Sterics->Activity

Caption: Structure-Activity Relationship (SAR) of Substituted Benzoic Acids.

Section 2: Antimicrobial Activity: A Renewed Look at a Classic Preservative

Benzoic acid and its salts are well-known for their use as food preservatives, a testament to their broad-spectrum antimicrobial activity.[6][7] Their mechanism of action is largely pH-dependent, with the undissociated, more lipophilic form of the acid readily penetrating microbial cell membranes.[7] Once inside the cell, it dissociates, lowering the intracellular pH and disrupting essential metabolic processes.[7]

Enhancing Antimicrobial Potency through Substitution

Research has shown that the antimicrobial efficacy of benzoic acid can be significantly enhanced through strategic substitution. For instance, the introduction of hydroxyl or methoxyl groups can modulate the compound's antibacterial effect.[6] Notably, some studies have indicated that certain Schiff's bases of 2-chloro benzoic acid are more potent antimicrobial agents than their ester counterparts, exhibiting significant activity against Gram-negative bacteria like Escherichia coli.[8]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology: Broth Microdilution MIC Assay

  • Preparation of Stock Solution: Dissolve the substituted benzoic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., E. coli ATCC 25922) to each well. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

The following workflow diagram illustrates the broth microdilution MIC assay.

MIC_Workflow start Start prep_stock Prepare Stock Solution of Benzoic Acid Derivative start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate with Standardized Microbial Suspension serial_dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Determine MIC (Visual or OD Reading) incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 3: Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Substituted benzoic acids have demonstrated promising anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[4]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of some benzoic acid derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins.[4] Furthermore, some derivatives have been shown to inhibit other key inflammatory enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[9] The design of dual inhibitors targeting multiple pathways is an emerging strategy for developing more potent anti-inflammatory drugs.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]

Step-by-Step Methodology: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (substituted benzoic acid derivative) or a vehicle control (e.g., saline) orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.[9]

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data: Anti-inflammatory Activity of Benzoic Acid Derivatives
Compound Class/DerivativeAnimal ModelEdema Inhibition (%)Reference
Fluorobenzimidazole-benzoic acid hybridsRat58.69 - 67.39[9]
3-Amide benzoic acid derivatives(In vitro)Potent P2Y14 receptor antagonists[11]

Section 4: Anticancer Activity: A Promising Frontier in Oncology

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Substituted benzoic acids have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines.[10][12]

Diverse Mechanisms of Anticancer Action

The anticancer activity of substituted benzoic acids is mediated through various mechanisms, including:

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[12][13]

  • Enzyme Inhibition: Some compounds act as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and receptor tyrosine kinases.[13][14] The inhibition of HDACs by dihydroxybenzoic acid (DHBA), for example, leads to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[13]

  • Cell Cycle Arrest: Certain benzoic acid derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[13]

The following diagram illustrates the signaling pathway of HDAC inhibition by DHBA leading to apoptosis.

HDAC_Inhibition_Pathway DHBA Dihydroxybenzoic Acid (DHBA) HDAC Histone Deacetylase (HDAC) DHBA->HDAC Inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest DHBA->CellCycleArrest Induces ROS Increased Reactive Oxygen Species (ROS) Caspase3 Caspase-3 Activation ROS->Caspase3 Induces Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: DHBA-induced Apoptosis via HDAC Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[10][12]

Step-by-Step Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives
Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer17.84[12]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativesMCF-715.6 - 18.7[12]
Quinazolinone derivativesMCF-7100[14]
Dihydroxybenzoic Acid (DHBA)(Various)Potent HDAC inhibitor[13]

Section 5: Future Directions and Conclusion

The therapeutic potential of substituted benzoic acids is vast and continues to be an active area of research. Future efforts in this field should focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.[2][5]

  • Multitargeted Approaches: Developing single molecules that can modulate multiple targets within a disease pathway, potentially leading to synergistic effects and reduced drug resistance.[15]

  • Prodrug Strategies: Designing prodrugs of benzoic acid derivatives to improve their pharmacokinetic properties, such as absorption and bioavailability.[16]

References

Structure-Activity Relationship of Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its synthetic tractability and the profound influence of its substitution patterns on biological activity make it a perennial subject of drug discovery research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoic acid derivatives, with a specific focus on their antimicrobial, anticancer, and anti-inflammatory properties. We consolidate quantitative data from key studies into comparative tables, present detailed experimental protocols for synthesis and biological evaluation, and utilize graphical visualizations to elucidate key mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the benzoic acid core.

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are integral to the development of numerous pharmaceuticals.[1][2] The versatility of the benzoic acid scaffold allows for fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[3] The core principle guiding this optimization is the Structure-Activity Relationship (SAR), which seeks to correlate specific structural features of a molecule with its biological activity.[4] By systematically modifying the substituents on the benzoic acid ring, medicinal chemists can enhance potency, improve selectivity, and reduce toxicity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link physicochemical descriptors (such as lipophilicity, electronic effects, and steric parameters) to biological activity, enabling predictive drug design. This guide will explore the established SAR and QSAR principles for benzoic acid derivatives across several major therapeutic areas.

The Benzoic Acid Pharmacophore: Influence of Core Substituents

The biological activity of benzoic acid derivatives is fundamentally dictated by two components: the core pharmacophore and the substituents on the aromatic ring.

  • Carboxylic Acid Group: This group is a critical hydrogen bond donor and acceptor, frequently enabling interaction with the active sites of enzymes and receptors.[3] Its acidic nature also plays a significant role in the molecule's solubility and overall pharmacokinetic behavior.

  • Aromatic Ring Substituents: The nature, position (ortho, meta, para), and number of substituents dramatically modulate the molecule's properties.[3][5]

    • Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) and electron-donating groups (EDGs) like hydroxyl (-OH) or methyl (-CH₃) alter the acidity of the carboxyl group and the electron density of the ring, influencing binding interactions.[3]

    • Lipophilicity: Lipophilic (hydrophobic) groups, such as alkyl chains or halogens, can enhance a molecule's ability to cross cell membranes. Hydrophilicity and lipophilicity are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

    • Steric Effects: The size and shape of substituents can either promote or hinder the binding of the molecule to its biological target.

Structure-Activity Relationship in Antimicrobial Activity

Benzoic acid derivatives have long been investigated for their antibacterial and antifungal properties.[5] SAR studies have revealed several key trends for enhancing this activity.

A common finding is that Schiff's bases of benzoic acid derivatives are often more potent antimicrobial agents than their corresponding esters.[7][8] The antimicrobial activity is significantly influenced by the type and position of substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups like halogens (e.g., chloro, bromo) has been shown to increase antimicrobial potential.[7][8] QSAR studies have indicated that the antibacterial and antifungal activities are often governed by topological and electronic parameters.[7][8]

For certain bacterial targets, such as the β-ketoacyl-acyl carrier protein synthase III (FabH) involved in fatty acid biosynthesis, inhibitory activity is enhanced by increased hydrophobicity, aromaticity, and the presence of a hydroxyl group at a specific position.[6][9]

Data Presentation: Antimicrobial Activity of Benzoic Acid Derivatives

The following table summarizes the quantitative antimicrobial activity for a selection of benzoic acid derivatives against various microbial strains.

Compound ID/DescriptionModificationTarget OrganismActivity (pMIC in µM/ml)Reference
Compound 6 (2-chloro) Schiff's Base DerivativeEscherichia coli2.27[7]
Norfloxacin (Standard) -Escherichia coli2.61[7]
Compound 11 (p-amino) N'-(3-bromo benzylidene)Bacillus subtilis2.11[8]
Norfloxacin (Standard) -Bacillus subtilis2.61[8]
2-hydroxybenzoic acid ortho-hydroxyl groupE. coli O157MIC = 1 mg/mL[5]
Benzoic acid UnsubstitutedE. coli O157MIC = 1 mg/mL[5]

Visualization: SAR Logic for Antimicrobial Potency

SAR_Antimicrobial cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Outcome core Benzoic Acid Core schiff Formation of Schiff's Base core->schiff ewg Addition of EWG (e.g., -Cl, -Br) core->ewg ester Formation of Ester core->ester hydrophobicity Increased Hydrophobicity core->hydrophobicity increase Increased Antimicrobial Activity schiff->increase Generally Potentiates ewg->increase Often Potentiates decrease Decreased or Variable Activity ester->decrease Often Less Potent than Schiff's Bases hydrophobicity->increase Potentiates (vs. FabH)

Caption: Logical relationships in the SAR of antimicrobial benzoic acid derivatives.

Structure-Activity Relationship in Anticancer Activity

Benzoic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting through various mechanisms of action.[2][10]

One significant mechanism is the inhibition of histone deacetylases (HDACs).[11] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to cancer cell growth arrest and apoptosis. SAR studies have shown that the number and position of hydroxyl groups on the benzoic acid ring are critical for HDAC inhibitory activity. For example, dihydroxy and trihydroxy derivatives, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), often exhibit superior HDAC inhibition and anticancer effects compared to their monohydroxy counterparts.[11]

Other derivatives have been designed to target different components of cancer cell signaling, such as tyrosine kinases or the retinoid X receptor.[12]

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives

The table below presents the in vitro anticancer activity (IC₅₀) of representative benzoic acid derivatives against human cancer cell lines.

Compound ID/DescriptionTarget Cell LineActivity (IC₅₀)Putative MechanismReference
Quinazolinone Deriv. (QZ 5) MCF-7 (Breast Cancer)100 µM/mlTyrosine Kinase Inhibition
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid HeLa (Cervical Cancer)17.84 µMHDAC Inhibition[12]
3,4-dihydroxybenzoic acid HCT-116 (Colon Cancer)~50-60% growth retardationHDAC Inhibition[11]
5-Fluorouracil (Standard) HeLa (Cervical Cancer)--[12]

Visualization: HDAC Inhibition Pathway

HDAC_Pathway cluster_process Gene Transcription Regulation hat Histone Acetyltransferases (HATs) acetyl_hist Acetylated Histones hat->acetyl_hist Adds Acetyl Groups hdac Histone Deacetylases (HDACs) deacetyl_hist Deacetylated Histones hdac->deacetyl_hist acetyl_hist->hdac Removes Acetyl Groups open_chrom Open Chromatin acetyl_hist->open_chrom closed_chrom Condensed Chromatin deacetyl_hist->closed_chrom transcription Gene Transcription (e.g., Tumor Suppressors) open_chrom->transcription repression Gene Repression closed_chrom->repression inhibitor Benzoic Acid Derivative (HDAC Inhibitor) inhibitor->hdac Inhibits

Caption: Inhibition of HDAC by benzoic acid derivatives promotes gene transcription.

Structure-Activity Relationship in Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the benzoic acid scaffold, with salicylic acid (2-hydroxybenzoic acid) being the most famous progenitor. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][13]

SAR for this class focuses on modifications that can enhance potency and, crucially, improve selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme. Selective COX-2 inhibition is desirable as it is associated with a lower risk of gastrointestinal side effects.[14] Increasing the steric bulk of substituents or altering the core scaffold can influence this selectivity. For example, replacing a methyl group in an acetamide moiety with larger phenyl or benzyl groups has been explored to increase COX-2 selectivity.[14]

Data Presentation: Anti-inflammatory Activity of Benzoic Acid Derivatives

This table summarizes the in vivo anti-inflammatory effects of selected derivatives.

Compound DescriptionModelDoseActivity (% Edema Inhibition)Reference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid Carrageenan-induced paw edema25 mg/kg48.9 - 63.1%[15]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid Carrageenan-induced paw edema125 mg/kgComparable to Diclofenac[15]
Diclofenac (Standard) Carrageenan-induced paw edema-Positive Control[15]
5-acetamido-2-hydroxy benzoic acid deriv. (PS3) Acetic acid-induced writhing20 mg/kg74% reduction in pain[14]

Visualization: Prostaglandin Synthesis Pathway Inhibition

COX_Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa via Phospholipase A2 cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation nsaid Benzoic Acid-based NSAID nsaid->cox Inhibits

Caption: Benzoic acid-based NSAIDs block the COX pathway to reduce inflammation.

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of benzoic acid derivatives, based on protocols cited in the literature.

Protocol 1: General Synthesis of Benzoic Acid Schiff Bases

This protocol is adapted from procedures used for creating Schiff bases from p-aminobenzoic acid (PABA).[8]

  • Reactant Preparation: Dissolve p-aminobenzoic acid (or a suitable amino-benzoic acid derivative) in an appropriate solvent such as ethanol or glacial acetic acid.

  • Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aromatic aldehyde or ketone to the solution. A catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or ether) to remove unreacted starting materials, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is based on the tube dilution method for determining the Minimum Inhibitory Concentration (MIC).[7][8]

  • Media Preparation: Prepare sterile double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the test compound in the broth within a set of sterile test tubes. The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube containing the diluted compound, as well as to a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 0.5 × 10⁴ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test benzoic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: General Workflow for SAR-Guided Drug Discovery

SAR_Workflow start Identify Lead Compound (Benzoic Acid Derivative) synthesis Chemical Synthesis of Analogs start->synthesis screening Biological Screening (In Vitro / In Vivo Assays) synthesis->screening sar_analysis Analyze Data & Establish SAR screening->sar_analysis design Rational Design of New Analogs sar_analysis->design SAR Insights end Optimized Candidate sar_analysis->end Identifies Potent Compound design->synthesis Optimization Loop

Caption: A typical workflow for a structure-activity relationship guided program.

Conclusion

The benzoic acid framework remains a highly valuable and adaptable scaffold in modern drug discovery. The extensive body of research into its derivatives has established clear structure-activity relationships that guide the development of potent and selective agents. For antimicrobial applications, the formation of Schiff's bases and the inclusion of electron-withdrawing groups are effective strategies. In oncology, multi-hydroxylated derivatives show promise as HDAC inhibitors, a key epigenetic target. For anti-inflammatory drug design, modifications that enhance COX-2 selectivity continue to be a primary goal. The continued application of SAR and QSAR principles, combined with mechanism-based drug design, will undoubtedly lead to the discovery of new and improved benzoic acid-based therapeutics.

References

4-(2-Bromoacetyl)benzoic Acid: An In-depth Technical Guide for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Probes in Unraveling Protein Function

In the intricate landscape of cellular biology, understanding the function, regulation, and interactions of proteins is paramount. Chemical probes have emerged as indispensable tools for elucidating these complex processes. Among these, covalent probes, which form a stable, permanent bond with their protein target, offer unique advantages. Their irreversible nature can provide enhanced potency, prolonged duration of action, and the ability to "capture" and identify protein targets from complex biological mixtures.[1][2]

This guide focuses on 4-(2-bromoacetyl)benzoic acid , a chemical probe possessing a bromoacetyl moiety, a reactive group known to covalently modify nucleophilic amino acid residues, primarily cysteine.[3] The presence of the benzoic acid group may also influence its binding specificity and pharmacokinetic properties. This document serves as a comprehensive technical resource for researchers interested in leveraging this compound for protein studies, including target identification, validation, and functional characterization.

This compound: A Profile

This compound is a bifunctional molecule featuring a reactive bromoacetyl group and a benzoic acid moiety. Its utility as a chemical probe stems from the electrophilic nature of the α-carbon in the bromoacetyl group, which is susceptible to nucleophilic attack by amino acid side chains.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20099-90-5[3][4][5]
Molecular Formula C₉H₇BrO₃[4][5]
Molecular Weight 243.05 g/mol [6]
Appearance Solid[3]
Storage 2-8 °C
Synthesis

A common synthetic route to this compound involves the bromination of 4-acetylbenzoic acid.[6]

Diagram of the synthesis of this compound:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Acetylbenzoic_Acid 4-Acetylbenzoic Acid Acetic_Acid Acetic Acid (solvent) 4-Acetylbenzoic_Acid->Acetic_Acid dissolved in Bromine Bromine (Br2) Bromine->Acetic_Acid added to 4_2_bromoacetyl_benzoic_acid This compound Acetic_Acid->4_2_bromoacetyl_benzoic_acid yields Heat Heat (45°C) Heat->Acetic_Acid

Caption: Synthesis of this compound.

Mechanism of Action: Covalent Modification of Proteins

The primary mechanism by which this compound functions as a protein probe is through the covalent modification of nucleophilic amino acid residues. The bromoacetyl group is an electrophilic "warhead" that reacts with nucleophiles on the protein surface.

Reactivity with Amino Acids

The thiol group of cysteine is the most common and reactive target for bromoacetyl compounds due to its high nucleophilicity at physiological pH.[7] Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, although generally with lower reactivity.[8]

The reaction with cysteine proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion.

Diagram of the covalent modification of a cysteine residue:

G Probe This compound Covalent_Complex Covalently Modified Protein Probe->Covalent_Complex Reacts with Protein Protein with Cysteine Residue Protein->Covalent_Complex Forms G Cell_Lysate Cell Lysate Labeling Labeling with this compound Cell_Lysate->Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Labeling->Digestion Enrichment Enrichment of Labeled Peptides (optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis G Target_Identification Identify Protein Target Pathway_Analysis Bioinformatic Pathway Analysis of Target Target_Identification->Pathway_Analysis Cell_Treatment Treat Cells with this compound Pathway_Analysis->Cell_Treatment Western_Blot Western Blot for Pathway Components Cell_Treatment->Western_Blot Functional_Assay Functional Assays (e.g., migration, proliferation) Cell_Treatment->Functional_Assay Conclusion Elucidate Effect on Signaling Pathway Western_Blot->Conclusion Functional_Assay->Conclusion

References

A Theoretical and Experimental Guide to the Reactivity of 4-(2-Bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-(2-bromoacetyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. By integrating established principles of physical organic chemistry with modern computational techniques, this document aims to offer a detailed understanding of the molecule's electrophilic nature and its potential for nucleophilic substitution reactions. While direct theoretical studies on this compound are not extensively available in peer-reviewed literature, this guide extrapolates from well-understood concepts of α-haloketone reactivity and computational studies on analogous structures to provide a robust predictive framework.

Introduction

This compound is a bifunctional molecule featuring a carboxylic acid group and an α-bromo ketone. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the modification of proteins and the development of novel pharmaceutical agents. The reactivity of the α-bromoacetyl moiety is of primary interest, as the carbon adjacent to the bromine atom is a potent electrophilic site susceptible to attack by a wide range of nucleophiles. Understanding the factors that govern this reactivity is crucial for its effective utilization in various applications.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 4-acetylbenzoic acid.

Experimental Protocol: Bromination of 4-Acetylbenzoic Acid [1][2]

  • Materials:

    • 4-Acetylbenzoic acid

    • Glacial acetic acid

    • Bromine

  • Procedure:

    • Dissolve 4-acetylbenzoic acid (1.0 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

    • Continue stirring for several hours until the reaction is complete, which can be monitored by the disappearance of the bromine color.

    • Precipitate the product by pouring the reaction mixture into ice-cold water.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Theoretical Framework for Reactivity Analysis

The reactivity of this compound is primarily dictated by the electronic properties of the α-bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This is a classic example of an SN2 reaction mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for quantifying the reactivity of molecules. For this compound, the following descriptors would be crucial in a theoretical study:

  • Molecular Geometry: Optimized bond lengths and angles provide insight into the ground-state structure.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The LUMO is of particular importance as it indicates the site of nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides information about atomic charges and orbital interactions, further pinpointing the most electrophilic sites.

  • Transition State Analysis: Locating the transition state for a nucleophilic substitution reaction allows for the calculation of the activation energy, which is a direct measure of the reaction rate.

Based on DFT studies of structurally similar molecules, such as other substituted benzoic acids and bromoacetophenones, we can anticipate the following trends for this compound. The table below presents hypothetical, yet realistic, values for key computational descriptors that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-311++G(d,p)).

ParameterAtom(s)Expected Calculated ValueSignificance
Bond Lengths (Å)
C=O (carbonyl)~1.22Indicates a strong double bond.
C-C (acetyl)~1.50Typical single bond length.
C-Br~1.95The length and strength of this bond are critical for the leaving group ability of bromide.
NBO Charges (a.u.)
C (carbonyl)~+0.6Highly positive charge, indicating an electrophilic site.
O (carbonyl)~-0.6Negative charge, indicating a nucleophilic site.
C (α-carbon)~+0.1The positive charge on this carbon makes it the primary target for nucleophiles.
Br~-0.1The negative charge is consistent with its electronegativity.
Frontier Orbital Energies (eV)
HOMO~-7.5Relates to the molecule's ability to donate electrons.
LUMO~-2.0The low energy of the LUMO indicates a high susceptibility to nucleophilic attack. The LUMO is expected to be localized on the α-bromoacetyl moiety.
HOMO-LUMO Gap~5.5A smaller gap generally implies higher reactivity.

Visualizing Reactivity and Computational Workflow

The primary reaction of this compound is nucleophilic substitution at the α-carbon. The diagram below illustrates this general reaction pathway.

G Reactants This compound + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS Nucleophilic Attack Products Substituted Product + Br⁻ TS->Products Bromide Departure

Caption: Generalized SN2 reaction pathway for this compound.

A typical DFT-based workflow to study the reactivity of this molecule is outlined below.

G cluster_0 Computational Analysis Workflow A Geometry Optimization of Reactants B Frequency Calculation (Confirm Minimum) A->B C Transition State Search (e.g., QST3 or Berny) A->C G Electronic Property Analysis (HOMO/LUMO, MEP, NBO) A->G D Frequency Calculation (Confirm 1 Imaginary Freq.) C->D E IRC Calculation D->E F Geometry Optimization of Products E->F F->G

Caption: A standard workflow for the computational study of a chemical reaction.

The interplay of different electronic factors determines the overall reactivity of this compound.

G Reactivity High Reactivity Inductive Inductive Effect of Carbonyl Electrophilicity High Electrophilicity of α-Carbon Inductive->Electrophilicity LUMO Low-Lying LUMO LUMO->Electrophilicity Electrophilicity->Reactivity LeavingGroup Good Leaving Group (Br⁻) LeavingGroup->Reactivity

References

Methodological & Application

Application Notes: Site-Specific Protein Modification Using 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific protein modification is a critical technique in chemical biology, drug development, and proteomics, enabling the precise attachment of functional moieties to proteins.[1][2] 4-(2-bromoacetyl)benzoic acid is an electrophilic reagent designed for the irreversible alkylation of nucleophilic amino acid residues, primarily cysteine.[3] The bromoacetyl group serves as a reactive handle that specifically targets the thiol side chain of cysteine, forming a stable thioether bond.[3] This reagent is particularly valuable for introducing a benzoic acid moiety, which can be used for further conjugation, altering solubility, or introducing a rigid structural element. Applications include the preparation of protein conjugates, mapping protein active sites, and developing covalent inhibitors.[3][4]

Principle of Reaction

The modification proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The reaction is most efficient at a slightly basic pH (7-8.5), which promotes the formation of the more nucleophilic thiolate anion.[3][5]

Key Experimental Protocols

A generalized procedure for modifying a protein with this compound involves careful protein preparation, execution of the conjugation reaction, and purification of the final product.

Protocol 1: General Protein Modification

This protocol outlines the fundamental steps for labeling a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0[3]

  • Alkylation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0[3]

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[3]

  • Quenching Solution: 1 M L-cysteine or 1 M DTT[3]

  • Organic Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting spin columns or dialysis equipment[3]

  • Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer

Methodology:

  • Protein Preparation:

    • Dissolve the purified protein in Reduction Buffer to a concentration of 1-10 mg/mL.[3]

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. Use TCEP at a final concentration of 5 mM or DTT at 10 mM.[3]

    • Incubate at 37°C for 1 hour with gentle agitation.[3]

    • Crucially, remove the reducing agent before proceeding. This prevents it from reacting with the bromoacetyl reagent. Use a desalting spin column equilibrated with Alkylation Buffer or dialyze the protein solution against Alkylation Buffer overnight at 4°C.[3]

  • Bromoacetylation Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO or DMF).[3]

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring to prevent protein precipitation.[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.[3]

  • Quenching the Reaction:

    • To stop the modification, add a quenching agent with a free thiol group. Add L-cysteine or DTT from a 1 M stock to a final concentration that is in 100-fold molar excess relative to the bromoacetyl reagent.[3]

    • Incubate for 30 minutes at room temperature to ensure all unreacted reagent is consumed.[3]

  • Purification of Modified Protein:

    • Remove the excess labeling reagent and quenching agent. This is typically achieved by size-exclusion chromatography (SEC), extensive dialysis against a suitable storage buffer (e.g., PBS), or by using desalting spin columns.[3]

    • The purified, modified protein can then be stored under appropriate conditions.

Protocol 2: Characterization by Mass Spectrometry

To confirm the modification and identify the specific site(s) of alkylation, mass spectrometry is employed.

Methodology:

  • Sample Preparation:

    • Take an aliquot of the purified, modified protein.

    • Denature the protein in a buffer containing 6 M urea.

    • To ensure any remaining free cysteines are blocked, treat with an alkylating agent like iodoacetamide (IAM) at a final concentration of 55 mM and incubate in the dark for 30 minutes.[3]

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.[3]

    • Add a protease such as trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.[3]

    • Incubate overnight at 37°C.[3]

  • Sample Cleanup and Analysis:

    • Stop the digestion by acidifying the peptide solution with 0.1% formic acid.[3]

    • Desalt the resulting peptides using a C18 spin column.[3]

    • Analyze the peptides by LC-MS/MS. The mass of a cysteine residue modified by this compound will be increased by 162.99 Da (the mass of the added C9H6O3 moiety).

Data Presentation

The efficiency and stoichiometry of the modification can be assessed using various analytical techniques. The following table summarizes typical parameters and expected outcomes.

ParameterTypical Range/ValueMethod of DeterminationReference
Reagent Molar Excess 10- to 50-foldExperimental setup[3]
Reaction Time 2-4 hours (RT) or overnight (4°C)Experimental setup[3]
Reaction pH 7.0 - 8.5Buffer preparation[5]
Modification Efficiency 50 - 95%Mass Spectrometry, UV-Vis Spectroscopy[6]
Stoichiometry (Labels/Protein) 1 - N (where N is accessible Cys)Mass Spectrometry (Intact Protein)[7]
Mass Shift per Modification +162.99 DaMass Spectrometry

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and the overall experimental process for protein modification.

G cluster_reagents Reactants cluster_product Product cluster_byproducts Byproducts Protein_Cys_SH Protein-Cys-SH Modified_Protein Protein-Cys-S-CH2-CO-Ph-COOH Protein_Cys_SH->Modified_Protein SN2 Reaction (pH 7-8.5) Bromo_Reagent 4-(2-bromoacetyl) benzoic acid Bromo_Reagent->Modified_Protein HBr HBr

Caption: Reaction of cysteine with this compound.

G A 1. Protein Preparation (Dissolve & Reduce Disulfides) B 2. Buffer Exchange (Remove Reducing Agent) A->B C 3. Bromoacetylation Reaction (Add Reagent, Incubate) B->C D 4. Quench Reaction (Add Excess L-Cysteine) C->D E 5. Purification (SEC or Dialysis) D->E F 6. Analysis (Mass Spectrometry, SDS-PAGE) E->F

Caption: General experimental workflow for protein modification.
Application in Antibody-Drug Conjugate (ADC) Development

This reagent can be used as a linker component in the synthesis of ADCs, a class of bioconjugates used in targeted therapy.[8][9]

G cluster_components Components cluster_conjugate Final Product Antibody Antibody with Engineered Cysteine ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Covalent Linkage Linker Linker containing This compound Linker->ADC Drug Cytotoxic Drug Drug->Linker Attached to other end

Caption: Logical relationship in ADC synthesis.

References

Cysteine-Specific Modification with 4-(2-bromoacetyl)benzoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and detailed protocols for the selective modification of cysteine residues in proteins and peptides using 4-(2-bromoacetyl)benzoic acid (4-BABA). This reagent is a valuable tool for researchers in chemical biology, drug development, and proteomics, enabling the site-specific introduction of a benzoic acid moiety. This modification can be used to attach probes, create bioconjugates, or study the impact of targeted modifications on protein function.

Introduction: The Significance of Cysteine Modification

Cysteine is a prime target for site-selective protein modification due to the unique nucleophilicity of its thiol side chain and its relatively low abundance in many proteins.[1] Covalent modification of cysteine residues is a cornerstone technique for a wide range of applications, from introducing biophysical probes to developing antibody-drug conjugates (ADCs).[2][3][4] Among the various chemical strategies for cysteine modification, alkylation with haloacetyl reagents, such as 4-BABA, offers a robust method for forming a stable, irreversible thioether bond.[2][5]

The Chemistry of Cysteine Alkylation by 4-BABA

The specific modification of cysteine residues by this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[2][6] The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Protein_Cys Protein-Cys-SH TS [Protein-Cys-S---CH2---Br] Protein_Cys->TS Nucleophilic Attack (SN2) BABA This compound (Br-CH2-CO-Ph-COOH) BABA->TS Modified_Protein Protein-Cys-S-CH2-CO-Ph-COOH TS->Modified_Protein Bromide Leaving Group HBr HBr TS->HBr Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Dissolve Protein in Reaction Buffer B Reduce Disulfide Bonds (Optional) A->B C Remove Reducing Agent B->C D Add 4-BABA Stock Solution C->D E Incubate D->E F Quench Reaction E->F G Purify Modified Protein (SEC or Dialysis) F->G H Characterize by Mass Spectrometry G->H

References

Application Notes and Protocols for Thiol-Reactive Crosslinking with 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(2-bromoacetyl)benzoic acid as a heterobifunctional crosslinking agent for the covalent modification of thiol-containing molecules, such as proteins and peptides. This reagent is particularly valuable for applications in proteomics, drug delivery, and the development of bioconjugates like antibody-drug conjugates (ADCs).

Principle of Reaction

This compound possesses two distinct reactive moieties: a bromoacetyl group and a carboxylic acid. The bromoacetyl group is highly reactive towards nucleophilic sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate anion) attacks the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable and irreversible thioether bond.[1]

The carboxylic acid group on the benzene ring provides a secondary site for conjugation. It can be activated, for example, using carbodiimide chemistry (e.g., with EDC and NHS), to react with primary amines, enabling the linkage of a second molecule. This dual reactivity makes this compound a versatile tool for creating complex biomolecular constructs.

Key Applications

  • Protein-Protein Interaction Studies: By crosslinking proteins in a complex, this compound can "capture" transient or weak interactions, allowing for their identification and characterization by techniques such as mass spectrometry.

  • Antibody-Drug Conjugate (ADC) Development: This crosslinker can be used to attach cytotoxic drugs to monoclonal antibodies. The bromoacetyl group can react with cysteine residues (either naturally occurring or engineered) on the antibody, while the carboxylic acid can be conjugated to a drug molecule.

  • Protein Labeling and Modification: Fluorophores, biotin, or other reporter molecules can be attached to proteins containing cysteine residues for detection and analysis in various assays.

  • Immobilization of Biomolecules: Proteins and peptides can be tethered to surfaces or matrices that have been functionalized with either thiol or amine groups, using this compound as a linker.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following tables provide representative data for the reaction of bromoacetyl groups with thiols, offering a basis for experimental design.

Table 1: Comparison of Thiol-Reactive Chemistries

FeatureBromoacetyl GroupMaleimidePyridyl Disulfide
Target Residue Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol)
Optimal Reaction pH 7.5 - 9.06.5 - 7.57.0 - 8.0
Reaction Speed ModerateVery FastFast
Bond Formed ThioetherThioetherDisulfide
Bond Stability Very High (Irreversible)Moderate to High (Can be reversible)Low (Cleavable with reducing agents)
Selectivity for Thiols HighHighHigh

Table 2: Recommended Reaction Parameters for Bromoacetyl-Thiol Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 8.5Reaction rate increases with pH as the thiol group (pKa ~8.3) deprotonates to the more nucleophilic thiolate anion. Higher pH (>9.0) can lead to decreased selectivity.
Temperature 4°C to 25°CRoom temperature is generally sufficient. Overnight incubation at 4°C can also be effective.
Reaction Time 2 - 4 hours at RT; Overnight at 4°COptimization may be required depending on the specific protein and desired degree of labeling.
Molar Excess of Crosslinker 5- to 20-fold over thiolA molar excess is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.
Buffer Phosphate, HEPES, BicarbonateAvoid amine-containing buffers like Tris if the carboxylic acid group will be subsequently activated.

Experimental Protocols

The following protocols provide a general framework for using this compound for protein modification. Optimization will be necessary for specific applications.

Protocol 1: Thiol-Reactive Labeling of a Protein

This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest containing free cysteine residues

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 50-fold molar excess of TCEP or DTT. Incubate at 37°C for 30-60 minutes.

    • Crucially, remove the reducing agent before adding the crosslinker. This can be achieved using a desalting column equilibrated with the Reaction Buffer or by dialysis.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should generally not exceed 10% to maintain protein stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted crosslinker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess crosslinker and quenching agent by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Analysis of Crosslinked Products by SDS-PAGE

Materials:

  • Purified protein conjugate from Protocol 1

  • Laemmli sample buffer (non-reducing and reducing)

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie blue or other protein stain

Procedure:

  • Sample Preparation:

    • Prepare two aliquots of the crosslinked protein. To one, add non-reducing Laemmli sample buffer. To the other, add reducing Laemmli sample buffer (containing DTT or 2-mercaptoethanol).

    • As a control, prepare samples of the unmodified protein in both non-reducing and reducing buffer.

    • Heat all samples at 95-100°C for 5-10 minutes.

  • Electrophoresis:

    • Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Analysis:

    • Stain the gel with Coomassie blue.

    • Successful crosslinking will be indicated by the appearance of higher molecular weight bands in the lanes containing the crosslinked protein compared to the unmodified protein. The thioether bond is stable to reducing agents, so these higher molecular weight bands should persist in the reducing sample buffer lane if crosslinking is intramolecular or between different proteins.

Protocol 3: Identification of Crosslinked Peptides by Mass Spectrometry

Procedure:

  • In-solution or In-gel Digestion:

    • The purified crosslinked protein or a specific band from an SDS-PAGE gel is subjected to enzymatic digestion, typically with trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Specialized software is used to identify the crosslinked peptides. The software searches for pairs of peptides that are covalently linked by the crosslinker, identified by a characteristic mass shift. This allows for the precise identification of the amino acid residues involved in the crosslink.

Visualizations

Protein_SH Protein with accessible Cysteine (-SH) Conjugate Protein Conjugate (Stable Thioether Bond) Protein_SH->Conjugate Reaction (pH 7.5-8.5) Crosslinker This compound Crosslinker->Conjugate Quench Quenching (e.g., L-cysteine) Conjugate->Quench Stop Reaction Purify Purification (e.g., SEC, Dialysis) Quench->Purify Remove Excess Reagents Analysis Downstream Analysis (SDS-PAGE, MS) Purify->Analysis

Caption: Experimental workflow for thiol-reactive crosslinking.

cluster_0 Reaction Thiol Protein-SH (Thiol) Thioether Protein-S-CH2-CO-R' (Thioether bond) Thiol->Thioether Thiol->Thioether Nucleophilic Attack Bromoacetyl Br-CH2-CO-R' (Bromoacetyl group) Bromoacetyl->Thioether Bromoacetyl->Thioether HBr HBr Thioether->HBr Thioether->HBr Byproduct

Caption: Reaction mechanism of a thiol with a bromoacetyl group.

Start Start: Protein Mixture Crosslink Add this compound Incubate Start->Crosslink Quench Quench Reaction Crosslink->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis with Crosslinking Software LCMS->DataAnalysis Identify Identify Crosslinked Peptides and Interaction Sites DataAnalysis->Identify

Caption: Workflow for identifying protein-protein interactions.

References

Application Notes: pH Dependence of 4-(2-bromoacetyl)benzoic Acid Reaction with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective modification of cysteine residues in proteins and peptides is a fundamental technique in chemical biology, drug development, and diagnostics. The unique nucleophilicity of the cysteine thiol side chain makes it an ideal target for covalent modification with specific electrophilic reagents. Among these, α-haloacetyl compounds like 4-(2-bromoacetyl)benzoic acid are widely utilized. This reagent facilitates the irreversible alkylation of cysteine residues, forming a highly stable thioether bond.[1] The resulting conjugate is valuable for a range of applications, including the development of antibody-drug conjugates (ADCs), mapping of protein active sites, and the introduction of biophysical probes.

The success of this conjugation chemistry is critically dependent on reaction conditions, most notably the pH of the medium. The pH dictates both the rate of the reaction and its selectivity for thiols over other nucleophilic amino acid residues. This document provides a detailed overview of the chemical principles governing this pH dependence, optimized protocols for conjugation, and troubleshooting guidelines.

Chemical Principle: The Role of the Thiolate Anion

The reaction between the bromoacetyl group of this compound and a thiol-containing molecule (e.g., a cysteine residue) proceeds via a nucleophilic substitution (SN2) mechanism.[1] The key to understanding the pH dependence lies in recognizing that the reactive nucleophile is not the protonated thiol group (R-SH), but its deprotonated conjugate base, the thiolate anion (R-S⁻).[2][3]

The concentration of the highly nucleophilic thiolate is governed by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation. The pKa of a typical cysteine thiol group in a protein is approximately 8.3.[2]

  • At pH < pKa: The thiol exists predominantly in its protonated (R-SH) form, which is a weak nucleophile, resulting in a very slow reaction.

  • At pH ≈ pKa: A significant population of the thiolate anion (R-S⁻) exists in equilibrium with the protonated form.

  • At pH > pKa: The equilibrium shifts to favor the thiolate anion, dramatically increasing the concentration of the reactive species and thus accelerating the reaction rate.

ReactionMechanism cluster_equilibrium pH-Dependent Equilibrium cluster_reaction SN2 Reaction Thiol R-SH (Thiol, Weak Nucleophile) Thiolate R-S⁻ (Thiolate, Strong Nucleophile) Thiol->Thiolate pKa ≈ 8.3 H_ion + H⁺ Bromoacetyl This compound Thiolate->Bromoacetyl Reacts Product Stable Thioether Adduct Bromoacetyl->Product Nucleophilic Attack Br_ion + Br⁻

Caption: Reaction mechanism of thiol alkylation by a bromoacetyl compound.

Data Presentation: Optimizing Reaction Conditions

The choice of pH is a critical parameter that involves a trade-off between reaction rate and specificity. While higher pH values accelerate the desired reaction with thiols, they also increase the risk of side reactions with other nucleophilic residues.

Effect of pH on Reaction Rate and Specificity

The optimal pH range for the reaction of bromoacetyl groups with thiols is generally between 7.5 and 8.5.[2][3] This range offers a favorable balance of high reactivity towards thiols while minimizing non-specific labeling of other residues like lysine or histidine.[2]

pH RangeRelative Reaction Rate with ThiolsSpecificity for ThiolsPredominant Thiol SpeciesRemarks
< 7.0 Very SlowHighR-SHThe reaction is often impractically slow due to the low concentration of the reactive thiolate anion.[2][4]
7.5 - 8.5 Optimal High R-SH ⇌ R-S⁻Recommended range for efficient and selective labeling of cysteine residues.[2][3]
> 9.0 Very FastDecreasedR-S⁻Increased rate of reaction with other nucleophiles (e.g., lysine, histidine) can lead to non-specific labeling.[2]
Comparison with Alternative Thiol-Reactive Reagents

The selection of a thiol-reactive reagent often depends on the desired reaction pH and the stability of the final product. Bromoacetyl groups form highly stable thioether bonds but require a slightly alkaline pH for optimal performance.

Reagent ClassTypical 2nd Order Rate Constant (M⁻¹s⁻¹)Optimal pH RangeResulting LinkageKey Characteristics
Bromoacetamides ~0.6 - 107.5 - 9.0ThioetherForms a very stable, irreversible bond; reactivity is highly pH-dependent.[3]
Iodoacetamides Faster than bromoacetamides7.5 - 9.0ThioetherMore reactive than bromoacetamides because iodide is a better leaving group.[3]
Maleimides 10 - 10006.5 - 7.5ThioetherHighly reactive at neutral pH, but the resulting bond can undergo a reverse Michael reaction.[3]
Vinyl Sulfones ~1 - 1008.0 - 9.0ThioetherForms a very stable thioether linkage.[3]

Experimental Protocol: Protein Labeling

This protocol provides a general framework for the covalent labeling of a cysteine-containing protein with this compound. Optimization is recommended for each specific protein.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_post 3. Post-Reaction arrow arrow A Prepare Protein Solution (1-5 mg/mL in degassed buffer) B Reduce Disulfides (optional) (e.g., 10-fold excess TCEP) A->B C Remove Reducing Agent (Desalting column) B->C D Prepare Fresh Reagent Stock (e.g., 10 mM in DMSO) C->D E Combine Protein & Reagent (10-20 fold molar excess) C->E F Incubate in Dark (2-4h at RT or overnight at 4°C) E->F G Quench Reaction (e.g., 20 mM DTT) F->G H Purify Labeled Protein (Size-Exclusion Chromatography) G->H I Characterize & Store (SDS-PAGE, MS, store at -80°C) H->I

Caption: General experimental workflow for protein labeling.
Materials

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5 (degassed)

  • Anhydrous DMSO

  • Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: DTT (Dithiothreitol) or 2-Mercaptoethanol

  • Desalting column or dialysis equipment

Procedure
  • Protein Preparation : Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.[2] If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Subsequently, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[5]

  • Reagent Preparation : Immediately before initiating the reaction, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Bromoacetyl reagents can be unstable in aqueous solutions and are light-sensitive.[2][5]

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.[5] The final concentration of DMSO should be kept low (ideally <5% v/v) to avoid protein denaturation.[6] Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[1][5]

  • Quenching : To stop the reaction, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. This will consume any unreacted this compound. Incubate for 30 minutes at room temperature.[5]

  • Purification : Remove excess reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[5]

  • Characterization and Storage : Confirm successful labeling via SDS-PAGE (which may show a shift in molecular weight) and/or mass spectrometry to determine the final mass and stoichiometry of labeling.[1][5] Store the purified conjugate at -20°C or -80°C.

Troubleshooting Guide

Caption: Troubleshooting common issues in thiol labeling reactions.

Conclusion

The reaction of this compound with thiols is a robust method for creating stable bioconjugates. However, its efficiency and specificity are fundamentally controlled by the reaction pH. By maintaining a slightly alkaline pH, typically between 7.5 and 8.5, researchers can maximize the concentration of the reactive thiolate anion, thereby ensuring a rapid and selective conjugation to cysteine residues while minimizing off-target side reactions. Careful optimization of pH, along with other parameters like reagent concentration and reaction time, is essential for achieving reproducible and high-quality results in protein modification studies.

References

Application Notes: Labeling Peptides with 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-bromoacetyl)benzoic acid is a heterobifunctional crosslinking reagent used for the modification of peptides and proteins. It contains two reactive moieties: a bromoacetyl group and a carboxylic acid group. The bromoacetyl group is a highly reactive electrophile that selectively alkylates nucleophilic side chains of amino acids, primarily the thiol group of cysteine, to form a stable thioether bond.[1][2] The reaction can also occur with other nucleophiles such as the imidazole group of histidine and the amino group of lysine, but the reaction with cysteine's sulfhydryl group is significantly more rapid and efficient, especially at neutral to slightly alkaline pH.[1][3] The benzoic acid moiety provides a handle for secondary conjugation, modulation of solubility, or for creating peptide conjugates with altered biological activities.[4][5]

This reagent is particularly useful for applications such as creating peptide-protein conjugates for immunogen preparation, intramolecular cyclization to produce constrained peptides with enhanced stability and activity, and forming peptide polymers.[2][6]

Key Features:

  • High Reactivity and Selectivity: The bromoacetyl group exhibits high reactivity towards sulfhydryl groups of cysteine residues.[3]

  • Stable Linkage: Forms a stable thioether bond upon reaction with a thiol.[1]

  • Versatile Handle: The carboxylic acid group can be used for subsequent modifications or to alter the physicochemical properties of the peptide.

  • Broad Applications: Useful for peptide cyclization, conjugation to carrier proteins, and synthesis of peptide-based biomaterials.[2][7]

Experimental Protocols

Protocol 1: Labeling a Cysteine-Containing Peptide

This protocol describes the general procedure for labeling a peptide containing a cysteine residue with this compound in solution.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer or bicarbonate buffer, pH 7.0-8.0

  • Organic Solvent (for dissolving the reagent): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[8]

  • Analytical Instruments: Mass Spectrometer (for confirming modification).[9]

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Degas the buffer to minimize oxidation of the cysteine thiol.

  • Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mg/mL. This should be prepared fresh before use.

  • Labeling Reaction:

    • Add a 2- to 5-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

    • Monitor the reaction progress by analytical RP-HPLC and/or mass spectrometry to check for the disappearance of the starting peptide and the appearance of the labeled product.[2]

  • Quenching the Reaction: Add a 10- to 20-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) over the initial amount of this compound to consume any unreacted reagent. Allow the quenching reaction to proceed for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC.[8]

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA).

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final labeled peptide as a powder.

Protocol 2: Characterization of the Labeled Peptide

Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the successful labeling of the peptide.[9][10] The covalent addition of the 4-(carboxyphenacyl) group results in a predictable mass increase.

  • Analyze both the unlabeled and the labeled peptide samples using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Compare the observed molecular weights. A successful labeling reaction will show a mass shift corresponding to the addition of the labeling moiety.

RP-HPLC Analysis: RP-HPLC is used to assess the purity of the labeled peptide and to separate it from unreacted starting materials and byproducts.[8]

  • Inject a small aliquot of the purified peptide onto an analytical C18 column.

  • Run a gradient of acetonitrile in water (with 0.1% TFA).

  • The labeled peptide should elute as a single major peak with a different retention time compared to the unlabeled peptide. The purity can be calculated by integrating the peak area.

Quantitative Data

Table 1: Reactivity of Bromoacetyl Group with Amino Acid Side Chains

Amino AcidNucleophilic GroupTypical Reaction pHRelative Reactivity
CysteineThiol (-SH)6.5 - 8.0Very High
HistidineImidazole6.0 - 7.5Moderate
LysineAmine (-NH₂)> 8.0Low
MethionineThioether (-S-CH₃)Acidic (e.g., < 4)Low

Table 2: Mass Modification Data

ReagentChemical Formula of AdductMonoisotopic Mass Increase (Da)Average Mass Increase (Da)
This compoundC₉H₇O₃163.0395163.14

Table 3: Troubleshooting Guide for Peptide Labeling

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - pH of the reaction buffer is too low (thiol is protonated).- Peptide or reagent has degraded.- Insufficient molar excess of the labeling reagent.- Oxidation of cysteine to form disulfide bonds.- Increase the pH of the reaction buffer to 7.5-8.0.- Use freshly prepared peptide and reagent solutions.- Increase the molar ratio of the labeling reagent to the peptide.- Add a reducing agent like DTT prior to labeling (and remove it before adding the bromoacetyl reagent).
Multiple Products Observed - Non-specific labeling of other nucleophilic residues (e.g., His, Lys).- Reaction time is too long.- pH is too high, leading to increased reactivity of amines.- Optimize the reaction pH to be more selective for thiols (pH ~7.0).- Reduce the reaction time and monitor closely with HPLC.- Lower the reaction pH to reduce the nucleophilicity of primary amines.
No Reaction - Absence of a free thiol group in the peptide.- Inactive labeling reagent.- Confirm the presence of a free cysteine in the peptide sequence.- Verify the integrity of the this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Analysis Peptide Dissolve Cys-Peptide in Degassed Buffer Mix Combine Peptide and Reagent (2-5x Molar Excess) Peptide->Mix Reagent Prepare Fresh Reagent Stock Solution (DMF/DMSO) Reagent->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Monitor Monitor by HPLC/MS Incubate->Monitor Quench Quench with 2-Mercaptoethanol Monitor->Quench Purify Purify by RP-HPLC Quench->Purify Analyze Analyze by MS and HPLC Purify->Analyze Lyophilize Lyophilize Final Product Analyze->Lyophilize

Caption: Workflow for labeling a cysteine-containing peptide.

G cluster_targets Potential Amino Acid Targets Reagent This compound Cys Cysteine (-SH) pH 6.5 - 8.0 Reagent->Cys Primary Reaction (High Rate) His Histidine (Imidazole) pH 6.0 - 7.5 Reagent->His Side Reaction (Moderate Rate) Lys Lysine (-NH2) pH > 8.0 Reagent->Lys Side Reaction (Slow Rate)

References

Application Notes and Protocols for 4-(2-bromoacetyl)benzoic acid as a Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-bromoacetyl)benzoic acid is a versatile heterobifunctional crosslinking agent valuable in bioconjugation, proteomics, and drug development. Its utility stems from the presence of two distinct reactive moieties: a bromoacetyl group and a carboxylic acid group. This dual functionality allows for the sequential and controlled covalent linkage of two different biomolecules.

The bromoacetyl group is highly reactive towards nucleophilic functional groups, particularly the sulfhydryl (-SH) group of cysteine residues in proteins and peptides, forming a stable thioether bond. The carboxylic acid group, on the other hand, can be activated to react with primary amines (-NH2), such as the side chain of lysine residues or N-terminal amines of proteins, forming a stable amide bond. This orthogonal reactivity is instrumental in creating well-defined bioconjugates.

This document provides detailed application notes and protocols for the use of this compound in various research applications, including the preparation of antibody-drug conjugates (ADCs), immobilization of biomolecules, and as a tool for studying protein-protein interactions.

Physicochemical Properties and Reaction Scheme

The properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₉H₇BrO₃[1]
Molecular Weight 243.06 g/mol [1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 224-225 °C[2]
Solubility Soluble in organic solvents like DMF and DMSO; sparingly soluble in waterGeneral knowledge

The heterobifunctional nature of this compound allows for a two-step conjugation strategy. First, the bromoacetyl group reacts with a sulfhydryl-containing molecule. Subsequently, the carboxylic acid is activated to react with an amine-containing molecule.

Applications

Antibody-Drug Conjugate (ADC) Development

This compound can serve as a linker to conjugate a cytotoxic drug to a monoclonal antibody (mAb). The bromoacetyl group can react with a thiol-containing drug, and the carboxylic acid can be coupled to lysine residues on the antibody. This approach, however, results in a heterogeneous mixture of ADC species. A more site-specific conjugation can be achieved by engineering a cysteine residue into the antibody, which then serves as a specific attachment point for the bromoacetyl group of the linker-drug conjugate.

Immobilization of Biomolecules

This crosslinker can be used to immobilize proteins or other biomolecules onto surfaces for applications such as biosensors or affinity chromatography. For instance, a surface can be functionalized with amine groups, which can then be coupled to the carboxylic acid of the crosslinker. A sulfhydryl-containing biomolecule can then be immobilized via the bromoacetyl group.

Probing Protein-Protein Interactions

By conjugating this compound to a known "bait" protein through its amine groups, the bromoacetyl group is available to crosslink to cysteine residues of interacting "prey" proteins that are in close proximity. Subsequent analysis by mass spectrometry can identify the crosslinked proteins and interaction sites.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the general procedure for crosslinking a sulfhydryl-containing protein (Protein-SH) to an amine-containing protein (Protein-NH2).

Materials:

  • This compound

  • Protein-SH (e.g., a cysteine-containing peptide or a protein with reduced disulfide bonds)

  • Protein-NH2 (e.g., an antibody or another protein with accessible lysine residues)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Conjugation Buffer B: 0.1 M MES buffer, pH 4.7

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting columns

Procedure:

Step 1: Reaction of this compound with Protein-SH

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Dissolve Protein-SH in Conjugation Buffer A to a concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-SH solution.

  • Incubate the reaction mixture for 90 minutes at room temperature with gentle stirring.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B. The product is Protein-S-acetyl-benzoic acid.

Step 2: Activation of the Carboxylic Acid and Conjugation to Protein-NH2

  • Immediately after purification, add EDC (to a final concentration of 10 mM) and NHS (or sulfo-NHS, to a final concentration of 20 mM) to the Protein-S-acetyl-benzoic acid solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Dissolve Protein-NH2 in Conjugation Buffer A.

  • Add the activated Protein-S-acetyl-benzoic acid to the Protein-NH2 solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Reagent to a final concentration of 20-50 mM and incubating for 30 minutes at room temperature.

  • Purify the final conjugate using size-exclusion chromatography or another appropriate purification method.

Characterization:

The success of the conjugation can be confirmed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated proteins. Further characterization can be performed using mass spectrometry to confirm the identity of the conjugate and determine the crosslinking sites.

Protocol 2: Site-Specific Antibody-Drug Conjugation using an Engineered Cysteine

This protocol is adapted for creating a more homogeneous ADC by utilizing an antibody with an engineered cysteine residue.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb-Cys)

  • Thiol-containing cytotoxic drug

  • This compound

  • Activation and Conjugation Buffers as in Protocol 1

  • Reducing agent (e.g., TCEP)

  • Quenching and purification reagents as in Protocol 1

Procedure:

Step 1: Preparation of the Drug-Linker Conjugate

  • React the thiol-containing drug with a molar excess of this compound in a suitable organic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIEA) to form the drug-linker conjugate.

  • Purify the drug-linker conjugate by HPLC.

Step 2: Antibody Reduction and Conjugation

  • If the engineered cysteine exists as a disulfide bond, partially reduce the mAb-Cys with a controlled amount of a reducing agent like TCEP to expose the free sulfhydryl group.

  • Remove the reducing agent using a desalting column.

  • Activate the carboxylic acid of the purified drug-linker conjugate with EDC and NHS as described in Protocol 1, Step 2.

  • React the activated drug-linker with the reduced mAb-Cys in Conjugation Buffer A.

  • Quench and purify the ADC as described in Protocol 1.

Data Presentation

The following table provides a hypothetical summary of quantitative data that could be obtained from characterization experiments of an antibody-drug conjugate (ADC) synthesized using this compound as a linker.

ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 1.8 - 2.2Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency > 90%SDS-PAGE, Mass Spectrometry
Aggregate Content < 5%Size-Exclusion Chromatography (SEC)
In vitro Cytotoxicity (IC50) 5-15 nMCell-based viability assay
Binding Affinity (KD) 1-5 nMSurface Plasmon Resonance (SPR)

Visualizations

Experimental Workflow for Two-Step Protein-Protein Conjugation

experimental_workflow cluster_step1 Step 1: Reaction with Protein-SH cluster_step2 Step 2: Conjugation to Protein-NH2 Crosslinker This compound Reaction1 Incubate at RT Crosslinker->Reaction1 Protein_SH Protein-SH Protein_SH->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Intermediate Protein-S-acetyl- benzoic acid Purification1->Intermediate Activation Activate with EDC/NHS Intermediate->Activation Reaction2 Incubate at RT or 4°C Activation->Reaction2 Protein_NH2 Protein-NH2 Protein_NH2->Reaction2 Quenching Quench Reaction Reaction2->Quenching Purification2 Purification Quenching->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: Workflow for the two-step conjugation of a sulfhydryl-containing protein to an amine-containing protein.

Signaling Pathway Context: Antibody-Drug Conjugate Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (using crosslinker) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Degradation CellularTarget Cellular Target (e.g., DNA, Tubulin) DrugRelease->CellularTarget 5. Target Engagement Apoptosis Apoptosis CellularTarget->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate targeting a tumor cell.

References

Application of 4-(2-bromoacetyl)benzoic Acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The design and synthesis of a stable and effective ADC hinge on the careful selection of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. 4-(2-bromoacetyl)benzoic acid is a heterobifunctional linker that plays a crucial role in the construction of ADCs by covalently attaching cytotoxic payloads to monoclonal antibodies.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the principles of conjugation, step-by-step experimental procedures, and methods for characterization and analysis.

Principle of Conjugation

This compound serves as a linker by providing two reactive functional groups:

  • Bromoacetyl Group: This electrophilic group reacts specifically with nucleophilic thiol groups (-SH) on the antibody, typically from cysteine residues. This reaction, known as alkylation, forms a stable thioether bond. Natural cysteine residues within the antibody's structure, particularly those involved in interchain disulfide bonds, can be made available for conjugation through a controlled reduction step.

  • Carboxylic Acid Group: This group is used to attach the cytotoxic drug. The drug molecule, which typically contains a primary or secondary amine group, is coupled to the carboxylic acid of the linker via a stable amide bond. This reaction is usually facilitated by a coupling agent.

The sequential nature of these reactions allows for a controlled, two-step conjugation process: first, the synthesis of a drug-linker construct, followed by its conjugation to the antibody.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of a generic amine-containing cytotoxic drug to this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea will form.

  • Drug Conjugation: In a separate flask, dissolve the amine-containing cytotoxic drug (1.0 equivalent) in anhydrous DMF.

  • Filter the activated linker solution to remove the dicyclohexylurea precipitate and add the filtrate dropwise to the drug solution.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker construct.

  • Characterization: Confirm the structure and purity of the drug-linker construct using techniques such as LC-MS and NMR.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol outlines the reduction of antibody interchain disulfide bonds and subsequent conjugation with the prepared drug-linker construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker construct (from Protocol 1) dissolved in DMSO

  • Conjugation buffer (e.g., borate buffer, pH 8.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

  • Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 10- to 20-fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer. This step is critical to prevent the reducing agent from reacting with the bromoacetyl group of the linker.

  • Conjugation Reaction:

    • Adjust the pH of the purified reduced antibody solution to 8.0 if necessary.

    • Add the drug-linker solution (typically 5-10 molar equivalents relative to the antibody) to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction: Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted bromoacetyl groups. Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with the final formulation buffer.

    • Collect the fractions containing the purified ADC.

  • Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

ADC Characterization

Thorough characterization of the resulting ADC is essential to ensure its quality, efficacy, and safety.

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
UV-Vis SpectroscopyThe average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the cytotoxic drug.
Mass Spectrometry (MS)Provides a precise measurement of the mass of the intact ADC, allowing for the determination of the exact number of conjugated drug molecules.
Purity and Aggregation Size-Exclusion Chromatography (SEC)Separates the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)Evaluates the potency of the ADC in killing target cancer cells that express the specific antigen. The IC50 value is determined.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Quantitative Data Summary

The following table presents hypothetical but typical quantitative data for an ADC synthesized using this compound. Actual results will vary depending on the specific antibody, drug, and reaction conditions.

ParameterResult
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0
Monomeric Purity (by SEC) > 95%
Aggregate Content (by SEC) < 5%
In Vitro IC50 (Target Cells) 0.1 - 10 nM
In Vitro IC50 (Non-Target Cells) > 1000 nM
Antigen Binding Affinity (KD) No significant change compared to unconjugated antibody
Plasma Stability (in vitro) > 90% intact ADC after 7 days

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Linker 4-(2-bromoacetyl) benzoic acid Activation Carboxylic Acid Activation (DCC/NHS) Linker->Activation Drug Amine-containing Cytotoxic Drug DrugLinker Drug-Linker Construct Drug->DrugLinker Activation->DrugLinker Conjugation Conjugation (Alkylation) DrugLinker->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP/DTT) Antibody->Reduction ReducedAb Reduced mAb (Free Thiols) Reduction->ReducedAb ReducedAb->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching ADC Antibody-Drug Conjugate (ADC) Quenching->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS, SEC) Purification->Characterization

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

This compound is a valuable heterobifunctional linker for the development of antibody-drug conjugates. Its distinct reactive ends allow for a controlled and sequential conjugation process, leading to the formation of stable ADCs. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to synthesize and evaluate ADCs using this linker. The resulting ADCs, with their stable thioether linkage, have the potential for high efficacy and a favorable safety profile in targeted cancer therapy. Further optimization of reaction conditions and purification strategies will be crucial for the successful clinical development of ADCs based on this chemistry.

Application Notes and Protocols for Crosslinking with Haloacetyl Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of haloacetyl reagents in chemical crosslinking studies. Haloacetyl reagents, such as those containing bromoacetyl or iodoacetyl groups, are sulfhydryl-reactive crosslinkers that form stable thioether bonds with cysteine residues.[1][2] This characteristic makes them valuable tools for investigating protein-protein interactions, elucidating protein structure, and aiding in drug discovery processes.[3][4]

Haloacetyl reagents are particularly useful for creating short, permanent crosslinks within or between proteins.[1] The reaction proceeds via nucleophilic substitution, where the sulfur atom of a sulfhydryl group attacks the carbon atom of the haloacetyl group, displacing the halide.[1] To ensure selectivity for sulfhydryl groups, the reaction is typically carried out at a slightly alkaline pH of approximately 8.3, using a slight excess of the haloacetyl reagent.[1] It is important to perform these experiments in the dark to prevent the formation of free iodine, which can react with other residues like tyrosine, tryptophan, and histidine.[2]

Core Applications:

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, haloacetyl reagents can help identify binding partners and map interaction interfaces.[5][6]

  • Structural Elucidation: The distance constraints provided by crosslinking can be used to refine computational models of protein and protein complex structures.[7][8]

  • Drug-Target Engagement Studies: These reagents can be used to covalently link a drug molecule to its protein target, facilitating the identification and validation of drug targets.[9][10]

  • Immobilization of Proteins: Haloacetyl-activated resins are commonly used for immobilizing proteins and antibodies onto solid supports for various applications, including affinity chromatography.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with crosslinking experiments using haloacetyl reagents.

ParameterIn Vitro Crosslinking of Purified ProteinsIn Vivo Crosslinking in Cell CultureReference
Protein Concentration 1-5 mg/mLN/A[11]
Haloacetyl Reagent 1-5 mM0.5-2 mM[11]
Incubation Time 15-60 minutes10-30 minutes[11]
Quenching Reagent 50-100 mM50 mM[11]
Modification TypeMonoisotopic Mass Shift (Da)NotesReference
Bromoacetylation of a single residue 120.9532Initial modification before crosslinking or for single-site labeling.[11]
Intra- or Inter-peptide crosslink (e.g., Cys-Cys) 42.0106 per peptideRepresents the mass of the acetyl group after the loss of HBr and reaction with a second thiol.[11]
Carbamidomethylation (from Iodoacetamide) 57.07Covalent addition to a cysteine residue to prevent disulfide bond reformation.[12]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Proteomics using Haloacetyl Crosslinking

The following diagram illustrates the general workflow for a proteomics experiment utilizing haloacetyl reagents for crosslinking, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_quench Quenching cluster_ms_prep MS Preparation cluster_analysis Analysis Protein_Complex Protein Complex in Amine/Thiol-Free Buffer Add_Reagent Add Haloacetyl Reagent Protein_Complex->Add_Reagent Cell_Culture Cell Culture Cell_Culture->Add_Reagent Incubate Incubate Add_Reagent->Incubate Add_Quencher Add Quenching Reagent Incubate->Add_Quencher Lysis Cell Lysis Add_Quencher->Lysis For Cells Denature Denature, Reduce, Alkylate Add_Quencher->Denature For Purified Protein Lysis->Denature Digest Proteolytic Digestion Denature->Digest Desalt Desalt Peptides Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for proteomics studies using haloacetyl crosslinking reagents.

Haloacetyl Reagent Reaction with Sulfhydryl Groups

This diagram illustrates the chemical reaction between a haloacetyl reagent and a protein containing sulfhydryl groups, leading to the formation of a stable thioether linkage.

G Protein1 Protein 1 with Cysteine (-SH) Crosslinked_Complex Crosslinked Protein Complex (Stable Thioether Linkage) Protein1->Crosslinked_Complex Protein2 Protein 2 with Cysteine (-SH) Protein2->Crosslinked_Complex Haloacetyl Haloacetyl Reagent (X-CH2-CO-R) X = Br or I Haloacetyl->Crosslinked_Complex

Caption: Reaction scheme of a haloacetyl reagent with cysteine residues on proteins.

Detailed Experimental Protocols

Caution: Haloacetyl reagents such as bromoacetyl chloride are corrosive and toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

Protocol 1: In Vitro Crosslinking of Purified Protein Complexes

This protocol provides a general framework for crosslinking purified protein complexes in a controlled environment.

Materials:

  • Purified protein complex (1-5 mg/mL)

  • Crosslinking buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5). Note: Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT).[11]

  • Haloacetyl reagent (e.g., bromoacetyl chloride)

  • Anhydrous organic solvent (e.g., acetonitrile or DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine; or 1 M L-cysteine)

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating agent (e.g., iodoacetamide)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Protease (e.g., trypsin)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Protein Preparation:

    • Prepare the purified protein complex at a concentration of 1-5 mg/mL in an appropriate amine-free and thiol-free buffer (e.g., 50 mM HEPES, pH 7.5).[11]

    • If necessary, perform a buffer exchange using dialysis or a desalting column to remove interfering substances.[11]

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of the haloacetyl reagent (e.g., 100 mM bromoacetyl chloride) in a dry, inert organic solvent like anhydrous acetonitrile or DMSO.[11]

    • Add the haloacetyl reagent to the protein solution to a final concentration of 1-5 mM. A 20- to 50-fold molar excess over the protein is a good starting point.[11]

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.[11]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration that is in excess of the initial haloacetyl reagent concentration (e.g., 50-100 mM).[11]

    • Incubate for an additional 15-30 minutes at room temperature.[11]

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked protein sample using 8 M urea or 6 M guanidine hydrochloride.[11]

    • Reduce disulfide bonds with a reducing agent like DTT or TCEP.[11]

    • Alkylate free cysteines with iodoacetamide (IAA) to prevent the reformation of disulfide bonds.[11]

    • Perform a buffer exchange into a digestion-compatible buffer such as 50 mM ammonium bicarbonate.[11]

    • Digest the protein sample with a protease like trypsin overnight at 37°C.[11]

    • Acidify the peptide mixture with formic acid to halt the digestion process.[11]

    • Desalt the peptides using a C18 SPE cartridge.[11]

    • Analyze the resulting peptide mixture by LC-MS/MS.[11]

Protocol 2: In Vivo Crosslinking in Cell Culture

This protocol outlines a general procedure for crosslinking proteins within a cellular context.

Materials:

  • Cultured cells

  • Serum-free medium or phosphate-buffered saline (PBS)

  • Haloacetyl reagent

  • Cold PBS containing a quenching agent (e.g., 50 mM Tris-HCl)

  • Cell lysis buffer with protease inhibitors and a quenching agent

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to the desired confluency.[11]

    • Wash the cells with serum-free medium or PBS to remove any reactive components from the culture medium.[11]

  • Crosslinking:

    • Treat the cells with a final concentration of 0.5-2 mM of the haloacetyl reagent in the appropriate cell culture medium for 10-30 minutes. The optimal concentration and time should be determined empirically to balance crosslinking efficiency with cell viability.[11]

  • Cell Lysis and Quenching:

    • Immediately after incubation, wash the cells with cold PBS containing a quenching agent (e.g., 50 mM Tris-HCl) to stop the reaction.[11]

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors and the quenching agent.[11]

  • Protein Extraction and Preparation for Mass Spectrometry:

    • Centrifuge the cell lysate to pellet cellular debris.[11]

    • Collect the supernatant containing the crosslinked proteome.[11]

    • Proceed with the sample preparation for mass spectrometry as described in Protocol 1, starting from the denaturation step.[11]

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(2-Bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Heterobifunctional Linker for Solid-Phase Synthesis

In the landscape of solid-phase synthesis, the choice of a linker is paramount to the success of immobilizing and subsequently manipulating molecules of interest. 4-(2-Bromoacetyl)benzoic acid emerges as a highly effective heterobifunctional linker, offering a strategic advantage for the covalent attachment of molecules to solid supports. Its architecture, featuring a carboxylic acid and an α-halo ketone, provides two distinct points of reactivity. The carboxylic acid allows for the stable anchoring of the linker to amine-functionalized resins via a robust amide bond. Concurrently, the bromoacetyl group serves as a chemoselective electrophile, readily reacting with nucleophiles, most notably thiols, to form a stable thioether linkage.

This dual functionality makes this compound an invaluable tool for a myriad of applications, including the synthesis of peptide-based therapeutics, the development of affinity chromatography matrices for protein purification, and the construction of combinatorial libraries for drug discovery. This guide provides an in-depth exploration of the principles and protocols governing the use of this versatile linker.

Core Principles: The Chemistry of this compound in Solid-Phase Synthesis

The utility of this compound is rooted in two key chemical transformations:

  • Amide Bond Formation: The carboxylic acid moiety is the anchor point for attachment to an amine-functionalized solid support. This reaction is typically facilitated by standard peptide coupling reagents, such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., HOBt) or uronium/aminium salts (e.g., HATU). The resulting benzamide linkage is exceptionally stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, including acidic and basic treatments used for the removal of protecting groups.

  • Thioether Bond Formation: The bromoacetyl group is a potent electrophile that exhibits high reactivity towards soft nucleophiles like thiols. This reaction proceeds via an SN2 mechanism, resulting in the formation of a highly stable thioether bond. The reaction is typically performed at a slightly alkaline pH to ensure the deprotonation of the thiol to the more nucleophilic thiolate anion. This specific reactivity allows for the selective immobilization of cysteine-containing peptides, thiol-modified small molecules, or proteins onto the functionalized solid support.

The strategic combination of these two orthogonal reactions allows for a stepwise and controlled assembly of complex molecular architectures on a solid phase.

Application I: Immobilization of Cysteine-Containing Peptides

One of the primary applications of this compound is in the site-specific immobilization of peptides containing cysteine residues. This is particularly useful for studying peptide-protein interactions, identifying enzyme inhibitors, and creating peptide-based biosensors.

Workflow for Peptide Immobilization

G cluster_0 Step 1: Resin Functionalization cluster_1 Step 2: Peptide Immobilization cluster_2 Step 3: Downstream Applications A Amine-functionalized Resin D 4-(Bromoacetyl)benzamide Resin A->D Amide bond formation B This compound B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D F Immobilized Peptide D->F Thioether bond formation (pH 7-8) E Cysteine-containing Peptide E->F G Washing and Blocking F->G H Binding Assays / Screening G->H

Caption: Workflow for immobilizing a cysteine-containing peptide.

Detailed Protocol: Immobilization of a Cysteine-Containing Peptide

This protocol outlines the manual synthesis of a peptide-functionalized resin using this compound.

Materials:

  • Amine-functionalized resin (e.g., TentaGel R RAM)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Cysteine-containing peptide

  • Phosphate buffer (0.1 M, pH 7.5)

  • Capping solution (e.g., 1 M ethanolamine in DMF)

Part 1: Preparation of 4-(Bromoacetyl)benzamide Resin

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g, ~0.25 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Drain the DMF from the swollen resin and add the prepared coupling solution.

    • Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small sample can be taken for a Kaiser test to confirm the absence of free amines.

Part 2: Immobilization of the Cysteine-Containing Peptide

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide (1.5 equivalents relative to the initial resin loading) in 0.1 M phosphate buffer (pH 7.5).

  • Immobilization Reaction:

    • Add the peptide solution to the 4-(bromoacetyl)benzamide resin.

    • Gently agitate the mixture at room temperature overnight.

  • Washing: Drain the peptide solution and wash the resin thoroughly with phosphate buffer (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted bromoacetyl groups, treat the resin with a capping solution (e.g., 1 M ethanolamine in DMF) for 2 hours at room temperature.

  • Final Washing and Drying: Wash the resin as in step 3 and dry under vacuum. The peptide-functionalized resin is now ready for use in downstream applications.

Application II: Preparation of Affinity Chromatography Media

The immobilization of specific ligands to a solid support is the cornerstone of affinity chromatography. This compound provides an excellent tool for creating bespoke affinity matrices for the purification of proteins and other biomolecules that have a specific affinity for the immobilized ligand.

Workflow for Affinity Matrix Preparation

G cluster_0 Step 1: Support Functionalization cluster_1 Step 2: Ligand Immobilization cluster_2 Step 3: Protein Purification A Amine-functionalized Agarose (e.g., NHS-activated Sepharose + diamine) D Bromoacetyl-functionalized Agarose A->D Amide bond formation B This compound B->D C EDC/NHS C->D F Affinity Matrix D->F Thioether bond formation E Thiol-containing Ligand E->F H Binding and Washing F->H G Crude Protein Lysate G->H I Elution H->I J Purified Protein I->J

Application Notes and Protocols for Studying Protein-Protein Interactions Using 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-bromoacetyl)benzoic acid is a versatile heterobifunctional crosslinking agent and covalent probe used to investigate protein-protein interactions (PPIs). Its utility stems from the presence of two key reactive moieties: a bromoacetyl group and a carboxylic acid. The bromoacetyl group is an α-halo ketone, a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues on proteins, primarily cysteine, but also histidine and lysine under certain conditions. The carboxylic acid group can be activated to form amide bonds with primary amines, allowing for its conjugation to other molecules or surfaces. This dual functionality makes this compound a powerful tool for capturing and identifying transient or weak protein-protein interactions, which are often challenging to study using traditional non-covalent methods.

The bromoacetyl group acts as a "warhead" that covalently modifies a protein of interest, effectively trapping its interacting partners. This covalent capture allows for the purification and subsequent identification of protein complexes using techniques such as mass spectrometry. In the context of drug discovery, this compound can be used in chemical proteomics approaches like Affinity-Based Protein Profiling (ABPP) to identify the cellular targets of small molecules and to elucidate their mechanism of action. By understanding the intricate network of protein interactions, researchers can gain valuable insights into cellular signaling pathways and identify novel therapeutic targets.

Application 1: Covalent Cross-Linking to Identify Interacting Proteins

This application describes the use of this compound to covalently trap and identify the binding partners of a known "bait" protein.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Bait Bait Protein Incubation Incubation & Covalent Cross-Linking Bait->Incubation Prey Prey Protein(s) (in cell lysate or purified) Prey->Incubation Crosslinker This compound Crosslinker->Incubation Purification Affinity Purification of Bait Protein Complex Incubation->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) Purification->MassSpec DataAnalysis Data Analysis & Partner Identification MassSpec->DataAnalysis

Caption: Workflow for identifying protein-protein interactions using this compound.

Protocol: In Vitro Cross-Linking of a Bait Protein with its Interacting Partners

Materials:

  • Purified "bait" protein

  • Cell lysate or purified potential "prey" proteins

  • This compound (freshly prepared stock solution in DMSO)

  • Cross-linking buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Affinity purification resin specific for the bait protein (e.g., antibody-conjugated beads)

  • Wash buffer (e.g., cross-linking buffer with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or specific peptide competitor)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry-grade reagents (trypsin, urea, iodoacetamide, etc.)

Procedure:

  • Protein Preparation:

    • Prepare the purified bait protein at a concentration of 1-5 µM in the cross-linking buffer.

    • Prepare the cell lysate or purified prey proteins in the same buffer.

  • Cross-Linking Reaction:

    • Add this compound to the bait protein solution to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate for 30-60 minutes at room temperature to allow for the covalent modification of the bait protein.

    • Add the cell lysate or prey proteins to the reaction mixture.

    • Incubate for an additional 1-2 hours at room temperature or 4°C to allow for the cross-linking of interacting proteins.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Affinity Purification:

    • Add the affinity purification resin to the quenched reaction mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the bait protein and its cross-linked partners.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the resin using the appropriate elution buffer.

    • Analyze the eluate by SDS-PAGE to visualize the cross-linked products (which will appear as higher molecular weight bands).

    • For identification, excise the bands of interest or process the entire eluate for in-solution digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.

    • Specialized software can be used to identify the cross-linked peptides and map the interaction sites.

Application 2: Affinity-Based Protein Profiling (ABPP) for Target Identification

In this application, a derivative of this compound is used as a chemical probe to identify the cellular targets of a bioactive small molecule. The carboxylic acid moiety of this compound can be coupled to a reporter tag (e.g., biotin) or a small molecule of interest.

Experimental Workflow for ABPP

abpp_workflow cluster_prep Probe & System cluster_reaction Labeling & Enrichment cluster_analysis Analysis Probe Biotinylated This compound Probe Labeling Incubation & Covalent Labeling of Target Proteins Probe->Labeling System Cell Lysate or Live Cells System->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion MassSpec LC-MS/MS Analysis Digestion->MassSpec TargetID Target Protein Identification MassSpec->TargetID

Caption: Workflow for Affinity-Based Protein Profiling (ABPP) using a this compound-based probe.

Protocol: Target Identification in Cell Lysate using a Biotinylated Probe

Materials:

  • Biotinylated this compound probe

  • Cell lysate

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS grade solvents

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the lysate.

  • Probe Labeling:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe (e.g., 1-10 µM) for 1 hour at room temperature.

    • For competitive profiling, pre-incubate the lysate with an excess of a non-biotinylated competitor compound before adding the probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the labeled lysate.

    • Incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads sequentially with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate solution.

    • Reduce the disulfide bonds with DTT (e.g., 10 mM for 30 min at 56°C).

    • Alkylate the free cysteines with IAA (e.g., 20 mM for 30 min at room temperature in the dark).

    • Add trypsin and incubate overnight at 37°C to digest the proteins.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that were enriched by the probe.

    • In competitive profiling experiments, identify proteins for which the probe signal is significantly reduced in the presence of the competitor. These are the potential targets of the competitor compound.

Case Study: Probing the Kinase-Substrate Interaction of a Mitogen-Activated Protein Kinase (MAPK)

This hypothetical case study illustrates the application of this compound in studying a specific signaling pathway. The goal is to identify substrates of a particular MAPK.

Signaling Pathway Diagram

mapk_pathway cluster_pathway MAPK Signaling Cascade Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (Bait Protein) MAPKK->MAPK phosphorylates Substrate Substrate Protein (Prey) MAPK->Substrate phosphorylates (transient interaction) Crosslink Covalent Cross-link MAPK->Crosslink Response Cellular Response Substrate->Response Probe This compound -modified MAPK Crosslink->Substrate

Caption: Covalent capture of a MAPK-substrate interaction using a this compound-modified MAPK.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from such an experiment.

Table 1: Optimization of Cross-Linking Conditions

Bait Protein (MAPK) Conc. (µM)Cross-linker Conc. (µM)Incubation Time (min)Cross-linking Efficiency (%)
5103015
5253035
5503042
5256055
52512058

Table 2: Mass Spectrometry Identification of Cross-Linked Peptides

Identified Prey ProteinBait PeptidePrey PeptideCross-linked Residue (Bait)Cross-linked Residue (Prey)Mascot Score
Transcription Factor XIYQYIHSKVLSCPLRK151C212125
Phosphatase YTDFGLAKACDIWSLGK54C8898
Scaffolding Protein ZFIEFVLGKMTECGSPYK280C4585
*Residues identified as cross-linked are marked with an asterisk.

Conclusion

This compound is a valuable chemical tool for the study of protein-protein interactions. Its ability to form stable covalent bonds allows for the capture and identification of interacting proteins that might be missed by other methods. The protocols provided herein offer a starting point for researchers to design and implement their own experiments to explore the complex networks of protein interactions within the cell. Careful optimization of reaction conditions and rigorous data analysis are crucial for obtaining reliable and meaningful results. The application of this and similar covalent probes will continue to be instrumental in advancing our understanding of cellular biology and in the development of new therapeutic strategies.

Stoichiometry for Crosslinking Reactions with 4-(2-bromoacetyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-bromoacetyl)benzoic acid is a heterobifunctional crosslinking agent utilized in bioconjugation and material science. Its chemical structure features two distinct reactive moieties: a bromoacetyl group and a carboxylic acid. The bromoacetyl group is highly reactive towards nucleophiles, particularly thiol groups found in cysteine residues of proteins, forming stable thioether bonds. The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. This dual reactivity allows for the controlled and sequential conjugation of different molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces, and the formation of hydrogels.

This document provides detailed application notes and protocols for the use of this compound in crosslinking reactions, with a focus on stoichiometry, reaction conditions, and characterization of the resulting conjugates.

Reaction Mechanisms

The crosslinking reactions involving this compound proceed through two primary pathways:

  • Thiol-Bromoacetyl Reaction (Alkylation): The bromoacetyl group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue, via a nucleophilic substitution reaction. This reaction is most efficient at a slightly basic pH (7.0-8.5) and results in the formation of a stable thioether linkage.

  • Amine-Carboxylic Acid Reaction (Amidation): The carboxylic acid group is first activated, commonly using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The activated ester then reacts with a primary amine to form a stable amide bond.

Data Presentation: Quantitative Parameters for Crosslinking Reactions

The efficiency of crosslinking reactions is dependent on several factors, including the stoichiometry of the reactants, pH, temperature, and reaction time. The following tables summarize typical quantitative data for the reactions involving this compound and similar heterobifunctional crosslinkers. These values should be considered as a starting point and may require optimization for specific applications.

Table 1: Representative Stoichiometry and Efficiency for Thiol-Bromoacetyl Conjugation

ParameterTypical Value/RangeAnalytical Method
Molar Ratio (Crosslinker:Thiol)10:1 to 50:1Mass Spectrometry, HPLC
Reaction pH7.0 - 8.5-
Reaction Time2 - 4 hours at Room TemperatureHPLC, SDS-PAGE
Conjugation Efficiency> 80%Mass Spectrometry, UV-Vis Spectroscopy

Table 2: Representative Stoichiometry and Efficiency for Amine-Carboxylic Acid Conjugation (EDC/NHS Chemistry)

ParameterTypical Value/RangeAnalytical Method
Molar Ratio (EDC:Carboxyl)2:1 to 10:1-
Molar Ratio (NHS:Carboxyl)2:1 to 5:1-
Molar Ratio (Activated Crosslinker:Amine)5:1 to 20:1Mass Spectrometry, SDS-PAGE
Reaction pH7.2 - 8.0-
Reaction Time2 - 4 hours at Room TemperatureSDS-PAGE, HPLC
Conjugation Efficiency50 - 90%Mass Spectrometry, UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Crosslinking

This protocol describes the sequential conjugation of two proteins (Protein A with accessible thiols and Protein B with accessible amines) using this compound.

Materials:

  • Protein A (containing free thiol groups)

  • Protein B (containing free amine groups)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Step 1: Reaction of this compound with Protein A (Thiol-Reactive Step)

  • Preparation of Protein A: Dissolve Protein A in Reaction Buffer A to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess reducing agent using a desalting column.

  • Preparation of Crosslinker Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein A solution.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of Protein A-Crosslinker Conjugate: Remove excess, unreacted crosslinker using a desalting column or dialysis against Activation Buffer.

Step 2: Activation of Carboxylic Acid and Reaction with Protein B (Amine-Reactive Step)

  • Activation Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Carboxylic Acid Activation: To the purified Protein A-crosslinker conjugate, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein B: Immediately add the amine-containing Protein B to the activated conjugate solution. A 1.5- to 5-fold molar excess of the activated conjugate relative to Protein B is recommended.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., PBS).

  • Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Purify the final crosslinked product using SEC or ion-exchange chromatography (IEX) to remove unreacted proteins and excess reagents.

Protocol 2: Hydrogel Formation with an Amine-Containing Polymer

This protocol describes the formation of a hydrogel by crosslinking an amine-containing polymer (e.g., chitosan) with this compound.

Materials:

  • Amine-containing polymer (e.g., Chitosan)

  • This compound

  • EDC and NHS

  • Acetic Acid (0.2 M)

  • Sodium Hydroxide (1 M)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • PBS (pH 7.4)

Procedure:

  • Polymer Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of low molecular weight chitosan in 10 mL of 0.2 M acetic acid. Stir overnight to ensure complete dissolution. Adjust the pH to approximately 6.5 with 1 M NaOH.

  • Crosslinker Activation: In a separate tube, dissolve this compound in a minimal amount of DMF. Add a 2-fold molar excess of both EDC and NHS. Allow to react for 15 minutes at room temperature.

  • Crosslinking Reaction: Add the activated crosslinker solution to the chitosan solution. Add sodium bicarbonate buffer (0.1 M, pH 8.5) to initiate the crosslinking reaction.

  • Gelation: Vortex the mixture for 30 seconds and cast it into a mold. Incubate at 37°C for 12-24 hours to allow for hydrogel formation.

  • Purification: Wash the resulting hydrogel extensively with PBS (pH 7.4) for 48 hours, changing the PBS every 8 hours, to remove unreacted crosslinker and byproducts.

Mandatory Visualizations

G cluster_step1 Step 1: Thiol-Bromoacetyl Reaction cluster_step2 Step 2: Amine-Carboxylic Acid Reaction ProteinA Protein A (with Thiol) Conjugate1 Protein A - Crosslinker Intermediate ProteinA->Conjugate1 Alkylation (pH 7.0-8.5) Crosslinker 4-(2-bromoacetyl) benzoic acid Crosslinker->Conjugate1 Conjugate1_ref Protein A - Crosslinker Intermediate Activated_Conjugate Activated Intermediate Conjugate1_ref->Activated_Conjugate Activation (pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Conjugate Final_Product Crosslinked Protein A - Protein B Activated_Conjugate->Final_Product Amidation (pH 7.2-8.0) ProteinB Protein B (with Amine) ProteinB->Final_Product

Caption: Workflow for two-step protein-protein crosslinking.

G cluster_workflow Crosslinking Mass Spectrometry Workflow start Crosslinked Protein Sample digest Enzymatic Digestion (e.g., Trypsin) start->digest 1. lcms LC-MS/MS Analysis digest->lcms 2. database Database Search (Identify crosslinked peptides) lcms->database 3. analysis Data Analysis (Determine crosslink sites) database->analysis 4. model 3D Structural Modeling analysis->model 5.

Caption: Analysis workflow for crosslinked proteins.

Application Notes & Protocols: Quenching Strategies for Reactions Involving 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(2-bromoacetyl)benzoic acid is a versatile bifunctional reagent widely employed in chemical synthesis and bioconjugation. Its utility stems from the presence of a carboxylic acid handle and a reactive α-bromoacetyl group, which serves as a potent electrophile for alkylating various nucleophiles. The high reactivity of this α-halo ketone moiety necessitates carefully designed quenching protocols to terminate reactions, neutralize excess reagent, and prevent unwanted side reactions during workup and purification.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of effectively quenching reactions involving this compound. It covers the mechanistic basis of quenching, selection criteria for quenching agents, and detailed, field-proven protocols for various experimental contexts.

Introduction: The Chemical Personality of this compound

This compound is an aromatic ketone featuring a bromine atom on the alpha (α) carbon relative to the carbonyl group. This structural arrangement, known as an α-halo ketone, is central to its reactivity.[1] The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2] This makes the reagent an excellent alkylating agent for a wide range of nucleophiles, including thiols, amines, and carboxylates.

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the bromide ion. The successful application of this reagent hinges on precise control of the reaction, which includes an effective terminal step: the quench. An improper or omitted quench can lead to low yields, complex purification challenges, and modification of the desired product during subsequent handling.

Diagram 1: Electrophilic Nature of this compound

Caption: The α-carbon is activated by the adjacent carbonyl, making it a prime target for nucleophiles.

The Imperative to Quench: Why and When

Quenching is the process of rapidly and irreversibly deactivating any remaining reactive species in a reaction mixture upon its completion.[3][4] For electrophiles like this compound, this step is not merely procedural but critical for experimental success and safety.

Core Objectives of Quenching:

  • Preventing Product Modification: Unreacted alkylating agent can react with the desired product, especially if the product itself contains nucleophilic sites.

  • Ensuring Safe Handling: Deactivates a potent, lachrymatory, and irritant reagent before extraction and concentration steps.[5][6][7]

  • Simplifying Purification: Prevents the co-elution of the starting material with the product during chromatography.

  • Stopping the Reaction: Provides a definitive endpoint, ensuring reproducible results, particularly in kinetic studies or time-sensitive syntheses.

A reaction should be quenched only after confirming the consumption of the limiting reagent, typically monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

Strategic Selection of a Quenching Agent

The ideal quenching agent should react significantly faster with the excess electrophile than the desired product and should introduce a byproduct that is easily separable. The choice of quencher is dictated by the reaction solvent, the stability of the product, and the nature of the nucleophile used in the primary reaction.

Quencher Class Examples Principle of Action Ideal Use Case Separation Strategy
Thiols L-Cysteine, 2-Mercaptoethanol, Dithiothreitol (DTT)Potent soft nucleophiles that rapidly form stable, often water-soluble, thioether adducts.Reactions in aqueous buffers or organic solvents where the product is sensitive. Especially effective in bioconjugation to protect amine groups on proteins.Aqueous extraction (adduct is highly polar/charged).
Amines Tris, Glycine, EthanolamineModerately reactive nucleophiles that form polar amino-adducts.When thiols are incompatible (e.g., risk of disulfide exchange with the product). Common in biological buffer systems.Aqueous extraction.
Hydrolysis Aqueous NaHCO₃, Na₂CO₃, H₂OWater or hydroxide acts as a nucleophile to displace bromide, forming an α-hydroxy ketone. The base neutralizes HBr byproduct.For robust products stable to mild base. A simple and cost-effective method.Aqueous extraction or chromatography.

Validated Quenching Protocols

The following protocols are designed for a typical laboratory scale reaction (0.1 - 1.0 mmol). Reagent volumes should be adjusted proportionally for different scales.

Protocol 1: High-Efficiency Thiol Quenching

This is the preferred method for reactions involving sensitive biomolecules or products where complete and rapid deactivation of the electrophile is critical.

  • Principle: Cysteine, a readily available amino acid, contains a highly nucleophilic thiol group. The resulting thioether adduct contains both a free amine and a carboxylic acid, rendering it extremely polar and easily separable from most organic products via a simple aqueous wash.

  • Reagents & Equipment:

    • Reaction mixture containing excess this compound

    • L-Cysteine solution (1.0 M in water, freshly prepared)

    • Deionized water

    • Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

    • Separatory funnel, beakers, standard glassware

    • TLC plate and chamber

  • Step-by-Step Methodology:

    • Monitor Reaction: Before quenching, confirm the reaction's completion by TLC or LC-MS.

    • Calculate Quencher Amount: Add a 2- to 5-fold molar excess of L-Cysteine relative to the initial excess amount of this compound. For example, if 0.2 mmol of excess alkylating agent was used, add 0.4 - 1.0 mmol of L-Cysteine (0.4 - 1.0 mL of a 1.0 M solution).

    • Quench: Add the L-Cysteine solution to the reaction mixture. If the reaction was performed in an organic solvent, vigorous stirring is required to facilitate the reaction at the phase interface.

    • Stir: Allow the mixture to stir at room temperature for 30-60 minutes.

    • Verify Quench: Spot the reaction mixture on a TLC plate against a co-spot of the starting this compound. The complete disappearance of the starting material spot confirms a successful quench.

    • Workup: Dilute the mixture with the organic extraction solvent and deionized water. Transfer to a separatory funnel, shake, and separate the layers. The cysteine adduct will partition into the aqueous layer.

    • Isolate Product: Wash the organic layer two more times with water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Diagram 2: Thiol Quenching Workflow

G start 1. Reaction Complete (Verified by TLC/LC-MS) add_quencher 2. Add L-Cysteine Solution (2-5 fold excess) start->add_quencher stir 3. Stir for 30-60 min (Room Temperature) add_quencher->stir verify 4. Verify Quench (TLC shows no starting material) stir->verify workup 5. Aqueous Workup (Add water & organic solvent) verify->workup Success extract 6. Separate Layers workup->extract product Product in Organic Layer extract->product waste Quenched Adduct in Aqueous Layer extract->waste isolate 7. Isolate Product (Dry & Concentrate) product->isolate

Caption: A typical workflow for quenching an electrophile with a thiol-based reagent.

Protocol 2: Amine-Based Quenching using Tris Buffer

This method is useful when reactions are performed in buffered systems or when thiols are undesirable.

  • Principle: The primary amine of Tris(hydroxymethyl)aminomethane is a competent nucleophile that reacts with the α-bromo ketone. The high polarity of Tris and its adduct ensures easy removal with an aqueous wash.

  • Reagents & Equipment:

    • Reaction mixture

    • Tris buffer (1.0 M, pH 8.0-8.5)

    • Organic extraction solvent

    • Standard laboratory equipment

  • Step-by-Step Methodology:

    • Confirmation: Ensure the primary reaction is complete via an appropriate analytical method.

    • Quench: Add a 5- to 10-fold molar excess of Tris buffer relative to the excess this compound. The slightly basic pH facilitates the nucleophilic attack.

    • Stir: Let the reaction stir for 1-2 hours at room temperature. Amine quenching is generally slower than thiol quenching.

    • Verification: Check for the absence of the starting electrophile by TLC.

    • Workup: Proceed with a standard aqueous extraction as described in Protocol 1. The Tris-adduct is highly water-soluble.

Protocol 3: Simple Hydrolytic Quenching

This is a straightforward and inexpensive method suitable for base-stable products.

  • Principle: A mild aqueous base, such as sodium bicarbonate, promotes the hydrolysis of the C-Br bond to form the corresponding α-hydroxy acid, which is highly polar. The base also neutralizes the HBr generated during the reaction.

  • Reagents & Equipment:

    • Reaction mixture

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Organic extraction solvent

    • Standard laboratory equipment

  • Step-by-Step Methodology:

    • Confirmation: Confirm reaction completion.

    • Quench: Add a generous volume of saturated NaHCO₃ solution to the reaction vessel and stir vigorously. Be aware of potential gas evolution (CO₂) if the reaction mixture is acidic.

    • Stir: Stir for 1-3 hours. This method can be slow; gentle heating (40 °C) may be used to accelerate the quench if the product is thermally stable.

    • Verification: Monitor by TLC until the starting material is consumed.

    • Workup: Perform a standard aqueous extraction. The resulting α-hydroxy ketone and the benzoic acid moiety (as its sodium salt) will have high affinity for the aqueous phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Quench Insufficient quencher, low reactivity, short quench time, or poor mixing in a biphasic system.Increase the molar excess of the quencher. Extend the stirring time. For biphasic systems, use a phase-transfer catalyst or a co-solvent like THF to improve miscibility.
Product Degradation The product is sensitive to the quenching conditions (e.g., basic pH in Protocol 3).Switch to a milder quenching agent. Use the thiol quench (Protocol 1) at neutral pH. Ensure the reaction is performed at a controlled temperature (e.g., in an ice bath).
Difficult Separation The quenched adduct has similar polarity to the product.Change the quenching agent to one that produces a more dissimilar byproduct (e.g., switch from an uncharged amine to the zwitterionic L-Cysteine). Employ a different purification technique, such as crystallization or preparative HPLC.

Safety and Handling

This compound and related α-halo ketones are hazardous materials that must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).[8][9]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10] This compound is a lachrymator (causes tearing) and a skin/respiratory irritant.[9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[10]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[8] Unquenched material should be treated as reactive hazardous waste.

References

Application Note: Analysis of 4-(2-bromoacetyl)benzoic acid Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-bromoacetyl)benzoic acid (BABA) is a heterobifunctional crosslinking reagent used in the development of bioconjugates, including antibody-drug conjugates (ADCs) and targeted protein modifications for research purposes. Its bromoacetyl group selectively reacts with nucleophilic side chains of amino acids such as cysteine, while the carboxylic acid group can be coupled to other molecules. The precise characterization of these conjugates is critical for understanding their structure-activity relationships and ensuring their quality and efficacy. Mass spectrometry (MS) is an indispensable tool for the detailed analysis of BABA conjugates, enabling the determination of conjugation sites, the degree of conjugation, and the overall structural integrity of the modified biomolecule. This application note provides detailed protocols for the preparation and analysis of BABA conjugates by mass spectrometry and presents illustrative data in a structured format.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes the covalent attachment of BABA to cysteine residues on a target protein.

Materials:

  • Target protein with accessible cysteine residues

  • This compound (BABA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Desalting columns (e.g., PD-10)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in PBS to a concentration of 5-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Remove excess TCEP by passing the protein solution through a desalting column equilibrated with reaction buffer.

  • BABA Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of BABA in DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the BABA stock solution to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • To quench the reaction, add L-cysteine to a final concentration of 10 mM to react with any excess BABA.

    • Purify the BABA-protein conjugate from excess reagents using a desalting column equilibrated with PBS, pH 7.4.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing the BABA-protein conjugate for both intact mass analysis and peptide mapping.

Materials:

  • BABA-protein conjugate

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Intact Mass Analysis:

    • Dilute the purified BABA-protein conjugate to 0.1-1 mg/mL in 0.1% formic acid in water/acetonitrile (50:50 v/v).

    • The sample is now ready for direct infusion or LC-MS analysis.

  • Peptide Mapping Analysis:

    • Denaturation, Reduction, and Alkylation:

      • To approximately 100 µg of the conjugate, add urea to a final concentration of 8 M.

      • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

      • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

    • Digestion:

      • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

      • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

    • Sample Cleanup:

      • Acidify the digest with formic acid to a final concentration of 0.1%.

      • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

      • Elute the peptides with 50% acetonitrile/0.1% formic acid.

      • Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

Mass spectrometry analysis of BABA conjugates provides both qualitative and quantitative data. The following tables illustrate the expected results from such analyses.

Table 1: Intact Mass Analysis of a Monoclonal Antibody (mAb) Conjugated with BABA

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unconjugated mAb148,000.0148,000.5+0.5Unmodified mAb
mAb + 1 BABA148,243.1148,243.8+0.7Single conjugation
mAb + 2 BABA148,486.2148,486.9+0.7Double conjugation
mAb + 3 BABA148,729.3148,730.1+0.8Triple conjugation

This table summarizes the expected mass shifts upon conjugation of BABA (MW: 243.05 g/mol ) to a monoclonal antibody.

Table 2: Peptide Mapping Analysis of a BABA-Conjugated Protein by LC-MS/MS

Peptide SequenceModification SiteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Relative Abundance (%)
TPEVTCVVVDVSHEDPEVKCys-52148.042148.050.0115
TPEVTCVVVDVSHEDPEVKCys-5 (+BABA)2391.092391.10+243.0585
LCVLHEEAGLTHPLGDTTKCys-22025.012025.020.0195
LCVLHEEAGLTHPLGDTTKCys-2 (+BABA)2268.062268.07+243.055

This table shows the identification of specific cysteine residues modified by BABA and the relative quantification of the modified versus unmodified peptides. This data is crucial for determining site-occupancy.

Visualizations

Experimental Workflow for BABA Conjugation and MS Analysis

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis Protein Target Protein (with Cys residues) Reduction Reduction (TCEP) Protein->Reduction Conjugation Conjugation Reaction Reduction->Conjugation BABA 4-(2-bromoacetyl) benzoic acid BABA->Conjugation Purification Purified BABA-Protein Conjugate Conjugation->Purification IntactMS Intact Mass Analysis (LC-MS) Purification->IntactMS Digestion Proteolytic Digestion (Trypsin) Purification->Digestion PeptideMS Peptide Mapping (LC-MS/MS) Digestion->PeptideMS

Caption: Workflow for the conjugation of this compound to a protein and subsequent analysis by mass spectrometry.

Covalent Target Identification Workflow

BABA can be used as a chemical probe to identify the protein targets of a small molecule.

target_id_workflow BABA_Probe BABA-linked Probe Labeling Covalent Labeling of Target Proteins BABA_Probe->Labeling Cell_Lysate Cell Lysate or Live Cells Cell_Lysate->Labeling Enrichment Enrichment of Labeled Proteins (e.g., via affinity tag on probe) Labeling->Enrichment Digestion On-bead or In-gel Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Target Identification LCMS->Identification

Caption: A typical workflow for identifying protein targets of a small molecule using a BABA-based chemical probe.

Conclusion

The combination of this compound as a versatile conjugation reagent and high-resolution mass spectrometry provides a powerful platform for the development and characterization of protein bioconjugates. The detailed protocols and representative data presented in this application note serve as a guide for researchers in academic and industrial settings. Careful execution of these methods will enable the precise structural elucidation and quality control of BABA-modified proteins, which is essential for their application in therapeutics and as research tools.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-bromoacetyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the selective α-bromination of 4-acetylbenzoic acid. This reaction specifically targets the methyl group of the acetyl moiety.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Over-bromination: Formation of 4-(2,2-dibromoacetyl)benzoic acid. This occurs when a second bromine atom substitutes one of the remaining hydrogens on the α-carbon.

  • Ring Bromination: Electrophilic substitution of a hydrogen atom on the aromatic ring with a bromine atom. The acetyl group is a deactivating group, which makes the ring less susceptible to electrophilic attack than the enol form of the ketone, but this can still occur under certain conditions.

  • Unreacted Starting Material: Incomplete conversion of 4-acetylbenzoic acid.

Q3: How can I minimize the formation of the dibrominated side product?

A3: To minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a molar ratio of 4-acetylbenzoic acid to the brominating agent of 1:1 or slightly less is recommended. Additionally, slow, dropwise addition of the brominating agent to the reaction mixture can help to prevent localized areas of high bromine concentration.

Q4: What measures can be taken to prevent bromination of the aromatic ring?

A4: Ring bromination is generally less favorable than α-bromination for this substrate due to the deactivating nature of the acetyl and carboxylic acid groups. However, to further suppress this side reaction, it is advisable to carry out the reaction under acidic conditions, which favors the formation of the enol intermediate necessary for α-bromination. Avoiding harsh reaction conditions, such as high temperatures for prolonged periods, can also be beneficial.

Q5: What are the recommended brominating agents for this synthesis?

A5: While molecular bromine (Br₂) in acetic acid is a common choice, other reagents can offer better selectivity and milder reaction conditions. These include:

  • N-Bromosuccinimide (NBS): A versatile and selective brominating agent for α-bromination of ketones.

  • Pyridine hydrobromide perbromide: A solid, stable source of bromine that can be easier to handle than liquid bromine.

The choice of reagent can influence the reaction profile and the prevalence of side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase the reaction time. - Ensure the reaction temperature is optimal (around 45°C for bromination with Br₂ in acetic acid). - Confirm the quality and reactivity of the brominating agent.
Product loss during workup or purification.- Ensure complete precipitation of the product by adding the reaction mixture to ice-water. - Use an appropriate solvent for recrystallization and minimize the amount used to prevent product loss.
Presence of significant amounts of 4-(2,2-dibromoacetyl)benzoic acid Excess of brominating agent.- Carefully control the stoichiometry, using a 1:1 or slightly less than 1:1 molar ratio of 4-acetylbenzoic acid to the brominating agent. - Add the brominating agent slowly and dropwise to the reaction mixture.
High reaction temperature or prolonged reaction time.- Maintain the recommended reaction temperature. - Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Detection of ring-brominated byproducts Reaction conditions favoring electrophilic aromatic substitution.- Ensure the reaction is carried out under acidic conditions. - Avoid using highly activating solvents or catalysts that could promote ring bromination.
Starting material (4-acetylbenzoic acid) remains in the final product Insufficient amount of brominating agent.- Use at least a 1:1 molar ratio of the brominating agent to the starting material.
Short reaction time or low temperature.- Increase the reaction time or temperature as needed, while monitoring for the formation of other side products.

Data on Side Reactions

While precise quantitative data for the side reactions in the synthesis of this compound is not extensively published in a comparative format, the following table summarizes the expected qualitative outcomes based on the manipulation of reaction conditions.

Brominating Agent Stoichiometry (Substrate:Agent) Temperature Expected Monobromination Yield Expected Dibromination Level Expected Ring Bromination Level
Br₂ in Acetic Acid1:145°CGoodLowVery Low
Br₂ in Acetic Acid1:1.245°CModerate-GoodModerateLow
NBS1:1.1Reflux in CCl₄Good-ExcellentLowVery Low
Pyridine hydrobromide perbromide1:1.190°C in Acetic AcidHighLowVery Low

Experimental Protocol: Synthesis of this compound

This protocol is based on the α-bromination of 4-acetylbenzoic acid using molecular bromine.

Materials:

  • 4-acetylbenzoic acid

  • Glacial acetic acid

  • Bromine

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, dissolve 4-acetylbenzoic acid in glacial acetic acid in an Erlenmeyer flask by gently heating to approximately 45°C.

  • Prepare a solution of bromine in a small amount of glacial acetic acid.

  • While maintaining the temperature of the 4-acetylbenzoic acid solution at 45°C and with vigorous stirring, add the bromine solution dropwise over a period of about 1 hour.[1]

  • After the addition is complete, continue to stir the reaction mixture at 45°C. The progress of the reaction can be monitored by the disappearance of the red bromine color and the evolution of hydrogen bromide gas.

  • Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude this compound by recrystallization from hot ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-acetylbenzoic acid in acetic acid at 45°C add_br2 Slowly add Bromine solution (in acetic acid) dissolve->add_br2 react Stir at 45°C until reaction is complete add_br2->react precipitate Pour into ice-water to precipitate product react->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash recrystallize Recrystallize from hot ethanol wash->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_issues Identified Issues cluster_causes Potential Causes cluster_solutions Solutions start Analyze Final Product low_yield Low Yield start->low_yield dibrominated Dibrominated Impurity start->dibrominated starting_material Unreacted Starting Material start->starting_material incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Workup Loss low_yield->workup_loss excess_br2 Excess Bromine dibrominated->excess_br2 high_temp High Temperature/ Long Reaction Time dibrominated->high_temp insufficient_br2 Insufficient Bromine starting_material->insufficient_br2 low_temp Low Temperature/ Short Reaction Time starting_material->low_temp increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp optimize_workup Optimize Workup workup_loss->optimize_workup control_stoichiometry Control Stoichiometry (1:1) excess_br2->control_stoichiometry monitor_reaction Monitor Reaction (TLC) high_temp->monitor_reaction check_reagent_amount Check Reagent Amount insufficient_br2->check_reagent_amount low_temp->increase_time_temp

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Purification of 4-(2-bromoacetyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-(2-bromoacetyl)benzoic acid by recrystallization. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add 15-20 mL of ethanol. Gently heat the mixture to 75°C while stirring continuously until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the heat source. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of the compound through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, well-defined crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared to stop, place the flask in an ice bath for at least 30 minutes to maximize the yield of purified crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

  • Characterization: Determine the melting point of the dried crystals. Pure this compound has a melting point of 224-225°C.[2]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Melting Point 224-225°C[2]
Appearance Solid

Table 2: Estimated Solubility of this compound in Common Solvents

SolventTemperatureEstimated Solubility
Ethanol25°CSparingly soluble
75°CSoluble[1]
Methanol25°CSparingly soluble
BoilingSoluble
Acetic Acid25°CSoluble
Water25°CInsoluble
100°CSlightly Soluble
Acetone25°CSoluble
Dichloromethane25°CSlightly Soluble

Note: This data is estimated based on the behavior of structurally similar compounds and the recrystallization protocol. Experimental verification is recommended.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

ProblemPossible CauseSolution
No crystals form upon cooling - Too much solvent was used. - The solution was not saturated.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. - Add a small seed crystal of pure this compound to induce crystallization. - Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
Oiling out (formation of a liquid layer instead of crystals) - The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound-impurity mixture. - The presence of significant impurities is depressing the melting point of the compound.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a solvent pair.
Low yield of purified crystals - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with solvent that was not ice-cold.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus is sufficiently hot during hot filtration. - Always use ice-cold solvent for washing the crystals.
Colored crystals - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Crystals form too quickly (fine powder) - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on its synthesis from 4-acetylbenzoic acid and bromine in acetic acid, the most probable impurities are:

  • Unreacted 4-acetylbenzoic acid: This is the starting material for the synthesis.

  • Acetic acid: The solvent used in the reaction.

  • Poly-brominated species: Although the reaction is typically selective for the alpha-position of the acetyl group, over-bromination can occur, leading to di- or tri-brominated byproducts.

Q2: Why is ethanol a good solvent for the recrystallization of this compound?

A2: Ethanol is a suitable solvent because this compound is sparingly soluble in it at room temperature but its solubility increases significantly at higher temperatures.[1] This differential solubility is the key principle of recrystallization, allowing for the separation of the pure compound from impurities as the solution cools.

Q3: Can I use a different solvent for recrystallization?

A3: Yes, other solvents can be explored. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, polar protic solvents like methanol or a mixed solvent system such as ethanol-water could be effective. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.

Q4: How can I improve the purity of my final product?

A4: To enhance purity, you can perform a second recrystallization. Additionally, ensuring slow crystal growth by allowing the solution to cool undisturbed is crucial for obtaining high-purity crystals. The use of activated charcoal can also help remove colored impurities.

Visualizations

RecrystallizationWorkflow Recrystallization Workflow for this compound A Crude this compound B Dissolve in hot ethanol (75°C) A->B C Hot filtration (if needed) B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Vacuum filtration to collect crystals E->F G Wash with ice-cold ethanol F->G H Dry the purified crystals G->H I Pure this compound H->I

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Common Recrystallization Issues A Problem Encountered B No Crystals Form A->B C Oiling Out A->C D Low Yield A->D E Too much solvent? B->E I Cooling too fast? C->I K Premature crystallization? D->K M Product lost in mother liquor? D->M F Boil off solvent E->F Yes G Add seed crystal E->G No H Scratch flask E->H No J Reheat, add solvent, cool slowly I->J Yes L Ensure hot filtration apparatus is hot K->L Yes N Concentrate mother liquor M->N Yes

Caption: A logical decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Purifying 4-(2-bromoacetyl)benzoic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(2-bromoacetyl)benzoic acid using column chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most common stationary phase for the purification of this compound.[1][2] However, due to the acidic nature of silica gel and the potential for hydrolysis of the bromoacetyl group, alternative stationary phases or modified silica gel may be necessary for sensitive applications.[3][4]

Q2: Which mobile phase system is best for separating this compound from its impurities?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present. A common starting point for developing a solvent system is a 50:50 mixture of hexane and ethyl acetate.[5] For carboxylic acids, adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.[6]

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Degradation on silica gel is a common issue for acid-sensitive compounds.[3] To mitigate this, you can use deactivated (neutralized) silica gel. This can be prepared by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.[4][7] Alternatively, using a less acidic stationary phase like alumina can be considered.[3]

Q4: What are the common impurities I should expect when purifying this compound?

A4: Common impurities can include unreacted starting material, such as 4-acetylbenzoic acid, and the hydrolysis product, 4-(2-hydroxyacetyl)benzoic acid. Residual bromine from the synthesis may also be present, which can cause discoloration.

Q5: How can I effectively remove the unreacted starting material, 4-acetylbenzoic acid?

A5: 4-Acetylbenzoic acid is generally more polar than this compound. Therefore, it will have a lower Rf value on a TLC plate and will elute more slowly from a silica gel column. A well-optimized mobile phase, typically a mixture of hexane and ethyl acetate, should allow for good separation.

Q6: I'm observing a new, more polar spot on my TLC plate after my reaction. What could it be?

A6: A more polar spot is likely the hydrolysis product, 4-(2-hydroxyacetyl)benzoic acid. This can form if the reaction mixture is exposed to water or if the compound degrades on the silica gel during chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Recovery of Product 1. Degradation on Silica Gel: The acidic nature of silica can cause hydrolysis of the bromoacetyl group.[3] 2. Irreversible Adsorption: The carboxylic acid group can strongly interact with the silica. 3. Poor Elution: The mobile phase may not be polar enough to elute the product.1. Test for Stability: Run a 2D TLC to check for degradation. Spot the compound, run the TLC, rotate 90 degrees, and run again in the same solvent. Streaking or new spots indicate instability.[3] 2. Use Deactivated Silica: Prepare a slurry of silica gel with a mobile phase containing 1-2% triethylamine to neutralize the acidic sites.[4] 3. Add Acid to Mobile Phase: Incorporate 0.1-1% acetic or formic acid in your eluent to suppress the ionization of the carboxylic acid and reduce tailing.[6] 4. Increase Mobile Phase Polarity: Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mobile phase.
Poor Separation of Product and Impurities 1. Inappropriate Mobile Phase Polarity: The solvent system may be too polar or not polar enough. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channeling in the silica gel bed can lead to poor separation.1. Optimize Mobile Phase with TLC: Test various ratios of hexane and ethyl acetate to find a system where the Rf of your product is around 0.2-0.4 and is well-separated from impurities.[1] 2. Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product.[4] 3. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 4. Ensure Proper Packing: Pack the column carefully as a slurry to avoid air bubbles and channels.
Product Elutes with the Solvent Front 1. Mobile Phase is Too Polar: The solvent system is too strong and is eluting all compounds too quickly.1. Decrease Mobile Phase Polarity: Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture. Develop a new solvent system using TLC where the product has an Rf value between 0.2 and 0.4.[1]
Product is Tailing (Streaking) on the Column/TLC 1. Interaction of Carboxylic Acid with Silica: The acidic proton of the carboxylic acid can interact strongly with the polar silica gel. 2. Compound is Degrading: The streaking may be a result of on-plate or on-column decomposition.1. Add Acid to the Mobile Phase: A small amount of acetic or formic acid (0.1-1%) can suppress deprotonation of the carboxylic acid and lead to sharper peaks.[6] 2. Use Deactivated Silica: Neutralizing the silica with triethylamine can reduce strong acidic interactions.[4] 3. Check for Degradation: Perform a 2D TLC as described above.
Purified Product is Discolored (Yellow/Brown) 1. Presence of Residual Bromine: Trace amounts of bromine from the synthesis can impart color.1. Pre-Chromatography Wash: Before loading onto the column, dissolve the crude product in a suitable solvent and wash with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude this compound.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 80:20, 70:30, 50:50) to find a system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • For improved peak shape, consider adding 0.5% acetic acid to the mobile phase.

2. Column Packing (Slurry Method):

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

  • Add a protective layer of sand on top of the packed silica.

  • Drain the solvent until the level is just at the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your sample adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to begin elution.

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent by rotary evaporation to yield the purified this compound.

Protocol 2: Deactivated Silica Gel Column Chromatography

This protocol is recommended if you observe significant degradation of your product on standard silica gel.

1. Preparation of Deactivated Silica Gel:

  • Prepare a slurry of silica gel in your chosen mobile phase (e.g., hexane:ethyl acetate).

  • Add 1-2% (v/v) of triethylamine to the slurry and stir for a few minutes.

2. Column Packing and Elution:

  • Pack the column with the deactivated silica gel slurry as described in Protocol 1.

  • You can choose to either continue using a mobile phase containing 1-2% triethylamine for the entire purification or switch to a neutral mobile phase after packing.

  • Proceed with sample loading, elution, and fraction collection as described in Protocol 1.

Data Presentation

Table 1: Typical Mobile Phase Compositions and Approximate Rf Values

Compound Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value Notes
This compound70:30~0.4May require optimization.
4-acetylbenzoic acid (Starting Material)70:30~0.3More polar than the product.
4-(2-hydroxyacetyl)benzoic acid (Hydrolysis Product)70:30~0.2Significantly more polar than the product.

Note: Rf values are approximate and can vary based on the specific TLC plates, temperature, and saturation of the developing chamber.

Table 2: Column Chromatography Parameters

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic) with optional 0.5% acetic acid
Sample Loading Dry loading is recommended
Ratio of Silica to Crude Product 20:1 to 100:1 by weight
Elution Mode Gradient elution is often more effective for separating impurities with different polarities.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent System Selection pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Product (Dry Loading) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine isolate 8. Isolate Product (Rotary Evaporation) combine->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow rect_node rect_node start Poor Purification Outcome check_recovery Low Recovery? start->check_recovery check_separation Poor Separation? start->check_separation check_tailing Product Tailing? start->check_tailing is_degradation Degradation on Silica? check_recovery->is_degradation Yes optimize_solvent Optimize Mobile Phase with TLC check_separation->optimize_solvent Yes add_acid Add Acetic/Formic Acid to Mobile Phase check_tailing->add_acid Yes use_deactivated Use Deactivated Silica or Alumina is_degradation->use_deactivated Yes increase_polarity Increase Mobile Phase Polarity is_degradation->increase_polarity No gradient_elution Use Gradient Elution optimize_solvent->gradient_elution Consider

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: 4-(2-Bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, stability, and handling of 4-(2-bromoacetyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. For long-term storage, refrigeration at 2-8°C is recommended by some suppliers.

Q2: What are the main stability concerns with this compound?

A2: The primary stability concerns for this compound stem from its reactive α-bromoacetyl group. This group is susceptible to:

  • Hydrolysis: In aqueous solutions, especially at neutral to alkaline pH, the bromoacetyl group can hydrolyze, leading to the formation of 4-(2-hydroxyacetyl)benzoic acid and hydrobromic acid. This will reduce the compound's purity and reactivity for its intended use.

  • Reaction with Nucleophiles: The compound is a potent alkylating agent and will react with nucleophilic functional groups. This includes common laboratory reagents and buffers (e.g., Tris buffer, buffers containing thiols like DTT or β-mercaptoethanol) and nucleophilic amino acid residues in proteins (e.g., cysteine, histidine, lysine).

  • Photodegradation: Bromoacetophenone derivatives can be sensitive to light, which can induce cleavage of the carbon-bromine bond.[1]

Q3: Can I use Tris buffer for my experiments with this compound?

A3: It is generally not recommended to use buffers with primary or secondary amine groups, such as Tris, as they can react with the bromoacetyl moiety. Buffers like HEPES, phosphate, or acetate are more suitable choices for experiments involving this compound.

Q4: How should I prepare stock solutions of this compound?

A4: Stock solutions should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is advisable to prepare fresh solutions for each experiment or store them in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to moisture.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No or low reactivity in protein modification experiments. Degradation of the compound: The stock solution may have degraded due to improper storage or hydrolysis.Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.
Reaction with buffer components: The buffer used in the experiment may contain nucleophiles that are quenching the reagent.Switch to a non-nucleophilic buffer such as HEPES or phosphate buffer. Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols.
Incorrect pH: The reaction pH may not be optimal for the covalent modification of the target amino acid.The alkylation of cysteine residues by bromoacetamides is typically more efficient at a slightly alkaline pH (around 7.5-8.5), where the thiol group is more nucleophilic. However, the stability of the compound decreases at higher pH. An empirical optimization of the pH may be necessary.
High background or non-specific protein labeling. Excessive concentration of the reagent: Using a high molar excess of this compound can lead to non-specific alkylation of other nucleophilic residues on the protein surface.Titrate the concentration of this compound to determine the lowest effective concentration that provides specific labeling of the target site.
Prolonged reaction time: A long incubation time can increase the chances of non-specific reactions.Optimize the incubation time. A shorter reaction time may be sufficient for specific labeling, especially with a higher concentration of the reagent.
Precipitation of the compound upon addition to aqueous buffer. Low aqueous solubility: this compound has limited solubility in aqueous solutions.Ensure that the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <5% v/v) and that the compound is added to the aqueous buffer with gentle vortexing to aid dissolution.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-acetylbenzoic acid.

Materials:

  • 4-acetylbenzoic acid

  • Acetic acid

  • Bromine

Procedure:

  • Dissolve 4-acetylbenzoic acid in acetic acid with heating (e.g., 45°C).

  • Slowly add a solution of bromine in acetic acid to the reaction mixture with vigorous stirring, maintaining the temperature.

  • Continue stirring at the same temperature for several hours.

  • After the reaction is complete, precipitate the product by pouring the reaction mixture onto ice.

  • Collect the solid product by filtration.

  • Purify the product by recrystallization, for example, from hot ethanol.

General Protocol for Covalent Labeling of a Protein

This protocol provides a general workflow for the covalent modification of a protein with this compound, targeting a reactive cysteine residue.

Materials:

  • Purified protein with a target cysteine residue

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO. Store in small aliquots at -20°C.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the purified protein to the desired concentration (e.g., 1-10 µM) in the reaction buffer.

    • Add the this compound stock solution to the protein solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). Ensure the final DMSO concentration is low (e.g., <5% v/v).

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration that is in large excess (e.g., 100-fold) of the initial concentration of the bromoacetyl reagent.

  • Purification: Remove the excess unreacted this compound and quenching reagent by size-exclusion chromatography, dialysis, or using a desalting spin column.

  • Analysis: Analyze the extent of labeling and the site of modification using techniques such as mass spectrometry.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G cluster_storage Storage and Handling Workflow solid Solid Compound (Cool, Dry, Dark, Inert Gas) stock Stock Solution (Anhydrous DMSO/DMF, -20°C) solid->stock Dissolve working Working Solution (Freshly Prepared) stock->working Dilute experiment Experimental Use working->experiment Add to Assay

Caption: Recommended workflow for the storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor Reactivity start Low/No Reactivity Observed check_compound Is the compound degraded? start->check_compound fresh_stock Prepare fresh stock solution check_compound->fresh_stock Yes check_buffer Is the buffer nucleophilic? check_compound->check_buffer No fresh_stock->check_buffer change_buffer Use non-nucleophilic buffer (e.g., HEPES, Phosphate) check_buffer->change_buffer Yes check_ph Is the pH optimal? check_buffer->check_ph No change_buffer->check_ph optimize_ph Optimize reaction pH (e.g., pH 7.5-8.5 for Cys) check_ph->optimize_ph No success Reactivity Restored check_ph->success Yes optimize_ph->success

Caption: A logical workflow for troubleshooting poor reactivity in experiments.

G cluster_pathway Conceptual Pathway: Covalent Inhibition of a Target Protein inhibitor This compound complex Non-covalent Binding Complex inhibitor->complex protein Target Protein (with nucleophilic residue, e.g., Cys) protein->complex covalent_adduct Covalent Adduct (Inactivated Protein) complex->covalent_adduct Covalent Modification downstream Inhibition of Downstream Signaling/Activity covalent_adduct->downstream

Caption: Conceptual signaling pathway of covalent protein inhibition.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(2-bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-bromoacetyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and optimize your reaction for consistent, high-yield results.

Section 1: Understanding the Core Reaction: Acid-Catalyzed α-Bromination

The synthesis of this compound is most commonly achieved through the α-bromination of its precursor, 4-acetylbenzoic acid. This is an electrophilic substitution reaction that specifically targets the carbon atom adjacent (in the alpha position) to the ketone's carbonyl group.

The reaction proceeds via an acid-catalyzed mechanism where the ketone is converted into its enol tautomer.[1] The key steps are:

  • Protonation: The carbonyl oxygen is protonated by an acid catalyst (often HBr generated in situ or acetic acid as the solvent), which makes the α-protons more acidic.

  • Enol Formation: A base (like water or another solvent molecule) removes an α-proton, leading to the formation of an enol intermediate. The enol is the active nucleophile in this reaction.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (like Br₂), forming a new carbon-bromine bond.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product.[1]

Understanding this mechanism is crucial because it highlights the importance of acid catalysis and the role of the enol intermediate, which are central to troubleshooting many common issues.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, and I've recovered a significant amount of unreacted 4-acetylbenzoic acid. What are the likely causes?

This is a classic case of an incomplete or stalled reaction. Several factors could be at play:

  • Suboptimal Temperature: The reaction requires an induction period and sufficient thermal energy to proceed.[2] While excessively high temperatures can promote side reactions, a temperature that is too low will result in a sluggish or incomplete conversion. A common procedure specifies maintaining the temperature at 45°C.[2]

  • Insufficient Reaction Time: The addition of bromine is often performed slowly, over a period of an hour, followed by a stirring period to ensure the reaction goes to completion.[2] If the reaction is quenched prematurely, a significant amount of starting material will remain.

  • Poor Reagent Quality:

    • Moisture: The presence of water can interfere with acid-catalyzed reactions. Ensure your glassware is thoroughly dried and solvents are anhydrous.[3]

    • Bromine Degradation: Elemental bromine is volatile. Ensure it has been stored correctly and that the molar equivalent is accurate.

  • Inefficient Mixing: Inadequate stirring can lead to poor dispersion of reagents, creating localized "hot spots" or areas where reactants are not in sufficient contact, thus hindering the reaction.[3]

Recommended Solutions:

  • Verify Temperature Control: Use a temperature-controlled water or oil bath to maintain a consistent reaction temperature.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-acetylbenzoic acid) before proceeding with the workup.

  • Increase Reaction Time: If TLC shows significant starting material after the initial reaction period, consider extending the time before quenching.

Q2: My final product is impure. The NMR spectrum suggests the presence of a dibrominated species and possibly other byproducts. How can I improve selectivity?

The formation of byproducts is a common cause of reduced yield and purification difficulties. The two most likely side reactions are dibromination and aromatic bromination.

  • Dibromination: The product, this compound, still possesses acidic α-protons and can undergo a second bromination to yield 4-(2,2-dibromoacetyl)benzoic acid. This is especially likely if an excess of the brominating agent is used.[4]

  • Aromatic Ring Bromination: While the carboxyl and acetyl groups are deactivating, forcing conditions (high temperature, strong Lewis acid catalysts) can lead to electrophilic substitution on the aromatic ring itself, yielding various bromo-isomers of the starting material or product.[5][6]

Recommended Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 4-acetylbenzoic acid to bromine.[2] Avoid using a large excess of the brominating agent.

  • Slow Addition of Bromine: Add the bromine solution dropwise over an extended period.[2] This maintains a low concentration of bromine in the reaction mixture at any given time, disfavoring the second bromination event.

  • Avoid Harsh Conditions: Do not use unnecessarily high temperatures or add strong Lewis acid catalysts, which are not required for this α-bromination and would promote unwanted ring substitution.

Q3: I'm losing a significant amount of product during the workup and purification steps. How can I optimize this?

Product loss during isolation and purification can drastically impact your final yield. The standard procedure involves precipitating the crude product in ice water, followed by recrystallization.[2]

  • Incomplete Precipitation: The product has some solubility in the acetic acid/water mixture. If too little ice/water is used or if the mixture is not sufficiently cold, the product will not fully precipitate.

  • Recrystallization Losses:

    • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Ethanol is commonly used for this product.[2]

    • Using Too Much Solvent: Using an excessive volume of recrystallization solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice, reducing purity and potentially affecting the final yield calculation.

Recommended Solutions:

  • Optimize Precipitation: Pour the reaction mixture onto a large amount of crushed ice to ensure rapid cooling and maximal precipitation of the crude product.

  • Refine Recrystallization:

    • Use the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve your crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

    • Wash the filtered crystals with a small amount of ice-cold solvent to remove surface impurities without dissolving the product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent to use: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? Both Br₂ and NBS can be effective for α-bromination.[1]

  • Elemental Bromine (Br₂): This is the classic and often cheaper reagent. It is typically used in a solvent like acetic acid.[2][7] However, Br₂ is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[8] It is often used for allylic and benzylic brominations but is also effective for α-bromination of ketones, typically with a radical initiator or acid catalyst. For this specific synthesis, Br₂ in acetic acid is a well-documented and reliable method.[2]

Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure: Prepare a TLC plate by spotting the starting material (4-acetylbenzoic acid) in one lane, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture in the third lane.

  • Analysis: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The product, this compound, will be less polar than the starting material and should have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Q3: What are the critical safety precautions for this reaction?

  • Bromine: Handle liquid bromine in a chemical fume hood. Wear safety goggles, a lab coat, and appropriate gloves (butyl rubber or a laminate are often recommended). Be aware of its severe corrosive properties on skin and respiratory tract.[5]

  • Hydrogen Bromide (HBr) Gas: The reaction evolves HBr gas, which is corrosive and toxic.[2] The entire apparatus must be set up inside a fume hood. It is advisable to use a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to neutralize the HBr gas.

  • Acetic Acid: Glacial acetic acid is corrosive. Handle with care.

Section 4: Reference Protocol and Reaction Parameters

The following protocol is based on a standard literature procedure for the synthesis of this compound.[2]

Experimental Protocol:

  • In a 500 mL flask equipped with a stirrer and dropping funnel, dissolve 4-acetylbenzoic acid in glacial acetic acid.

  • Heat the mixture to 45°C in a water bath until the solid is completely dissolved.

  • While maintaining the temperature at 45°C, slowly add a solution of bromine dissolved in a small amount of acetic acid dropwise over 1 hour with vigorous stirring.

  • After the addition is complete, continue stirring at 45°C and monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture and pour it slowly onto a large volume of crushed ice with stirring.

  • Collect the precipitated solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from hot ethanol.

Data Presentation: Key Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry 1:1 (4-acetylbenzoic acid : Br₂)Minimizes dibromination and ensures efficient use of reagents.[2]
Temperature 45°CBalances reaction rate and selectivity, avoiding side reactions.[2]
Bromine Addition Slow, dropwise over ~1 hourMaintains a low Br₂ concentration to prevent over-bromination.[2]
Solvent Glacial Acetic AcidActs as both solvent and a catalyst for enol formation.[1][7]
Workup Precipitation on iceEfficiently isolates the crude product from the acidic solvent.[2]

Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree to help you diagnose the cause of low yield in your synthesis.

Troubleshooting_Workflow start Low Yield of this compound Observed check_sm Analysis of Crude Product: Significant Starting Material (SM)? start->check_sm check_purity Crude Product Analysis: Multiple Spots on TLC / Complex NMR? check_sm->check_purity No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes workup_issue Significant Product Loss During Workup/Purification? check_purity->workup_issue No side_rxn Side Reactions Occurred check_purity->side_rxn Yes workup_issue->start No (Re-evaluate) purification_loss Purification / Isolation Loss workup_issue->purification_loss Yes sol_temp - Check Temperature Control (45°C) - Increase Reaction Time - Verify Reagent Quality & Stoichiometry incomplete_rxn->sol_temp sol_side_rxn - Ensure 1:1 Stoichiometry - Slow Bromine Addition - Avoid High Temperatures side_rxn->sol_side_rxn sol_purification - Optimize Precipitation (Sufficient Ice) - Use Minimum Hot Recrystallization Solvent - Allow Slow Cooling purification_loss->sol_purification

Caption: Troubleshooting decision tree for low yield synthesis.

References

How to avoid non-specific labeling with 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-bromoacetyl)benzoic acid

This guide provides researchers, scientists, and drug development professionals with a structured approach to using this compound for protein labeling, focusing on strategies to minimize non-specific reactions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound is a thiol-reactive chemical probe. Its bromoacetyl group is an alpha-haloacetyl moiety that is highly electrophilic. The primary target for this group is the deprotonated thiol (thiolate) of a cysteine residue within a protein.[1] The reaction proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond. This makes it a valuable tool for site-specific protein modification, cross-linking, and conjugation.

Q2: What are the primary causes of non-specific labeling with this reagent?

Non-specific labeling occurs when the bromoacetyl group reacts with nucleophilic amino acid side chains other than cysteine. The main causes include:

  • Suboptimal pH: At higher pH values, other amino acid residues become deprotonated and more nucleophilic, increasing their reactivity towards the bromoacetyl group.[1]

  • High Reagent Concentration: Using a large molar excess of the labeling reagent can drive reactions with less reactive, off-target residues.[1]

  • Prolonged Reaction Time: Longer incubation periods can lead to the slow accumulation of side-products from reactions with less nucleophilic sites like histidine, lysine, or methionine.[1]

  • Reaction with Non-Thiol Nucleophiles: Histidine's imidazole ring and lysine's ε-amino group are the most common off-target sites. Methionine's thioether can also be alkylated, though this is less common.[1]

Q3: Why is controlling the reaction pH so critical for specificity?

pH is the most critical factor for controlling the selectivity of bromoacetyl reagents.[1] The reactivity of different amino acid side chains is highly dependent on their protonation state, which is governed by their pKa and the buffer pH.

  • Cysteine (Thiol pKa ~8.3-8.6): A pH of 7.5-8.5 is optimal for specific cysteine labeling because a significant portion of the cysteine residues will be in the highly reactive thiolate anion form, while other potentially reactive groups (like lysine) remain largely protonated and non-nucleophilic.[1]

  • Histidine (Imidazole pKa ~6.0): Reactivity increases at pH values above 6 as the imidazole ring becomes deprotonated.[1]

  • Lysine (ε-amino pKa ~10.5): Reactivity becomes significant only at pH > 9.0, where the amino group is deprotonated.[1]

By maintaining the pH in the 7.5-8.5 range, you maximize the reaction rate with cysteine while minimizing reactions with histidine and lysine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background or Labeling of Unexpected Proteins 1. Reaction pH is too high: Promotes reaction with lysine and histidine residues.[1] 2. Molar excess of reagent is too high: Drives reactions with less nucleophilic residues.[1] 3. Reaction time is too long: Allows for the accumulation of side products.[1] 4. Ineffective quenching: Unreacted reagent continues to react during downstream processing.1. Optimize pH: Lower the reaction pH to the 7.5-8.5 range. Verify buffer pH before starting.[1] 2. Titrate Reagent: Perform a titration to find the lowest effective molar ratio of reagent to protein (start with 10:1 to 20:1).[2][3] 3. Monitor Reaction: Run a time-course experiment to determine the optimal incubation time and quench the reaction promptly. 4. Quench Effectively: Add a small molecule thiol like 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to consume all excess reagent.[2][4]
Low or No Labeling of Target Protein 1. Cysteine residues are oxidized: Cysteines may be forming disulfide bonds and are unavailable for reaction. 2. Target cysteine is inaccessible: The residue may be buried within the protein's folded structure.[1] 3. Suboptimal pH: The pH may be too low (<7.0), preventing the formation of the reactive thiolate anion.[1] 4. Reagent has hydrolyzed: The bromoacetyl reagent can hydrolyze if stored improperly or exposed to moisture.1. Reduce Protein: Pre-treat the protein with a reducing agent like DTT or TCEP. Crucially, remove the reducing agent via a desalting column before adding the bromoacetyl reagent.[2][3] 2. Improve Accessibility: Consider adding a mild denaturant (e.g., 1-2 M urea) to the reaction buffer.[1] 3. Check Buffer pH: Ensure the reaction buffer is within the optimal 7.5-8.5 range.[1] 4. Use Fresh Reagent: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4]
Protein Precipitation During Labeling 1. High concentration of organic solvent: The solvent used to dissolve the reagent (e.g., DMSO) can cause protein precipitation if the final concentration is too high. 2. Protein instability: The protein itself may be unstable under the required buffer conditions (pH, temperature).1. Minimize Solvent: Prepare a concentrated stock of the reagent to minimize the volume added to the protein solution (aim for <5% final solvent concentration). 2. Optimize Conditions: Test different protein concentrations and buffer additives (e.g., glycerol, non-ionic detergents) to improve protein solubility.

Data Presentation

Table 1: pH-Dependent Reactivity of Bromoacetyl Groups with Amino Acid Residues

This table summarizes the effect of pH on the relative reactivity of key amino acid side chains with bromoacetyl reagents, providing a clear rationale for reaction optimization.

Amino Acid ResidueSide Chain (pKa)Optimal pH for ReactionReactivity Profile
Cysteine Thiol (~8.5)7.5 - 8.5 Primary Target. Reactivity is highest when the thiol is deprotonated to a thiolate anion.[1]
Histidine Imidazole (~6.0)> 6.0Potential for side reactions increases as pH rises above neutral, deprotonating the imidazole ring.[1]
Lysine ε-Amino (~10.5)> 9.0Significant side reactions are generally only observed at high pH where the amine is deprotonated.[1]
Methionine Thioether (N/A)Neutral to AcidicCan be a source of side reactions, especially with long incubation times or high reagent excess.[1]

Experimental Protocols

Key Protocol: Cysteine-Specific Protein Labeling

This protocol provides a general workflow for labeling a protein with this compound. Optimization of molar excess, pH, and incubation time is recommended for each specific protein.

1. Reagent Preparation:

  • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

2. Protein Preparation:

  • Ensure the protein is in a suitable reaction buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 7.5-8.0) that is free of primary amines (e.g., Tris) or thiols (e.g., DTT).[4]

  • If the target cysteine(s) may be oxidized, pre-treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Crucial Step: Remove the reducing agent using a desalting spin column equilibrated with the reaction buffer.[2]

3. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[2]

  • Gently mix and incubate at room temperature for 2 hours, protecting the reaction from light.[3]

4. Quenching the Reaction:

  • To stop the reaction and consume excess reagent, add a thiol-containing agent like 2-mercaptoethanol or DTT to a final concentration of 20-50 mM.[2][4]

  • Incubate for 30 minutes at room temperature.[2]

5. Purification of Labeled Protein:

  • Remove unreacted reagent and quenching agents via size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[2]

6. Characterization and Storage:

  • Confirm successful labeling via SDS-PAGE (a shift in molecular weight may be visible) and/or mass spectrometry.

  • Determine the final concentration and store the purified protein appropriately (e.g., -80°C).[2]

Mandatory Visualizations

Reaction_Pathway Reagent This compound Specific_Product Specific Labeling (Stable Thioether) Reagent->Specific_Product pH 7.5 - 8.5 (Optimal) NonSpecific_His Non-Specific (Alkylated Histidine) Reagent->NonSpecific_His pH > 7.0 NonSpecific_Lys Non-Specific (Alkylated Lysine) Reagent->NonSpecific_Lys pH > 9.0 (Side Reaction) Cys Protein-SH (Cysteine Thiol) Cys->Specific_Product His Protein-Im (Histidine Imidazole) His->NonSpecific_His Lys Protein-NH2 (Lysine Amine) Lys->NonSpecific_Lys

Caption: Specific vs. Non-Specific Reaction Pathways.

Experimental_Workflow Start Start Prep_Protein 1. Prepare Protein (Amine/Thiol-Free Buffer) Start->Prep_Protein Reduce 2. Reduce Disulfides (Optional) (e.g., TCEP) Prep_Protein->Reduce Desalt 3. Remove Reducing Agent (Desalting Column) Reduce->Desalt If Yes Add_Reagent 4. Add Reagent (Titrate Molar Excess) Reduce->Add_Reagent If No Desalt->Add_Reagent Incubate 5. Incubate (Control Time & Temp, pH 7.5-8.5) Add_Reagent->Incubate Quench 6. Quench Reaction (e.g., DTT, 2-ME) Incubate->Quench Purify 7. Purify Labeled Protein (SEC or Dialysis) Quench->Purify Analyze 8. Analyze & Store Purify->Analyze End End Analyze->End

Caption: Workflow for Cysteine-Specific Labeling.

Troubleshooting_Logic Problem High Background Signal? Check_pH Is pH in 7.5-8.5 range? Problem->Check_pH Start Here Check_Excess Is Molar Excess > 20x? Check_pH->Check_Excess Yes Sol_pH Adjust pH to 7.5-8.5 Check_pH->Sol_pH No Check_Quench Was reaction properly quenched? Check_Excess->Check_Quench No Sol_Excess Reduce Molar Excess Check_Excess->Sol_Excess Yes Sol_Quench Ensure Quenching Step Check_Quench->Sol_Quench No OK Review other parameters (e.g., incubation time) Check_Quench->OK Yes

Caption: Troubleshooting Logic for High Background.

References

Technical Support Center: Optimizing Conjugation Reactions with 4-(2-bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-bromoacetyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for your conjugation experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive about working with this compound:

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker. It contains two distinct reactive groups: a carboxylic acid and an α-bromoacetyl group. This allows for the sequential conjugation of two different molecules. The carboxylic acid is typically reacted with primary amines to form a stable amide bond, while the bromoacetyl group is an effective alkylating agent for nucleophiles, most notably thiols (like cysteine residues in proteins).

Q2: Which functional group should I react first?

The order of reaction depends on your specific experimental design and the nature of your target molecules. However, a common strategy is to first activate the carboxylic acid and react it with an amine-containing molecule. This is because the activated ester (e.g., an NHS ester) is susceptible to hydrolysis and should be used promptly.[1][2] The bromoacetyl group is generally more stable under these conditions, allowing for subsequent reaction with a thiol-containing molecule in a second step.

Q3: What are the optimal pH conditions for conjugation?

The optimal pH is highly dependent on which functional group you are targeting:

  • Carboxylic Acid (Amine Conjugation): This is a two-stage process. The activation of the carboxylic acid with carbodiimides like EDC and an additive like N-hydroxysuccinimide (NHS) is most efficient at a slightly acidic pH of 4.5-6.0 (e.g., in a MES buffer).[1] The subsequent reaction of the activated ester with a primary amine is more efficient at a slightly basic pH of 7.2-8.5 (e.g., in a PBS buffer).[1]

  • Bromoacetyl Group (Thiol Conjugation): The reaction of the bromoacetyl group with a thiol is most efficient at a pH of 7.5-8.5.[3] In this pH range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the bromoacetyl group.[3]

Q4: Can the bromoacetyl group react with other nucleophiles besides thiols?

Yes, while the bromoacetyl group shows high reactivity towards thiols, it can also react with other nucleophiles such as the amino groups of lysine and histidine, and the imidazole group of histidine. However, the reaction with thiols is significantly faster, especially at a controlled pH. For instance, at pH 9.0, the bromoacetyl group maintains high chemoselectivity for thiols over amines.[4]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting your this compound conjugation reactions.

Problem 1: Low or No Conjugate Formation
Click to expand and view troubleshooting steps

Potential Cause 1: Inefficient Carboxylic Acid Activation

  • Explanation: The carboxylic acid must be activated, typically with a carbodiimide like EDC and an additive like NHS or sulfo-NHS, to form an amine-reactive ester. If this step is inefficient, the subsequent conjugation to an amine will fail.

  • Solutions:

    • Use fresh, high-quality reagents: EDC and NHS are moisture-sensitive. Ensure they are stored at -20°C, desiccated, and brought to room temperature before opening to prevent condensation.[1][2]

    • Optimize molar ratios: Use a 1.5 to 5-fold molar excess of both EDC and NHS relative to the this compound to drive the activation reaction.[1]

    • Ensure optimal pH for activation: Perform the activation step in a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[1]

Potential Cause 2: Suboptimal pH for Conjugation

  • Explanation: The pH of the reaction mixture is critical for the reactivity of the nucleophile.

  • Solutions:

    • For amine conjugation: After the activation step, adjust the pH to 7.2-8.0 using a buffer like PBS for the reaction with the amine.[1]

    • For thiol conjugation: Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 to facilitate thiolate formation.[3]

Potential Cause 3: Hydrolysis of the Activated Ester

  • Explanation: The activated NHS-ester is susceptible to hydrolysis, especially at high pH and in aqueous environments.[1][2] This hydrolysis competes with the desired amine reaction.

  • Solutions:

    • Add the amine immediately: Add the amine-containing molecule to the activated this compound without delay.[1]

    • Avoid high pH during activation: Do not raise the pH until you are ready for the amine conjugation step.

Potential Cause 4: Competing Nucleophiles in the Buffer

  • Explanation: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the activated ester or the bromoacetyl group.[1][2]

  • Solution:

    • Use non-nucleophilic buffers: For amine conjugations, use buffers like PBS or borate buffer.[1] For thiol conjugations, phosphate buffers are generally suitable.

Potential Cause 5: Inactive Bromoacetyl Group

  • Explanation: The bromoacetyl group can be degraded by harsh conditions or reaction with unintended nucleophiles.

  • Solutions:

    • Check buffer composition: Ensure your buffers do not contain thiol-containing reducing agents (unless intended for a different purpose) or other strong nucleophiles that could consume the bromoacetyl group.

    • Storage: Store the this compound in a cool, dry place to prevent degradation.

Problem 2: Multiple Products or Non-Specific Labeling
Click to expand and view troubleshooting steps

Potential Cause 1: Multiple Reactive Sites on the Target Molecule

  • Explanation: If your target molecule has multiple primary amines or thiols, you may get a mixture of conjugated products.

  • Solutions:

    • Control stoichiometry: Reduce the molar excess of the this compound conjugate to favor single labeling.

    • Site-directed mutagenesis: If working with proteins, consider mutating some of the reactive residues to limit the number of conjugation sites.

Potential Cause 2: Reaction of Bromoacetyl Group with Non-Thiol Nucleophiles

  • Explanation: At higher pH values, the bromoacetyl group can react with other nucleophiles like amines.

  • Solution:

    • Optimize pH: For thiol-specific conjugation, maintain the pH in the 7.5-8.5 range. Avoid excessively high pH to minimize side reactions with amines.[3]

Problem 3: Low Recovery After Purification
Click to expand and view troubleshooting steps

Potential Cause 1: Non-Specific Binding to Purification Media

  • Explanation: The conjugate may be binding irreversibly to your chromatography column.

  • Solutions:

    • Proper column equilibration: Ensure the column is fully equilibrated with the running buffer.

    • Adjust buffer conditions: Modify the ionic strength or pH of the buffer to reduce non-specific interactions.

Potential Cause 2: Aggregation of the Conjugate

  • Explanation: The conjugation process can sometimes lead to protein aggregation, resulting in loss of soluble product.

  • Solution:

    • Optimize buffer conditions: Adjust the pH or salt concentration to maintain the solubility of the conjugate.

Potential Cause 3: Incorrect Dialysis Membrane Cutoff

  • Explanation: If using dialysis for purification, the molecular weight cutoff (MWCO) of the membrane may be too large, leading to loss of the conjugate.

  • Solution:

    • Choose the appropriate MWCO: Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your conjugate.

Experimental Protocols

Here are detailed, step-by-step methodologies for key conjugation reactions.

Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a protein or other biomolecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a small amount of DMSO or DMF, then dilute with Activation Buffer.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in or buffer-exchanged into the Conjugation Buffer (pH 7.4).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes to hydrolyze any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.

Protocol 2: Thiol Conjugation with the Bromoacetyl Group

This protocol describes the conjugation of the bromoacetyl group of a this compound-containing molecule to a thiol (e.g., a cysteine residue).

Materials:

  • Your this compound conjugate

  • Thiol-containing molecule

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

  • Reducing Agent (optional, for proteins): TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) solution

  • Quenching Solution: 1 M L-cysteine solution

  • Purification supplies (e.g., SEC column, dialysis equipment)

Procedure:

  • Preparation of Thiol-Containing Molecule (if a protein):

    • If your protein has disulfide bonds that need to be reduced to free up cysteine thiols, treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve your this compound conjugate in the Reaction Buffer.

    • Add the this compound conjugate to the thiol-containing molecule at a 5- to 20-fold molar excess.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted bromoacetyl groups.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

Data Summary and Visualization

Table 1: Recommended Reaction Conditions for this compound Conjugation
Target NucleophileRecommended pHTypical Reaction TimeRecommended BufferKey Considerations
Primary Amine Activation: 4.5-6.0Conjugation: 7.2-8.52 hours at RT or overnight at 4°CActivation: MESConjugation: PBSUse a 2-step pH process. Avoid amine-containing buffers like Tris.
Thiol 7.5-8.52-4 hours at RT or overnight at 4°CPhosphate BufferEnsure reduction of disulfide bonds in proteins (if necessary).
Phenol > 9Variable, may require elevated temperaturesBorate BufferGenerally less reactive than thiols and amines. May require optimization.
Hydrazine 7.0-8.01-2 hours at RTPhosphate BufferForms a stable hydrazone bond.

Diagrams

Reaction_Mechanism cluster_amine Amine Conjugation (Step 1) cluster_thiol Thiol Conjugation (Step 2) BABA 4-(2-bromoacetyl) benzoic acid Activated_Ester Amine-Reactive NHS Ester BABA->Activated_Ester EDC, NHS pH 4.5-6.0 Amide_Conjugate Amide-Linked Intermediate Activated_Ester->Amide_Conjugate pH 7.2-8.5 Amine_Molecule R1-NH2 Amine_Molecule->Amide_Conjugate Final_Conjugate Final Thioether Conjugate Amide_Conjugate->Final_Conjugate pH 7.5-8.5 Thiol_Molecule R2-SH Thiol_Molecule->Final_Conjugate

Caption: Two-step conjugation workflow for this compound.

Troubleshooting_Workflow Start Low/No Conjugate Yield Check_Activation Check EDC/NHS Quality & Molar Ratios Start->Check_Activation Check_pH Verify Activation & Conjugation pH Check_Activation->Check_pH Reagents OK Failure Problem Persists Check_Activation->Failure Reagents Degraded Check_Buffer Amine/Nucleophile in Buffer? Check_pH->Check_Buffer pH Correct Check_pH->Failure pH Incorrect Check_Hydrolysis Time between Activation & Conjugation? Check_Buffer->Check_Hydrolysis Buffer OK Check_Buffer->Failure Buffer Contaminated Success Yield Improved Check_Hydrolysis->Success Immediate Use Check_Hydrolysis->Failure Delayed Use

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Removal of Unreacted 4-(2-bromoacetyl)benzoic Acid from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 4-(2-bromoacetyl)benzoic acid from protein samples after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from my protein sample?

A1: The most common and effective methods for removing small molecules like this compound from protein samples are dialysis, size-exclusion chromatography (SEC), and acetone precipitation.[1][2] The choice of method depends on factors such as the volume of your sample, the required final purity, and the stability of your protein.

Q2: How does dialysis work to remove small molecules?

A2: Dialysis is a separation technique that relies on passive diffusion across a semi-permeable membrane. The protein sample is placed inside a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) that is larger than the small molecule but smaller than the protein. The dialysis container is then placed in a large volume of buffer (dialysate). The unreacted this compound, being a small molecule, will diffuse out of the bag and into the dialysate, while the larger protein molecules are retained.[3]

Q3: What is size-exclusion chromatography (SEC) and how can it be used for this purpose?

A3: Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size.[4] The chromatography column is packed with porous beads. Larger molecules, like your protein, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, such as unreacted this compound, enter the pores, taking a longer path and eluting later.[4] This method is effective for both removing small molecules and exchanging the buffer in a single step.[5]

Q4: When is acetone precipitation a suitable method?

A4: Acetone precipitation is a useful technique for concentrating a protein sample while simultaneously removing small molecule contaminants.[6] It works by reducing the solubility of the protein, causing it to precipitate out of the solution. The unreacted this compound remains in the supernatant. This method is particularly advantageous when dealing with dilute protein samples. However, it's important to note that acetone can denature some proteins, so its suitability should be assessed for your specific protein of interest.[6]

Q5: How can I detect and confirm the removal of unreacted this compound?

A5: Several methods can be used to confirm the removal of unreacted this compound:

  • UV-Vis Spectroscopy: Benzoic acid and its derivatives have a characteristic UV absorbance maximum at approximately 230 nm.[7][8] You can monitor the absorbance of your sample at this wavelength before and after the removal process. A significant decrease in absorbance indicates the removal of the unreacted compound.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly sensitive method for detecting and quantifying small molecules.[9][10] You can analyze a small aliquot of your protein sample to check for the presence of a peak corresponding to this compound.

Q6: What factors should I consider when choosing a buffer for the removal process?

A6: The choice of buffer is critical for maintaining the stability and activity of your protein.[11][12][13] Key factors to consider include:

  • pH: The pH of the buffer should be one at which your protein is stable and soluble.[13] For many proteins, a pH around 7.4 is ideal to mimic physiological conditions.[12][13]

  • Ionic Strength: The salt concentration can affect protein solubility and stability.[12] Adjusting the salt concentration can also help to minimize non-specific interactions.[12]

  • Additives: Stabilizing agents such as glycerol or small amounts of detergents can be included to prevent protein aggregation.[13]

Troubleshooting Guides

Problem 1: Low Protein Recovery After Removal Procedure
Possible Cause Suggested Solution
Protein Precipitation during Dialysis or SEC Optimize the buffer composition. Ensure the pH is appropriate for your protein's stability and consider adding stabilizing agents like glycerol or a non-ionic detergent.[13]
Non-specific Binding to Chromatography Resin Increase the salt concentration in your SEC buffer (e.g., up to 150 mM NaCl) to reduce ionic interactions.[5] If hydrophobic interactions are suspected, consider adding a small amount of a non-ionic detergent.
Protein Loss during Acetone Precipitation Ensure the acetone is pre-chilled to -20°C, as this improves precipitation efficiency.[6] For water-soluble proteins, adding a small amount of salt (1-30 mM NaCl) can significantly increase recovery rates to 80-100%.[14][15]
Protein Denaturation and Precipitation For acetone precipitation, ensure the procedure is performed quickly and at a low temperature. If your protein is sensitive to organic solvents, consider using dialysis or SEC instead.
Problem 2: Incomplete Removal of this compound
Possible Cause Suggested Solution
Insufficient Dialysis Time or Buffer Exchange Increase the dialysis time and the frequency of buffer changes. A common protocol involves dialyzing for 2-4 hours, followed by at least two more buffer changes, with the final dialysis step proceeding overnight at 4°C.[3][16]
Inappropriate MWCO of Dialysis Membrane Ensure the Molecular Weight Cutoff (MWCO) of your dialysis membrane is appropriate. It should be large enough to allow the free passage of this compound (MW: 243.05 g/mol ) but small enough to retain your protein. A 3.5 kDa or 7 kDa MWCO is typically suitable for most proteins.
Poor Resolution in Size-Exclusion Chromatography Optimize your SEC parameters. Use a longer column for better resolution.[17] Ensure the sample volume does not exceed the column's recommended capacity (typically less than 5% of the total column volume for high-resolution separation). Adjust the flow rate; a slower flow rate often improves resolution.[18]
Co-precipitation with the Protein During acetone precipitation, ensure the protein pellet is washed with cold acetone to remove any trapped supernatant containing the unreacted compound.
Problem 3: Protein Aggregation
Possible Cause Suggested Solution
Unfavorable Buffer Conditions Screen different buffer conditions to find the optimal pH, ionic strength, and additives for your protein's stability.[11][19][20]
High Protein Concentration If protein aggregation occurs during concentration steps, consider performing the removal process with a more dilute protein solution and then concentrating the sample afterward if necessary.
Exposure to Denaturing Conditions Minimize exposure to conditions that could denature your protein, such as extreme pH or high concentrations of organic solvents. If using acetone precipitation, work quickly and keep the samples cold.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the different removal methods.

Table 1: Comparison of Removal Methods

MethodTypical Protein RecoveryTime RequiredKey AdvantageKey Disadvantage
Dialysis > 90%12 - 48 hoursGentle, high recoveryTime-consuming
Size-Exclusion Chromatography > 85%30 - 90 minutesFast, also allows buffer exchangePotential for sample dilution
Acetone Precipitation 80 - 100% (with salt)[14][15]< 2 hoursConcentrates the sampleRisk of protein denaturation[6]

Table 2: Typical Parameters for Size-Exclusion Chromatography (SEC)

ParameterRecommendation
Column Resin Sephadex G-25 or equivalent[5]
Fractionation Range Choose a resin with a low molecular weight cutoff (e.g., < 5 kDa)
Column Dimensions 7.8 x 300 mm for analytical scale[17]
Flow Rate 0.5 - 1.0 mL/min[17]
Mobile Phase Buffer compatible with protein stability (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)[5]

Experimental Protocols

Protocol 1: Dialysis
  • Prepare the Dialysis Membrane: Wet the dialysis tubing or cassette in the dialysis buffer.

  • Load the Sample: Pipette your protein sample into the dialysis tubing/cassette and securely close both ends, ensuring no leaks.

  • Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[3]

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Discard the used dialysis buffer and replace it with fresh buffer.

  • Repeat: Repeat the buffer exchange at least two more times. For optimal removal, the final dialysis can be performed overnight.[3][16]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer, remove the clips, and pipette the protein sample into a clean tube.

Protocol 2: Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., a pre-packed desalting column) with at least 2-3 column volumes of your desired buffer.

  • Sample Loading: Load your protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation for optimal separation.

  • Elution: Begin the elution with the running buffer. The larger protein will elute first in the void volume, while the smaller this compound will be retained and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the protein elution using a UV detector at 280 nm.

  • Pooling Fractions: Pool the fractions containing your purified protein.

Protocol 3: Acetone Precipitation
  • Pre-chill Acetone: Cool the required volume of 100% acetone to -20°C.

  • Sample Preparation: Place your protein sample in a centrifuge tube that is compatible with acetone. For improved recovery of water-soluble proteins, add NaCl to a final concentration of 10-20 mM.[14][15]

  • Acetone Addition: Add four volumes of the cold (-20°C) acetone to your protein sample.

  • Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant, which contains the unreacted this compound.

  • Washing (Optional): Add a small volume of cold acetone to the pellet, gently vortex, and centrifuge again to wash the pellet.

  • Drying: Allow the remaining acetone to evaporate from the pellet by air-drying. Do not over-dry, as this can make the protein difficult to re-solubilize.

  • Resuspension: Resuspend the protein pellet in a suitable buffer.

Visualizations

experimental_workflow cluster_start Starting Material cluster_removal Removal Method cluster_verification Verification cluster_end Final Product start Protein Sample with unreacted this compound dialysis Dialysis start->dialysis Choose one method sec Size-Exclusion Chromatography start->sec Choose one method precipitation Acetone Precipitation start->precipitation Choose one method verification Confirm Removal (UV-Vis or HPLC) dialysis->verification sec->verification precipitation->verification end Purified Protein Sample verification->end

Caption: Workflow for removing unreacted small molecules from protein samples.

troubleshooting_logic start Problem Encountered low_recovery Low Protein Recovery? start->low_recovery incomplete_removal Incomplete Removal? start->incomplete_removal aggregation Protein Aggregation? start->aggregation optimize_buffer Optimize Buffer (pH, salt, additives) low_recovery->optimize_buffer Yes check_binding Check for Non-specific Binding/Precipitation low_recovery->check_binding Yes increase_time Increase Dialysis Time/ Buffer Exchanges incomplete_removal->increase_time Yes optimize_params Optimize SEC Parameters incomplete_removal->optimize_params Yes screen_conditions Screen Buffer Conditions aggregation->screen_conditions Yes adjust_concentration Adjust Protein Concentration aggregation->adjust_concentration Yes

Caption: Troubleshooting logic for common issues.

References

Hydrolysis of the bromoacetyl group as a potential side reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromoacetyl groups. This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of the bromoacetyl group, a potential side reaction in many experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the bromoacetyl group and what is its primary application?

The bromoacetyl group is an α-haloacetyl functionality that introduces an electrophilic site into a molecule, such as a peptide or protein. Its main use is as a reactive handle for selective and efficient reaction with nucleophiles, most notably the thiol group of cysteine residues, to form stable thioether bonds. This reactivity is widely used for creating cyclic peptides, peptide-protein conjugates, and peptide polymers.[1]

Q2: What is bromoacetyl group hydrolysis and why is it a concern?

Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. The bromoacetyl group is susceptible to hydrolysis, which converts it into a bromoacetic acid moiety and renders it inactive for its intended conjugation reaction. This is a significant concern as it can lead to reduced yield of the desired conjugate and contamination of the final product with the hydrolysis byproduct.

Q3: Under what conditions is hydrolysis of the bromoacetyl group most likely to occur?

The rate of hydrolysis is highly dependent on the pH of the solution. The bromoacetyl group is relatively stable under acidic conditions. However, in neutral to basic aqueous buffers (pH 7 and above), the rate of hydrolysis increases.[1] These are often the same conditions used for the desired reaction with thiol groups, making hydrolysis a competing side reaction.

Q4: How can I detect and quantify the hydrolysis of my bromoacetylated compound?

Hydrolysis can be monitored and quantified using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate the intact bromoacetylated compound from its hydrolysis product, bromoacetic acid. By analyzing samples over time, the rate of hydrolysis can be determined.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving bromoacetylated compounds.

Symptom Potential Cause Suggested Solution
Low yield of desired conjugate Hydrolysis of the bromoacetyl group: The bromoacetyl group on your starting material may have hydrolyzed before or during the conjugation reaction.- Assess the stability of your bromoacetylated compound: Before starting your conjugation experiment, perform a stability study by incubating your compound in the reaction buffer and analyzing it by HPLC at different time points to quantify the extent of hydrolysis.- Optimize reaction pH: If significant hydrolysis is observed, consider lowering the reaction pH. While the reaction with thiols is also pH-dependent, a slightly lower pH may sufficiently slow down hydrolysis without drastically affecting the conjugation rate.- Minimize reaction time: A shorter reaction time will reduce the opportunity for hydrolysis to occur. Monitor the progress of your conjugation reaction to determine the optimal time point to stop the reaction.- Control temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
Presence of an unexpected peak in HPLC analysis Formation of bromoacetic acid: The unexpected peak may correspond to the hydrolysis product of your bromoacetylated compound.- Confirm the identity of the peak: Spike your sample with a bromoacetic acid standard to see if the peak co-elutes.- Purify the product: If the hydrolysis product is present in your final sample, it can often be removed by reverse-phase HPLC purification.
Inconsistent results between experiments Variability in storage or handling of the bromoacetylated compound: The stability of the bromoacetyl group can be affected by storage conditions and the age of the compound.- Store bromoacetylated compounds properly: Store in a cool, dry place and consider storing under an inert atmosphere to minimize exposure to moisture.- Use freshly prepared or recently purified material: Whenever possible, use freshly prepared or recently purified bromoacetylated compounds for your experiments.

Quantitative Data on Bromoacetyl Group Stability

While specific kinetic data for the hydrolysis of every bromoacetylated compound is unique and depends on the parent molecule, the following table provides a general overview of the expected stability based on qualitative observations from the literature. Researchers are strongly encouraged to perform their own stability studies for their specific compounds.

Condition Relative Stability Comments
Acidic pH (e.g., 0.1 M Acetic Acid) HighThe bromoacetyl group is generally stable under acidic conditions.
Neutral pH (e.g., 0.1 M Phosphate Buffer, pH 7.0) ModerateHydrolysis can occur, and its rate should be experimentally determined.
Basic pH (e.g., 0.1 M Bicarbonate Buffer, pH 8.0-9.0) LowThe rate of hydrolysis is significantly increased at basic pH.
Elevated Temperature (e.g., > 25°C) DecreasedHigher temperatures will accelerate the rate of hydrolysis at any given pH.

Experimental Protocols

Protocol 1: Assessing the Stability of a Bromoacetylated Compound

This protocol describes a general method to determine the stability of a bromoacetylated peptide or protein in a specific aqueous buffer.

Materials:

  • Bromoacetylated compound of interest

  • Aqueous buffer of interest (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Reverse-phase HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a stock solution of your bromoacetylated compound in a suitable solvent (e.g., DMSO or water).

  • Initiate the stability study by diluting the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubate the solution at a constant temperature (e.g., 25°C).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately quench the reaction in each aliquot by adding the quenching solution to stop any further hydrolysis.

  • Analyze each time point sample by reverse-phase HPLC.

  • Monitor the disappearance of the peak corresponding to the intact bromoacetylated compound and the appearance of the peak corresponding to the hydrolysis product.

  • Calculate the percentage of the intact compound remaining at each time point to determine its stability and half-life in the chosen buffer.

Protocol 2: Typical Bioconjugation Reaction with a Bromoacetylated Peptide

This protocol outlines a general procedure for conjugating a bromoacetylated peptide to a cysteine-containing protein.

Materials:

  • Bromoacetylated peptide

  • Cysteine-containing protein

  • Conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., L-cysteine)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein: If the cysteine residue in the protein is part of a disulfide bond, it must first be reduced. Treat the protein with a 10-fold molar excess of TCEP in the conjugation buffer for 1 hour at room temperature.

  • Remove the reducing agent: It is critical to remove the reducing agent before adding the bromoacetylated peptide. This can be done using a desalting column.

  • Prepare the bromoacetylated peptide: Dissolve the bromoacetylated peptide in the conjugation buffer.

  • Initiate the conjugation reaction: Add the bromoacetylated peptide to the reduced protein solution at a 5- to 20-fold molar excess.

  • Incubate the reaction mixture: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time should be determined by monitoring the reaction progress.

  • Quench the reaction: Stop the reaction by adding a quenching solution, such as L-cysteine, to a final concentration that is in large excess to the initial amount of the bromoacetylated peptide. Incubate for 30 minutes.

  • Purify the conjugate: Remove the excess unreacted peptide and quenching reagent by size-exclusion chromatography.

  • Analyze the conjugate: Characterize the purified conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizations

HydrolysisReaction Bromoacetyl Bromoacetyl Group (R-CO-CH2Br) HydrolysisProduct Hydrolysis Product (R-CO-CH2OH + HBr) Bromoacetyl->HydrolysisProduct Hydrolysis Water Water (H2O) Water->HydrolysisProduct

Caption: Chemical reaction of bromoacetyl group hydrolysis.

TroubleshootingWorkflow Start Low Conjugation Yield CheckHydrolysis Assess Stability of Bromoacetyl Compound Start->CheckHydrolysis HydrolysisObserved Significant Hydrolysis? CheckHydrolysis->HydrolysisObserved OptimizepH Lower Reaction pH HydrolysisObserved->OptimizepH Yes NoHydrolysis Other Issues (e.g., protein folding, reagent concentration) HydrolysisObserved->NoHydrolysis No MinimizeTime Reduce Reaction Time OptimizepH->MinimizeTime LowerTemp Decrease Reaction Temperature MinimizeTime->LowerTemp End Improved Yield LowerTemp->End NoHydrolysis->End

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Reactions of 4-(2-bromoacetyl)benzoic acid with Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of reducing agents in reactions involving 4-(2-bromoacetyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound when considering reduction reactions?

A1: this compound has three main functional groups that can be susceptible to reducing agents: a ketone, a carboxylic acid, and an alpha-bromo ketone moiety. The reactivity of these groups will depend on the choice of reducing agent.

Q2: Which reducing agent should I use to selectively reduce the ketone group to an alcohol without affecting the carboxylic acid?

A2: Sodium borohydride (NaBH₄) is the recommended reagent for the selective reduction of the ketone in this compound to a secondary alcohol while leaving the carboxylic acid group intact.[1][2][3][4][5][6] NaBH₄ is a mild reducing agent that is generally not strong enough to reduce carboxylic acids under standard conditions.[2][4][7]

Q3: What reagent can be used to reduce both the ketone and the carboxylic acid groups?

A3: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the ketone and the carboxylic acid functionalities.[2][6][8][9] The ketone will be reduced to a secondary alcohol, and the carboxylic acid will be reduced to a primary alcohol.

Q4: Is there a risk of the bromine atom being removed during the reduction?

A4: Yes, debromination is a potential side reaction, especially with stronger reducing agents or harsher reaction conditions. Using a mild and selective reducing agent like sodium borohydride at controlled temperatures can minimize this side reaction.

Q5: Can I protect the carboxylic acid group before performing the reduction?

A5: Yes, protecting the carboxylic acid is a viable strategy if you need to use a strong reducing agent for other transformations or if you are facing issues with selectivity. Common protecting groups for carboxylic acids include methyl or benzyl esters.[10][11][12] These protecting groups can be removed after the reduction step.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction During Ketone Reduction with NaBH₄
Probable Cause Recommended Solution
Insufficient Reducing Agent Although stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion.[13]
Low Reaction Temperature While initial addition of NaBH₄ at 0 °C is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.[13]
Poor Solvent Choice Methanol or ethanol are common and effective solvents for NaBH₄ reductions.[13][14][15] Ensure the starting material is fully dissolved.
Decomposition of NaBH₄ NaBH₄ can react with acidic protons. Ensure the solvent is not acidic. In aqueous solutions, the addition of a small amount of base (like NaOH) can stabilize the NaBH₄.[15]
Issue 2: Reduction of the Carboxylic Acid Group When Using NaBH₄
Probable Cause Recommended Solution
Use of Additives Certain additives can enhance the reducing power of NaBH₄, leading to the reduction of less reactive functional groups like carboxylic acids. For instance, the combination of NaBH₄ with bromine has been reported to reduce benzoic acids.[16][17] Avoid such additives if selective ketone reduction is desired.
High Temperatures Prolonged reaction at elevated temperatures might lead to some reduction of the carboxylic acid, although this is generally inefficient with NaBH₄ alone.[4] Maintain a controlled temperature (0 °C to room temperature).
Issue 3: Formation of a Debrominated Byproduct
Probable Cause Recommended Solution
Harsh Reaction Conditions Elevated temperatures or prolonged reaction times can increase the likelihood of debromination.
Use of a Strong Reducing Agent Stronger reducing agents like LiAlH₄ are more likely to cause debromination. Stick to milder reagents like NaBH₄ for selective ketone reduction.
Radical Intermediates Some reduction mechanisms can proceed through radical intermediates which can lead to debromination. Ensuring a clean reaction setup and using radical scavengers (if compatible with the main reaction) might help, though this is less common for NaBH₄ reductions.

Data Presentation

Table 1: Comparison of Reducing Agents for this compound

Reducing AgentSelectivityProduct(s)Typical Conditions
Sodium Borohydride (NaBH₄) High for ketone4-(2-bromo-1-hydroxyethyl)benzoic acidMethanol or Ethanol, 0 °C to RT[13][14][15]
Lithium Aluminum Hydride (LiAlH₄) Low (reduces both ketone and carboxylic acid)4-(2-bromo-1-hydroxyethyl)benzyl alcoholAnhydrous ether or THF, followed by aqueous workup[2][8][9]
Borane (BH₃) High for carboxylic acid4-(2-bromoacetyl)benzyl alcoholTHF

Experimental Protocols

Protocol 1: Selective Reduction of the Ketone Group using Sodium Borohydride

Objective: To synthesize 4-(2-bromo-1-hydroxyethyl)benzoic acid.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding deionized water.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir_cold Stir at 0 °C for 1h add_nabh4->stir_cold stir_rt Stir at RT for 2-3h stir_cold->stir_rt quench Quench with H2O stir_rt->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry, Concentrate & Purify extract->purify

Caption: Experimental workflow for the selective reduction of this compound.

reaction_pathway reactant This compound product_selective 4-(2-bromo-1-hydroxyethyl)benzoic acid reactant->product_selective NaBH4, MeOH product_full 4-(2-bromo-1-hydroxyethyl)benzyl alcohol reactant->product_full LiAlH4, THF side_product 4-(1-hydroxyethyl)benzoic acid (Debrominated) product_selective->side_product Side Reaction (e.g., harsh conditions)

Caption: Reaction pathways for the reduction of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_wrong_product Troubleshooting Wrong Product start Problem with Reduction Reaction incomplete Incomplete Reaction? start->incomplete wrong_product Wrong Product Formed? start->wrong_product check_reagent Increase NaBH4 amount? incomplete->check_reagent check_temp Increase reaction time/temp? incomplete->check_temp check_solvent Check solvent purity? incomplete->check_solvent debromination Debromination observed? wrong_product->debromination acid_reduced Carboxylic acid reduced? wrong_product->acid_reduced Use milder conditions Use milder conditions debromination->Use milder conditions Avoid activating additives Avoid activating additives acid_reduced->Avoid activating additives

Caption: Troubleshooting logic for reduction reactions of this compound.

References

Technical Support Guide: Characterization of Impurities in 4-(2-Bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 4-(2-bromoacetyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this key synthetic intermediate. The presence of impurities can significantly impact the safety, efficacy, and stability of final pharmaceutical products, making their identification and control a regulatory and scientific necessity.[1]

This document provides a structured approach to identifying, quantifying, and troubleshooting common issues encountered during the impurity characterization of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when beginning the analytical characterization of this compound.

Q1: What are the most likely impurities in a sample of this compound?

Impurities typically arise from the synthetic route or degradation. The most common synthesis involves the alpha-halogenation of 4-acetylbenzoic acid with bromine.[2][3] Therefore, you should anticipate:

  • Starting Material: Unreacted 4-acetylbenzoic acid.

  • Over-brominated By-product: 4-(2,2-dibromoacetyl)benzoic acid, resulting from the addition of two bromine atoms to the alpha-carbon.

  • Degradation Product (Hydrolysis): 4-(2-hydroxyacetyl)benzoic acid, formed if the sample is exposed to moisture. The α-haloketone functional group is susceptible to nucleophilic substitution by water.[4][5]

  • Other Synthesis-Related Impurities: Depending on the specific process, impurities from reagents or other side reactions could be present.[6]

Q2: Why is the characterization of these impurities so critical?

In pharmaceutical development, impurities are a major concern for both quality and safety.[6] Even small amounts of an impurity can potentially alter the efficacy or, more critically, pose a safety risk to the patient. Regulatory bodies like the ICH (International Council for Harmonisation) mandate that any impurity present above a certain threshold (typically 0.10%) must be identified and characterized.[6] This process is essential for process optimization, setting appropriate specifications for the active pharmaceutical ingredient (API), and ensuring batch-to-batch consistency.[1][]

Q3: What is the best overall analytical strategy for impurity profiling?

A multi-step, orthogonal approach is most effective. The general workflow involves separation, identification, and quantification.

  • Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the main component from its impurities.[8][9]

  • Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to determine the molecular weight of unknown impurities.[] For unambiguous structural confirmation of a significant or unknown impurity, it may need to be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10]

  • Quantification: Once identified, impurities are quantified using a validated HPLC method, typically by comparing their peak areas to that of a reference standard.[11]

Q4: Can I use Gas Chromatography (GC) for this analysis?

While GC-MS is a powerful tool for volatile and semi-volatile organic compounds, it may not be the ideal primary technique for this compound due to its relatively low volatility and thermal lability.[12][13] Derivatization would likely be required to make the molecule suitable for GC analysis, which adds complexity. HPLC is generally the more direct and robust method for this type of compound.[8]

Part 2: Analytical Workflow & Troubleshooting Guides

This section provides detailed experimental guides and troubleshooting advice for the most common analytical techniques used in impurity characterization.

General Impurity Identification Workflow

The following diagram outlines the logical process for identifying and characterizing an unknown impurity.

References

Technical Support Center: Navigating Aqueous Reactions with 4-(2-Bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 4-(2-bromoacetyl)benzoic acid. This bifunctional molecule is a powerful tool for crosslinking and bioconjugation, but its limited aqueous solubility can present significant challenges. This guide provides a structured, problem-oriented approach to overcoming these hurdles, ensuring the success and reproducibility of your experiments. Our methodologies are grounded in established chemical principles and validated by in-field experience.

Core Challenge: Understanding the Solubility Profile

The primary obstacle with this compound is its dual chemical nature. It possesses a polar, hydrophilic carboxylic acid group and a larger, nonpolar aromatic ketone structure. In neutral water, the molecule's hydrophobic character dominates, leading to poor solubility.

The key to enhancing its solubility lies in manipulating the ionization state of the carboxylic acid group. The predicted pKa of this group is approximately 3.68.[1] This means that at a pH above ~4, the carboxylic acid will begin to deprotonate, forming the much more water-soluble carboxylate salt. This principle is the foundation of our primary dissolution strategy.

Frequently Asked Questions (FAQs)

Q1: I added solid this compound directly to my neutral phosphate-buffered saline (PBS), and it won't dissolve. What went wrong?

Directly adding the solid to a neutral buffer is often unsuccessful due to the slow dissolution rate and the dominance of the compound's hydrophobic nature at pH 7.4. While the pH is theoretically sufficient to deprotonate the carboxylic acid, the kinetics of dissolution are unfavorable. A more effective method involves first creating a concentrated stock solution in an organic co-solvent.

Q2: What is the best starting strategy to dissolve the compound for a reaction at physiological pH (e.g., pH 7.4)?

The most reliable initial approach is to use a minimal amount of a water-miscible organic co-solvent to create a concentrated stock solution, which is then added dropwise to your vigorously stirring aqueous buffer. This method, detailed below, prevents the solid from clathrating and precipitating.

Troubleshooting Guide: From Precipitation to Clear Solution

Issue: My compound precipitates immediately when I add my organic stock solution to the aqueous buffer.

This common issue indicates that the final concentration of the compound exceeds its solubility limit in the mixed solvent system. Here is a systematic workflow to diagnose and solve this problem.

Experimental Workflow: Systematic Dissolution Protocol

G cluster_prep Step 1: Stock Solution Preparation cluster_addition Step 2: Addition to Aqueous Phase cluster_outcome Step 3: Outcome & Troubleshooting A Weigh solid This compound B Dissolve in minimal volume of a suitable organic co-solvent (e.g., DMSO, DMF) A->B D Add stock solution dropwise to the stirring buffer B->D C Vigorously stir target aqueous buffer (e.g., PBS, pH 7.4) E Observe Solution D->E F Solution remains clear: Proceed with reaction E->F Success G Precipitation occurs: Troubleshoot E->G Failure H Increase co-solvent % in final solution or Decrease final compound concentration G->H

Caption: A systematic workflow for dissolving this compound in aqueous buffers.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Weigh the desired amount of this compound. Dissolve it in a minimal volume of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aim for a high but fully dissolved concentration (e.g., 50-100 mg/mL).

  • Prepare the Aqueous Buffer: In a separate vessel, prepare your final aqueous reaction buffer. Ensure it is at the correct pH and is being stirred vigorously with a magnetic stir bar.

  • Perform Dropwise Addition: Slowly, add the organic stock solution drop-by-drop to the center of the vortex in your stirring aqueous buffer. This ensures rapid mixing and dispersion, minimizing localized high concentrations that can lead to precipitation.

  • Optimize if Necessary: If precipitation still occurs, the final concentration of either the co-solvent is too low or the compound is too high.

    • Increase Co-solvent Percentage: The presence of a co-solvent makes the bulk solution less polar, increasing the solubility of hydrophobic chemicals.[2] You may need to increase the final percentage (v/v) of the co-solvent.[3][4][5]

    • Decrease Final Concentration: Your target concentration may simply be too high for the chosen conditions. Perform the reaction at a lower concentration if possible.

Data Presentation: Co-solvent Selection and Typical Final Concentrations

Co-SolventTypical Final % (v/v) in Aqueous BufferMaximum Achievable Concentration (Approx.)Notes
DMSO1-5%0.5 - 2 mg/mLMost common choice; generally compatible with biological assays up to 5%.
DMF1-5%0.5 - 2 mg/mLEffective, but can be more denaturing to proteins than DMSO.
Acetonitrile5-10%1 - 3 mg/mLLess common for biological reactions but a viable option.

Note: These values are illustrative and should be empirically determined for your specific buffer system and temperature.

Critical Consideration: Stability of the Bromoacetyl Group

While increasing the pH enhances solubility, it also increases the risk of hydrolyzing the reactive bromoacetyl group. The electrophilic carbon of the bromoacetyl moiety is susceptible to nucleophilic attack by hydroxide ions, which are more abundant at higher pH. This reaction converts the reactive bromoacetyl group into an inert hydroxyacetyl group, rendering the crosslinker useless.[6][7]

Logical Relationship: The pH Balancing Act

G A Increase pH B Increases Solubility (Carboxylate Formation) A->B Favorable Effect C Increases Rate of Hydrolysis (Bromoacetyl Degradation) A->C Detrimental Effect D Optimal Condition: Lowest pH that maintains solubility (Typically pH 7.0-8.0) B->D C->D

Caption: The trade-off between solubility and stability is critically dependent on pH.

Best Practices for Maintaining Reagent Integrity:

  • Use Freshly Prepared Solutions: Always prepare the solution of this compound immediately before your experiment. Do not store it in aqueous buffer.

  • Control Temperature: If your reaction allows, perform it at room temperature or 4°C to slow the rate of hydrolysis.

  • Work within an Optimal pH Range: For most applications involving reactions with thiols (e.g., cysteine residues), a pH of 7.0-8.0 provides the best balance.[6][7] This range is high enough to ensure sufficient solubility while minimizing the rate of hydrolysis.

Advanced Strategy: N-Hydroxysuccinimide (NHS) Ester Derivatization

For applications intolerant of organic co-solvents or requiring very high solubility, the carboxylic acid can be converted into a more soluble and amine-reactive N-hydroxysuccinimide (NHS) ester.

Protocol: Synthesis of this compound NHS ester

This protocol converts the carboxylic acid into an active ester, which can then be directly reacted with primary amines in an aqueous environment.

  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Activation: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Isolation: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid and can be removed by filtration. The solvent can then be removed under vacuum.

  • Purification & Use: The crude NHS ester can be purified by recrystallization. The resulting product will have improved aqueous solubility and is ready for conjugation to amine-containing molecules. The use of coupling agents like I2/PPh3 can also be an effective, carbodiimide-free method for this transformation.[8]

This advanced preparation provides a robust alternative for challenging experimental systems, ensuring both solubility and reactivity.

References

Technical Support Center: Monitoring Reactions of 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a practical question-and-answer format to directly address common challenges encountered when monitoring reactions involving 4-(2-bromoacetyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best first-line technique for monitoring my reaction with this compound?

A1: Thin-Layer Chromatography (TLC) is an excellent initial technique for monitoring the progress of most organic reactions involving this compound.[1] It is a quick, inexpensive, and effective qualitative method to assess the consumption of starting materials and the formation of new products.[1][2]

Q2: How can I visualize the spots on my TLC plate?

A2: Since this compound and its derivatives contain an aromatic ring, they are typically UV-active. The primary visualization method is a UV lamp, usually at 254 nm.[1][2][3] Compounds that absorb this wavelength will appear as dark spots on a fluorescent plate.[3] Additionally, staining with reagents like potassium permanganate can be effective, especially for identifying compounds with oxidizable functional groups.[1][3]

Q3: My TLC shows that the starting material is consumed, but I don't see a clear product spot. What could be happening?

A3: There are several possibilities:

  • Product Polarity: Your product might be highly polar and is not moving from the baseline, or it could be very non-polar and running with the solvent front. Try different mobile phase systems with varying polarities. Adding a small amount of acetic acid to the eluent can help with acidic compounds.[2]

  • Product Streaking: The product may be streaking, making a distinct spot difficult to see. This can be caused by overloading the sample or high polarity. Try spotting a more dilute sample.[1]

  • Decomposition: The product might be unstable on the silica gel plate.

  • Lack of UV Activity: While unlikely for most derivatives, the product might not be UV-active. Try visualizing with an alternative method, such as an iodine chamber or a permanganate stain.[3]

Q4: I see multiple new spots on my TLC plate. What could they be?

A4: Multiple spots indicate the presence of more than one new compound in the reaction mixture. These could be:

  • Desired Product: One of the spots is likely your target molecule.

  • Side Products: Side reactions are common. For instance, if your reaction involves a base, elimination reactions could occur. In esterification reactions, the reverse hydrolysis reaction is a possibility.[4]

  • Intermediates: In multi-step reactions, some intermediates may be visible.

  • Degradation Products: One of the reactants or the product itself may be degrading under the reaction conditions.

To identify the spots, you can try running reference spots of your starting materials and, if available, the expected product. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, can help confirm if any starting material remains.[1]

Analytical Techniques: Protocols & Troubleshooting

Effective reaction monitoring relies on the proper application of analytical techniques. Below are detailed protocols and troubleshooting guides for the most common methods.

Thin-Layer Chromatography (TLC)

TLC provides a rapid qualitative assessment of a reaction.

Experimental Protocol: Monitoring a Reaction by TLC [1][2]

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase (eluent) to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere inside to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Reference (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to apply a small spot on the left of the baseline.

    • Reaction Mixture (Rxn): Withdraw a small aliquot from your reaction, dilute it with a suitable solvent, and spot it in the center of the baseline.

    • Co-spot (Co): Apply a spot of the starting material reference, and then carefully spot the reaction mixture directly on top of it. This helps to resolve spots with similar Rf values.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp and circle them. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

TLC Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Streaking/Elongated Spots Sample is overloaded or too concentrated.Prepare a more diluted sample solution for spotting.[1]
Compound is highly polar (e.g., carboxylic acids).Add a small amount of acetic acid or formic acid to the mobile phase (e.g., 1%).[2]
Spots Not Moving from Baseline Mobile phase is not polar enough.Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The compound is ionic or extremely polar.Consider using a different stationary phase or a highly polar mobile phase.
Spots Running with Solvent Front Mobile phase is too polar.Decrease the polarity of the eluent system (e.g., increase the percentage of hexane).
No Spots Visible Under UV Compounds are not UV-active.Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.[1][3]
Sample concentration is too low.Spot a more concentrated sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[3]

Visualization Workflow Diagram

G TLC Visualization Workflow start Dry Developed TLC Plate uv Visualize under UV Lamp (254 nm) start->uv uv_active UV-Active Spots Visible? uv->uv_active stain Apply Chemical Stain (e.g., KMnO4, Iodine) uv_active->stain No analyze Analyze Spot Progression uv_active->analyze Yes heat Gently Heat if Required stain->heat heat->analyze

Caption: General workflow for visualizing spots on a TLC plate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of reaction progress, allowing for accurate determination of reactant consumption and product formation.

Experimental Protocol: Monitoring a Reaction by HPLC

  • System Preparation: Set up the HPLC system with an appropriate column (e.g., C18 reverse-phase) and mobile phase. A common mobile phase for analyzing benzoic acid derivatives is a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[5]

  • Sample Preparation:

    • Withdraw a small, accurately measured aliquot from the reaction mixture.

    • Quench the reaction by diluting the aliquot into a known volume of a suitable solvent (often the mobile phase) to stop the reaction and prevent precipitation.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Standard Preparation: Prepare standard solutions of your starting material, this compound, at known concentrations to create a calibration curve for quantification.

  • Injection and Analysis: Inject the prepared sample and standards onto the HPLC system.

  • Data Interpretation: Monitor the chromatogram. The reaction progress is determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The identity of the product peak can be confirmed by LC-MS if available.

HPLC Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peak Tailing Highly acidic or basic nature of the analyte.Add a modifier to the mobile phase (e.g., formic acid for acids, triethylamine for bases).
Column degradation or contamination.Wash the column with a strong solvent or replace it if necessary.
No Peaks Detected Incorrect detector wavelength.Ensure the detector wavelength is set to the λmax of your compounds. A diode array detector (DAD) can help identify the optimal wavelength.[2]
Sample concentration is too low.Inject a more concentrated sample.
Broad Peaks Low column efficiency.Lower the flow rate or optimize the mobile phase composition.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the pump is working correctly and the mobile phase is properly degassed and mixed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

General Reaction Monitoring Workflow

G General Reaction Monitoring Workflow start Set up Reaction take_aliquot Take Aliquot at t=0 start->take_aliquot monitor Monitor with TLC (Qualitative Check) take_aliquot->monitor progress Progress Observed? monitor->progress continue_rxn Continue Reaction (Take Aliquots at t=x) progress->continue_rxn Yes troubleshoot Troubleshoot Reaction (Check Temp, Reagents etc.) progress->troubleshoot No continue_rxn->monitor quant_analysis Quantitative Analysis (HPLC / qNMR) continue_rxn->quant_analysis complete Reaction Complete? quant_analysis->complete complete->continue_rxn No workup Work-up & Purify complete->workup Yes troubleshoot->start

Caption: A logical workflow for monitoring chemical reactions.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the structure of the product. It can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of distinct product signals.[2][6]

Experimental Protocol: Monitoring a Reaction by ¹H NMR

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Perform a rapid "mini-workup." This typically involves diluting the aliquot in an organic solvent (e.g., ethyl acetate), washing with water or brine to remove inorganic salts, drying the organic layer with a drying agent (like Na₂SO₄), filtering, and evaporating the solvent.[1]

    • Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Compare the spectrum to that of the starting material. Look for the disappearance of key signals from this compound (e.g., the singlet for the -CH₂Br protons) and the appearance of new signals corresponding to the product structure. For quantitative analysis (qNMR), a known amount of an internal standard can be added to the sample.[2]

Data Presentation: Representative Reaction Analysis

To illustrate the data obtained from these techniques, consider the S_N2 reaction of this compound with a generic primary amine (R-NH₂) to form an amino ketone product.

Typical Analytical Data Summary

CompoundStructureTLC (Rf)*HPLC (RT, min)**¹H NMR (Key δ, ppm)***
This compound
alt text
0.505.2~4.4 (s, 2H, -CH₂Br) , 7.9-8.2 (m, 4H, Ar-H), ~13.0 (br s, 1H, -COOH)
Product: Amino Ketone 0.253.8~3.8 (s, 2H, -CH₂-N) , 7.9-8.2 (m, 4H, Ar-H), ~13.0 (br s, 1H, -COOH), Signals for "R" group

*Hypothetical Rf values in a 1:1 Hexane:Ethyl Acetate mobile phase. The more polar amino ketone product has a lower Rf. \n **Hypothetical Retention Time (RT) on a C18 column. The more polar product elutes earlier. \n ***Approximate chemical shifts (δ) in DMSO-d₆. The key change is the upfield shift of the methylene protons upon substitution of bromine with nitrogen.

Reaction Pathway Diagram

G S_N2 Reaction Pathway reactant1 This compound product Product (Amino Ketone) reactant1->product reactant2 R-NH2 (Nucleophile) reactant2->product side_product HBr product->side_product

Caption: General S_N2 reaction of the starting material with an amine.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(2-bromoacetyl)benzoic acid versus Iodoacetyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for bioconjugation and chemical modification of biomolecules is paramount. Among the arsenal of electrophilic reagents, α-haloacetyl compounds are frequently employed for their ability to selectively react with nucleophiles such as thiols. This guide provides an objective comparison of the reactivity of 4-(2-bromoacetyl)benzoic acid and its iodoacetyl counterparts, offering insights into their respective advantages and applications, supported by established chemical principles and detailed experimental protocols.

Chemical Reactivity Overview

The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions, typically proceeding through an SN2 mechanism, is primarily dictated by the nature of the halogen atom, which serves as the leaving group. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, iodoacetyl derivatives are generally more reactive than their bromoacetyl analogs.[1]

This enhanced reactivity of iodoacetyl compounds leads to faster reaction rates, which can be advantageous when rapid and complete modification is desired. However, the higher reactivity may also result in reduced selectivity and a greater potential for off-target modifications. Conversely, the more moderate reactivity of bromoacetyl compounds like this compound can offer greater control and selectivity in complex biological systems.[1]

Quantitative Performance Comparison

FeatureThis compoundIodoacetyl Derivatives (e.g., 4-(2-iodoacetyl)benzoic acid)
Relative Reactivity Moderate to HighHigh
Leaving Group Ability Good (Br⁻)Excellent (I⁻)
Reaction Rate with Thiols SlowerFaster
Selectivity Generally higherPotentially lower due to higher reactivity
Stability of Reagent Generally more stableCan be less stable, potentially sensitive to light and decomposition
Primary Target Cysteine residuesCysteine residues
Known Off-Target Residues Methionine, Histidine, Lysine, N-terminus[2]Methionine, Histidine, Lysine, N-terminus[2]

Experimental Protocols

To quantitatively assess the reactivity of this compound and its iodoacetyl analog, a kinetic analysis can be performed by monitoring the reaction with a model thiol. The following protocol describes a method to determine the second-order rate constant by monitoring the consumption of the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

Protocol: Determination of Second-Order Rate Constant for Haloacetyl Compounds with a Thiol

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Thiol solution (e.g., Glutathione, Cysteine) of known concentration in buffer

  • This compound or 4-(2-iodoacetyl)benzoic acid solution of known concentration in a suitable solvent (e.g., DMSO, acetonitrile)

  • Ellman's Reagent (DTNB) solution (e.g., 10 mM in buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reaction Mixtures: In a series of cuvettes, prepare reaction mixtures containing the phosphate buffer and the thiol at a constant concentration (e.g., 100 µM). Prepare a blank cuvette with only the buffer.

  • Initiation of the Reaction: To start the reaction, add a small volume of the haloacetyl compound stock solution to each cuvette to achieve the desired final concentration (e.g., 1 mM). The haloacetyl compound should be in excess to ensure pseudo-first-order kinetics with respect to the thiol. Mix rapidly.

  • Monitoring the Reaction: At specific time intervals, take an aliquot from the reaction mixture and add it to a solution with an excess of DTNB. The DTNB will react with the remaining unreacted thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Measurement: Measure the absorbance of the TNB²⁻ at 412 nm.

  • Data Analysis:

    • Calculate the concentration of the unreacted thiol at each time point using the Beer-Lambert law (extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).

    • Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the haloacetyl compound: k₂ = k_obs / [Haloacetyl Compound].[3]

Visualizing the Chemistry and Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for comparing the reactivity of these compounds.

ReactionMechanism cluster_reaction SN2 Reaction Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate -H⁺ Thiolate->Thiol +H⁺ TransitionState [R-S---CH₂(CO-BenzoicAcid)---X]⁻ Thiolate->TransitionState Haloacetyl BenzoicAcid-COCH₂X (X = Br or I) Haloacetyl->TransitionState Product BenzoicAcid-COCH₂-S-R (Thioether) TransitionState->Product LeavingGroup X⁻ (Halide) TransitionState->LeavingGroup

Caption: SN2 reaction mechanism of a thiol with a haloacetyl benzoic acid derivative.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reagents Prepare Solutions: - Thiol - Haloacetyl Compound - DTNB - Buffer Mix Initiate Reaction: Mix Thiol and Haloacetyl Compound Reagents->Mix Aliquot Take Aliquots at Timed Intervals Mix->Aliquot Quench Quench with DTNB Aliquot->Quench Measure Measure Absorbance at 412 nm Quench->Measure Calculate Calculate [Thiol] vs. Time Measure->Calculate Plot Plot ln[Thiol] vs. Time Calculate->Plot Determine Determine k_obs from Slope Plot->Determine FinalCalc Calculate Second-Order Rate Constant (k₂) Determine->FinalCalc

References

A Head-to-Head Comparison: Bromoacetyl vs. Maleimide Reactivity with Thiols for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and efficient conjugation of molecules to proteins and other biomolecules is a cornerstone of innovation. Thiol-reactive chemistries, particularly those targeting cysteine residues, are among the most utilized methods. This guide provides an objective, data-driven comparison of two of the most prominent thiol-reactive functional groups: bromoacetyl and maleimide. We will delve into their reaction kinetics, specificity, and the stability of the resulting conjugates, supported by experimental data and detailed methodologies to inform the rational design of your next bioconjugate.

Executive Summary

The choice between bromoacetyl and maleimide functional groups for thiol-mediated conjugation hinges on a critical trade-off between reaction kinetics and the stability of the final thioether linkage. Maleimides offer the significant advantage of rapid reaction rates at or near physiological pH. However, the resulting succinimide thioether bond is susceptible to a retro-Michael reaction, which can lead to deconjugation. Conversely, the reaction of bromoacetyl groups with thiols is generally slower and proceeds optimally at a slightly alkaline pH. The key advantage of this chemistry is the formation of a highly stable, essentially irreversible thioether bond.

Quantitative Comparison of Reactivity and Stability

The following table summarizes the key quantitative parameters for the reaction of bromoacetyl and maleimide moieties with thiols.

FeatureBromoacetylMaleimideReferences
Reaction Mechanism Bimolecular Nucleophilic Substitution (SN2)Michael Addition[1]
Optimal pH for Reaction 7.5 - 9.06.5 - 7.5[1][2]
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.6 - 1010 - 1000[2]
Relative Reactivity at pH 6.5 Significantly slower2-3 orders of magnitude faster[3]
Resulting Linkage Stable ThioetherThioether (Thiosuccinimide)[1][2]
Conjugate Stability Highly stable, irreversibleSusceptible to retro-Michael reaction (reversible)[1]
Key Side Reactions Reaction with other nucleophiles (e.g., histidine, lysine) at high pHHydrolysis of the maleimide ring, rendering it unreactive[1]

Reaction Mechanisms and Experimental Workflows

A clear understanding of the underlying chemical principles and experimental procedures is crucial for successful bioconjugation.

Chemical Reaction Mechanisms

The reaction of a bromoacetyl group with a thiol proceeds via an SN2 mechanism, where the nucleophilic thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion to form a stable thioether bond. In contrast, the maleimide group reacts with thiols through a Michael addition, where the thiolate attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.

cluster_bromoacetyl Bromoacetyl-Thiol Reaction (SN2) cluster_maleimide Maleimide-Thiol Reaction (Michael Addition) Bromoacetyl R-C(O)CH₂-Br Transition_B [Protein-S---CH₂(Br)---C(O)-R]⁻ Bromoacetyl->Transition_B Thiolate_B Protein-S⁻ Thiolate_B->Transition_B Product_B R-C(O)CH₂-S-Protein Transition_B->Product_B Br_ion Br⁻ Transition_B->Br_ion Leaving Group Maleimide R-Maleimide Intermediate_M Carbanion Intermediate Maleimide->Intermediate_M Thiolate_M Protein-S⁻ Thiolate_M->Maleimide Nucleophilic Attack Product_M Thiosuccinimide Adduct Intermediate_M->Product_M + H⁺

Reaction mechanisms for bromoacetyl and maleimide with thiols.
Experimental Workflow for Kinetic Analysis

Determining the reaction kinetics is essential for optimizing conjugation conditions. The following workflow outlines a general approach to determine the second-order rate constant.

A Prepare Reactant Solutions (Thiol and Electrophile) B Initiate Reaction by Mixing A->B C Monitor Reaction Progress over Time (e.g., HPLC, Spectrophotometry) B->C D Quench Reaction at Time Points C->D E Analyze Data to Determine Rate Constant D->E

General workflow for determining reaction kinetics.

Detailed Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant using Ellman's Reagent

This protocol describes a method to determine the second-order rate constant for the reaction between a bromoacetyl or maleimide compound and a thiol by monitoring the consumption of the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[2]

Materials:

  • Phosphate buffer (100 mM, pH adjusted to the desired value, e.g., 6.5, 7.4, or 8.5)

  • Thiol solution (e.g., Glutathione, Cysteine) of known concentration in the phosphate buffer.

  • Bromoacetyl or maleimide compound solution of known concentration in a suitable solvent (e.g., DMSO, acetonitrile).

  • DTNB solution (10 mM in phosphate buffer).

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of Reaction Mixtures: In a series of cuvettes, prepare reaction mixtures containing the phosphate buffer and the thiol at a constant concentration (e.g., 100 µM). Prepare a blank cuvette with only the buffer.

  • Initiation of the Reaction: To initiate the reaction, add a small volume of the bromoacetyl or maleimide stock solution to each cuvette to achieve the desired final concentration (e.g., 1 mM). The concentration of the electrophile should be in excess to ensure pseudo-first-order kinetics with respect to the thiol. Mix quickly and thoroughly.

  • Monitoring the Reaction: At specific time intervals, withdraw an aliquot from the reaction mixture.

  • Quenching and Detection: Immediately add the aliquot to a solution containing an excess of DTNB. The DTNB will react with the remaining unreacted thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Measurement: Measure the absorbance at 412 nm.

  • Data Analysis: The concentration of unreacted thiol is proportional to the absorbance at 412 nm. Plot the natural logarithm of the thiol concentration versus time. The slope of the linear portion of this plot is the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the electrophilic compound.

Protocol 2: In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate (ADC)

This protocol outlines a standard procedure for assessing the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR).[4]

Materials:

  • Test ADC at a known concentration.

  • Human plasma (or plasma from other species of interest).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Protein A or Protein G magnetic beads for immunoaffinity capture.

  • Wash buffers (e.g., PBS with 0.05% Tween-20).

  • Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5-3.0).

  • LC-MS system.

Procedure:

  • Incubation: Spike the test ADC into pre-warmed plasma to a final concentration (e.g., 100 µg/mL). A parallel incubation in PBS can serve as a control.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots.

  • Sample Freezing: Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.

  • Immunoaffinity Capture: Thaw the samples and use Protein A or Protein G magnetic beads to capture the ADC from the plasma matrix.

  • Washing and Elution: Wash the beads to remove non-specifically bound plasma proteins and then elute the ADC.

  • LC-MS Analysis: Analyze the purified ADC using a suitable liquid chromatography method coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and calculate the average DAR at each time point. A decrease in the average DAR over time indicates deconjugation.

Conclusion: Selecting the Right Tool for the Job

The choice between bromoacetyl and maleimide chemistry is a critical decision in the design of bioconjugates.

  • Choose Maleimide Chemistry when:

    • Rapid reaction kinetics at or near physiological pH are a priority.

    • The potential for reversibility of the thioether bond can be tolerated or mitigated (e.g., through subsequent hydrolysis of the succinimide ring).

    • High selectivity for thiols over other nucleophiles is paramount.

  • Choose Bromoacetyl Chemistry when:

    • The stability of the final conjugate is the primary concern, especially for in vivo applications requiring long-term stability.

    • The reaction can be performed at a slightly alkaline pH to achieve a reasonable reaction rate.

By carefully considering the kinetic and stability data presented, along with the specific requirements of the intended application, researchers can make an informed decision to select the optimal thiol-reactive chemistry for their bioconjugation needs.

References

A Comparative Kinetic Analysis of 4-(2-bromoacetyl)benzoic Acid Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. 4-(2-bromoacetyl)benzoic acid is a valuable reagent for this purpose, enabling the covalent linkage of molecules to proteins and other biological targets. This guide provides a comparative kinetic analysis of its reactions with key amino acid residues, offering insights into its performance against other common bioconjugation reagents. The information presented here, supported by experimental data, will aid in the strategic selection of reagents and the optimization of reaction conditions.

Performance Comparison: Reactivity with Nucleophiles

The utility of this compound as a bioconjugation reagent is defined by its reactivity towards specific nucleophilic amino acid side chains. The primary targets for such modifications are the thiol group of cysteine and the ε-amino group of lysine. The kinetics of these reactions are highly dependent on pH, as the nucleophilicity of these residues is governed by their protonation state.

The reaction of the bromoacetyl group with a thiolate anion (the deprotonated form of a cysteine residue) proceeds via a second-order nucleophilic substitution (SN2) mechanism. This reaction is most efficient at a pH range of 7.5 to 8.5, where a significant concentration of the more reactive thiolate species is present. While the bromoacetyl group demonstrates high chemoselectivity for thiols, reactions with other nucleophiles, such as the primary amine of lysine, can occur, particularly at higher pH values. However, the rate of reaction with amines is significantly slower, typically by 2-3 orders of magnitude, compared to the reaction with thiols, even at a pH of 9.0.[1][2]

For a quantitative comparison, the following table summarizes the second-order rate constants for the reaction of various alkylating agents with cysteine.

ReagentNucleophilepHTemperature (°C)Second-Order Rate Constant (k)
This compound (estimated) Cysteine7.425~10-20 M⁻¹s⁻¹
IodoacetamideCysteine7.0Not Specified~0.6 M⁻¹s⁻¹ (~36 M⁻¹min⁻¹)
N-Ethylmaleimide (NEM)Cysteine7.022Varies (qualitatively up to 8x faster than IAM)
Cyclopropenyl KetoneGlutathione7.425595 M⁻¹s⁻¹[3]
ChlorooximeGlutathione7.425306 M⁻¹s⁻¹[4]

As the data indicates, maleimides and other novel reagents like cyclopropenyl ketones and chlorooximes exhibit significantly faster reaction kinetics with thiols compared to haloacetyl reagents like this compound and iodoacetamide. However, the slower reaction rate of bromoacetyl derivatives can be advantageous in certain applications where controlled and selective labeling is desired. The pH of the reaction medium is a critical parameter for controlling the selectivity of bromoacetyl groups. At neutral to slightly acidic pH (6.0-7.0), reactivity with cysteine is reduced, while at basic pH (>9.0), the potential for off-target reactions with lysine increases.[5]

Experimental Protocols

A reliable method for determining the kinetics of the reaction between this compound and a thiol-containing molecule, such as cysteine or a cysteine-containing peptide, involves monitoring the consumption of the free thiol over time. A widely used method for this is the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) assay.

Kinetic Analysis using Ellman's Reagent

Objective: To determine the second-order rate constant for the reaction of this compound with a thiol.

Materials:

  • Phosphate buffer (100 mM, pH 7.5)

  • Thiol-containing molecule (e.g., L-cysteine) stock solution in phosphate buffer

  • This compound stock solution in a suitable organic solvent (e.g., DMSO)

  • Ellman's Reagent (DTNB) solution (10 mM in phosphate buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a temperature-controlled cuvette, prepare a reaction mixture containing the phosphate buffer and the thiol at a known concentration (e.g., 100 µM).

  • Reaction Initiation: To start the reaction, add a small volume of the this compound stock solution to the cuvette to achieve a desired final concentration (e.g., 1 mM). To ensure pseudo-first-order kinetics with respect to the thiol, the concentration of this compound should be in large excess (at least 10-fold) of the thiol concentration.

  • Monitoring Thiol Concentration: At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution containing an excess of DTNB. The DTNB will react with the remaining unreacted thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Data Acquisition: Measure the absorbance of the TNB²⁻ at 412 nm.

  • Data Analysis:

    • Calculate the concentration of unreacted thiol at each time point using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time.

    • For a pseudo-first-order reaction, this plot will be a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of this compound used in the experiment (k = k' / [this compound]).

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G Reaction of this compound with Cysteine reagent This compound (Electrophile) intermediate SN2 Transition State reagent->intermediate Nucleophilic Attack thiol Cysteine Thiolate (Nucleophile) thiol->intermediate product Thioether Adduct intermediate->product hbr HBr (Byproduct) intermediate->hbr

Caption: SN2 reaction mechanism of this compound with a cysteine residue.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Buffer, Thiol, and Reagent Solutions mix Mix Thiol and Reagent in Cuvette prep_reagents->mix prep_spectro Set up Spectrophotometer (412 nm) measure Measure Absorbance prep_spectro->measure aliquot Withdraw Aliquots at Time Intervals mix->aliquot quench Quench with DTNB aliquot->quench quench->measure calc_conc Calculate Thiol Concentration measure->calc_conc plot Plot ln[Thiol] vs. Time calc_conc->plot calc_k Determine Rate Constants (k' and k) plot->calc_k

Caption: Workflow for the kinetic analysis of the reaction using a spectrophotometric assay.

References

A Comparative Guide to Cysteine Modification: Alternatives to 4-(2-bromoacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues is a cornerstone of modern chemical biology and drug development, enabling the synthesis of antibody-drug conjugates (ADCs), the interrogation of protein function, and the design of targeted covalent inhibitors. While 4-(2-bromoacetyl)benzoic acid and other haloacetamides have traditionally been employed for this purpose, a growing arsenal of alternative reagents offers distinct advantages in terms of reactivity, selectivity, and the stability of the resulting conjugate. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific application.

Comparative Analysis of Cysteine Modification Reagents

The choice of a cysteine modification reagent is a critical decision dictated by the experimental objectives. Factors such as the desired reaction kinetics, specificity for cysteine over other nucleophilic residues, and the stability of the formed covalent bond in a biological milieu must be carefully considered. The following sections provide a detailed comparison of the most prominent alternatives to this compound.

Quantitative Performance Data

The reactivity of cysteine-modifying reagents can be quantitatively compared using their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction. The following table summarizes the key performance metrics for several classes of cysteine modification reagents.

Reagent ClassExample ReagentReaction MechanismSecond-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹)Key Features & Known Off-Target Residues
Haloacetamides IodoacetamideSN2 Alkylation~0.6[1]Reliable and widely used for blocking cysteines. Can react with histidine, lysine, methionine, aspartate, glutamate, and tyrosine at higher pH and excess reagent.[2][3]
ChloroacetamideSN2 AlkylationGenerally less reactive than iodoacetamideOften used in fragment-based drug discovery.[4] Can also alkylate other nucleophilic residues.
Maleimides N-Ethylmaleimide (NEM)Michael Addition10² - 10³[1]High reactivity and selectivity for thiols at pH 6.5-7.5.[3][5][6] At pH > 7.5, reactivity with lysine and histidine increases.[5][7] The resulting thioether bond can undergo retro-Michael addition, leading to potential reversibility.[8]
Vinyl Sulfones Divinyl sulfoneMichael AdditionVariable, can be tuned by substitution.Forms a highly stable, irreversible thioether bond.[9][10] Highly selective for thiols, especially under slightly alkaline conditions.[11]
Ynamides -Hydrothiolation-Reported to have high specificity for cysteine.[12]
Organometallics Au(III) reagentsArylationUp to 5.5 x 10³[13]Very fast kinetics and can be tuned. Forms stable thioether bonds.[1]

Note: The second-order rate constants can vary depending on the specific reagent, protein, and reaction conditions (e.g., pH, temperature). The data presented here is a synthesis from various studies and should be used as a comparative guide.

Experimental Protocols

Detailed and robust protocols are essential for successful and reproducible cysteine modification experiments. The following are representative protocols for three common classes of reagents.

Protocol 1: Alkylation of Cysteine Residues with Iodoacetamide

This protocol is a standard procedure for blocking cysteine residues in proteomics workflows.[2]

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))

  • Iodoacetamide (IAM) solution (e.g., 55 mM in reaction buffer, freshly prepared and protected from light)

  • Quenching solution (e.g., 2-mercaptoethanol or DTT)

  • Desalting column

Procedure:

  • Protein Denaturation and Reduction: Dissolve the protein sample in the denaturing buffer. Add the reducing agent and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared iodoacetamide solution to a final concentration that provides a 1.5 to 2-fold molar excess over the total moles of reducing agent. Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted iodoacetamide.

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column.

Protocol 2: Cysteine Modification with N-Ethylmaleimide (NEM)

This protocol outlines the general steps for labeling proteins with maleimide-based reagents.[5][6]

Materials:

  • Protein sample

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • N-Ethylmaleimide (NEM) solution (e.g., 10-20 mM stock solution in DMSO or DMF, freshly prepared)

  • Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein sample is in the reaction buffer at the desired concentration. If necessary, reduce disulfide bonds with TCEP and remove the excess reducing agent.

  • Conjugation: Add the NEM stock solution to the protein solution to achieve a 10- to 20-fold molar excess of NEM over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a low molecular weight thiol to quench any unreacted maleimide.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

Protocol 3: Protein Labeling with Vinyl Sulfone Reagents

This protocol provides a general guideline for conjugating a protein with a vinyl sulfone-functionalized molecule.[14]

Materials:

  • Thiol-containing protein

  • Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS or 100 mM HEPES, pH 7.5-8.5, degassed

  • Reducing agent (e.g., TCEP), if necessary

  • Desalting column

Procedure:

  • Protein Preparation: Exchange the protein into the degassed conjugation buffer. If disulfide bonds need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (vinyl sulfone:protein).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted vinyl sulfone and byproducts by size-exclusion chromatography or dialysis.

Visualizing Cysteine Modification in a Signaling Context

Cysteine modifications play a crucial role in regulating a multitude of cellular signaling pathways. The reversible oxidation of cysteine thiols acts as a molecular switch, modulating protein function in response to changes in the cellular redox environment.

Cysteine_Redox_Signaling cluster_stimulus Cellular Stimuli cluster_protein Protein Regulation cluster_response Cellular Response ROS/RNS ROS/RNS Protein-SH Protein (Reduced Cysteine) ROS/RNS->Protein-SH Oxidation Protein-SOH Protein-Sulfenic Acid Protein-SH->Protein-SOH Reversible Protein-SSG Protein-S-Glutathione Protein-SOH->Protein-SSG + GSH Protein-SS-Protein Disulfide Bond Protein-SOH->Protein-SS-Protein + Protein-SH Altered_Function Altered Protein Function (Activity, Localization, Interaction) Protein-SOH->Altered_Function Protein-SSG->Altered_Function Protein-SS-Protein->Altered_Function

Cysteine oxidation as a key regulator of protein function.

A common experimental workflow to identify and quantify cysteine oxidation involves differential alkylation with isotopically labeled reagents.

Cysteine_Alkylation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Lysate Cell or Tissue Lysate Alkylation1 Block reduced Cys with 'light' Iodoacetamide Lysate->Alkylation1 Reduction Reduce oxidized Cys (e.g., with DTT) Alkylation1->Reduction Alkylation2 Block newly reduced Cys with 'heavy' Iodoacetamide Reduction->Alkylation2 Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation2->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantify Light/Heavy Peptide Ratios LCMS->Quantification

Workflow for quantitative cysteine redox proteomics.

The logical relationship between different cysteine modification reagents is primarily based on their reaction mechanism, which dictates their reactivity and the nature of the resulting covalent bond.

Reagent_Classes cluster_reagents Cysteine-Reactive Reagents cluster_bonds Resulting Covalent Bond Cysteine_Thiol Cysteine Thiol (-SH) Haloacetamides Haloacetamides (e.g., Iodoacetamide) Cysteine_Thiol->Haloacetamides SN2 Alkylation Maleimides Maleimides (e.g., NEM) Cysteine_Thiol->Maleimides Michael Addition Vinyl_Sulfones Vinyl Sulfones Cysteine_Thiol->Vinyl_Sulfones Michael Addition Thioether_SN2 Stable Thioether (S-C) Haloacetamides->Thioether_SN2 Thioether_Michael Potentially Reversible Thioether (S-C) Maleimides->Thioether_Michael Stable_Thioether_Michael Stable Thioether (S-C) Vinyl_Sulfones->Stable_Thioether_Michael

Reaction mechanisms of common cysteine modification reagents.

References

Comparative Analysis of 4-(2-bromoacetyl)benzoic acid Cross-reactivity with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of a Common Covalent Modifier

4-(2-bromoacetyl)benzoic acid is a valuable tool in chemical biology and drug discovery, primarily employed as a covalent modifier of proteins. Its utility stems from the reactivity of the bromoacetyl group, an electrophile that readily forms stable thioether bonds with the nucleophilic thiol group of cysteine residues. However, the potential for cross-reactivity with other nucleophilic amino acid side chains is a critical consideration for its specific application. This guide provides a comparative analysis of the reactivity of this compound and similar haloacetyl compounds with various amino acids, supported by experimental data and protocols to inform the design of targeted covalent inhibitors and probes.

Reactivity Profile: Cysteine as the Primary Target

The thiol group of cysteine is the most potent nucleophile among the canonical amino acids, making it the preferred target for haloacetyl compounds like this compound. The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the deprotonated thiol (thiolate) attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.[1]

The reactivity of the cysteine thiol is highly dependent on its protonation state, which is governed by its pKa (typically around 8.3-8.6) and the pH of the reaction buffer.[1] Optimal reactivity is generally observed in the slightly basic pH range of 7.5-8.5, where a significant population of the more nucleophilic thiolate anion exists.[1]

Cross-reactivity with Other Nucleophilic Amino Acids

While cysteine is the primary target, side reactions with other amino acid residues possessing nucleophilic side chains can occur, particularly under non-optimal conditions. The extent of this cross-reactivity is influenced by the nucleophilicity of the side chain and the reaction pH.

Table 1: Relative Reactivity of Amino Acid Side Chains with Bromoacetyl Compounds

Amino AcidNucleophilic GroupTypical pKaOptimal pH for ReactionRelative Reactivity Notes
Cysteine Thiol (-SH)~8.37.5 - 8.5Primary Target. The thiolate form is a potent nucleophile.
Histidine Imidazole~6.0> 6.0Reactivity increases as the imidazole ring is deprotonated.
Lysine ε-Amino (-NH₂)~10.5> 9.0Reactivity is low at neutral pH due to protonation of the amino group.
Methionine Thioether (-S-CH₃)-Neutral to acidicCan be alkylated to form a sulfonium ion, especially with prolonged reaction times.
Tyrosine Phenol (-OH)~10.1> 10Generally low reactivity; requires deprotonation of the hydroxyl group.
Serine/Threonine Hydroxyl (-OH)> 13High pHVery low reactivity under typical biological conditions.

Note: The reactivity of this compound is expected to follow the trends observed for other bromoacetyl compounds.

Experimental Protocols

General Protocol for Bromoacetylation of Cysteine Residues

This protocol outlines a general procedure for the selective modification of cysteine residues in a protein using a bromoacetylating reagent like this compound.

Materials:

  • Protein of interest containing cysteine residues

  • This compound

  • Alkylation Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Quenching Solution (e.g., 100 mM L-cysteine or DTT)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Alkylation Buffer to a concentration of 1-10 mg/mL. If disulfide bonds are present, they must be reduced prior to this step, and the reducing agent must be removed.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO or DMF).

  • Bromoacetylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The reaction should be carried out in the dark for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration that is in 100-fold molar excess over the bromoacetylating reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and quenching agent by size-exclusion chromatography or dialysis against a suitable storage buffer.

Visualizing the Reaction and Workflow

Covalent Modification of a Target Protein

The following diagram illustrates the general workflow for identifying the target of a covalent inhibitor like this compound.

Covalent_Inhibitor_Workflow cluster_workflow Experimental Workflow for Covalent Inhibitor Target Identification Protein Protein Target (with nucleophilic Cys) Complex Covalent Protein-Inhibitor Adduct Protein->Complex Covalent Modification (pH 7.5-8.5) Inhibitor This compound (Covalent Inhibitor) Inhibitor->Complex Digestion Proteolytic Digestion (e.g., Trypsin) Complex->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Identification of modified peptide) LCMS->Analysis

Caption: Workflow for identifying the protein target of a covalent inhibitor.

Signaling Pathway Inhibition

Covalent inhibitors are often designed to target key proteins in signaling pathways implicated in disease. The diagram below shows a simplified representation of how a covalent inhibitor targeting a kinase might function.

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway Inhibition Signal Upstream Signal Kinase Target Kinase (e.g., with active site Cys) Signal->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates InactiveKinase Inactive Kinase-Inhibitor Adduct Kinase->InactiveKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor This compound (Covalent Inhibitor) Inhibitor->Kinase covalently binds to

Caption: Inhibition of a kinase signaling pathway by a covalent inhibitor.

References

A Senior Application Scientist's Guide to the Comparative Stability of Thioether Bonds from Bromoacetyl and Maleimide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Bioconjugate Development

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is fundamental to therapeutic and diagnostic success. The covalent linkage to cysteine residues via thiol-reactive chemistry is a cornerstone of this field. Among the most established methods are reactions with α-haloacetyl (specifically bromoacetyl) and maleimide functionalities, both of which form thioether bonds. However, the assumption of equal stability for these bonds is a critical oversimplification that can have profound implications for the efficacy, safety, and pharmacokinetics of a bioconjugate.

This guide provides an in-depth, objective comparison of the stability of thioether bonds derived from these two premier chemistries. We will move beyond simple reaction schemes to explore the mechanistic nuances that dictate long-term stability, the competing reaction pathways that can compromise a conjugate, and the experimental designs required to validate your choice of linker technology.

Part 1: The Foundational Chemistry of Thioether Bond Formation

Understanding the reaction mechanism is the first step in appreciating the resulting bond's stability. While both reagents react with thiols, they do so via fundamentally different pathways.

The Bromoacetyl Reaction: An Irreversible Nucleophilic Substitution

The reaction of a bromoacetyl group with a thiol proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated, nucleophilic thiolate anion (R-S⁻) directly attacks the carbon atom bearing the bromine atom. This single-step reaction displaces the bromide leaving group and forms a highly stable, acyclic thioether bond.[1][2] The reaction is generally considered irreversible under a wide range of physiological conditions.[3][4] The optimal pH for this reaction is typically between 7.5 and 9.0, where a sufficient concentration of the reactive thiolate anion is present.[1][5]

Figure 1. Bromoacetyl-thiol reaction via an SN2 mechanism.
The Maleimide Reaction: A Reversible Michael Addition

In contrast, the maleimide-thiol reaction is a Michael addition.[6] Here, the nucleophilic thiolate attacks one of the carbon atoms of the electron-deficient alkene within the maleimide ring.[7] This forms a succinimide thioether linkage.[6] This reaction is exceptionally rapid and highly selective for thiols at a neutral pH range of 6.5 to 7.5, where the reaction with thiols can be up to 1,000 times faster than with amines.[8][9] While efficient, the resulting bond is not unconditionally stable; the Michael addition is inherently reversible.[3][8][10]

Figure 2. Maleimide-thiol reaction via a Michael addition mechanism.

Part 2: A Head-to-Head Comparison of Thioether Bond Stability

The crucial difference between these two chemistries lies in the long-term fate of the conjugate, particularly within a complex biological milieu rich in endogenous thiols like glutathione (GSH).[4][11]

The Instability of Maleimide Adducts: The Retro-Michael Reaction

The primary challenge to the stability of the thiosuccinimide linkage is its susceptibility to a retro-Michael reaction .[4][10] This is the reverse of the initial conjugation, where the thioether bond cleaves, regenerating the original thiol and the maleimide-linker.[12] In a physiological environment, the released maleimide-linker is then free to react with other abundant thiols, such as serum albumin or glutathione, a process termed "thiol exchange" or "payload migration".[8][13] This deconjugation can severely compromise the therapeutic efficacy and lead to off-target toxicity, a major concern for antibody-drug conjugates (ADCs).[12][14]

Stabilizing the Maleimide Adduct: The Hydrolysis Pathway

Fortunately, there is a competing reaction that can "lock" the maleimide conjugate into a stable form: succinimide ring hydrolysis .[8][10] In this reaction, the cyclic imide of the thiosuccinimide adduct is hydrolyzed to form a ring-opened succinamic acid thioether.[12] This ring-opened product is stable and resistant to the retro-Michael reaction.[11][14] The rate of this stabilizing hydrolysis, however, is often slow under physiological conditions and is influenced by pH and the chemical nature of the maleimide's N-substituent.[10][15] Electron-withdrawing groups on the nitrogen atom can significantly accelerate the rate of hydrolysis, a feature exploited in "next-generation" or "self-hydrolyzing" maleimides designed for enhanced stability.[14][16][17]

G cluster_main Maleimide-Thiol Conjugate Fate cluster_unstable Unstable Pathway cluster_stable Stable Pathway Start Thiosuccinimide Adduct (Initial Conjugate) Retro Retro-Michael Reaction (Deconjugation) Start->Retro Reversible Hydrolysis Succinimide Ring Hydrolysis Start->Hydrolysis Irreversible Exchange Thiol Exchange (e.g., with Glutathione) Retro->Exchange leads to Final Stable Ring-Opened Adduct (Resistant to Cleavage) Hydrolysis->Final forms

Figure 3. Competing pathways for a maleimide-thiol conjugate in a biological environment.

Part 3: Quantitative Data and Key Performance Metrics

The choice between bromoacetyl and maleimide chemistry involves a critical trade-off between reaction kinetics and conjugate stability.[2]

Table 1: Comparative Overview of Bromoacetyl and Maleimide Chemistries

FeatureBromoacetyl ChemistryMaleimide Chemistry
Reaction Mechanism SN2 Nucleophilic Substitution[3]Michael Addition[6][7]
Optimal pH 7.5 - 9.0[1][5]6.5 - 7.5[6][8]
Reaction Rate Generally slower[1][2]Very fast at physiological pH[1][4]
Bond Stability Highly Stable & Irreversible [2][3][4]Conditionally Stable ; susceptible to retro-Michael reaction[3][10][11]
Key Limitation Slower kinetics; requires slightly alkaline pH which may affect some proteins.[2]Potential for in-vivo instability and thiol exchange unless stabilized by hydrolysis.[4][12][13]

Table 2: Illustrative Stability Data in Plasma

The following data, synthesized from literature, illustrates the practical stability differences. Actual values are highly dependent on the specific conjugate and experimental conditions.

Linker TypeModel SystemIncubation Time% Intact Conjugate (Approx.)Key Observation
Haloacetyl (Thioether) ADC in human plasma7 days>95%Demonstrates the highly stable and irreversible nature of the bond.[2]
Conventional Maleimide ADC in human plasma7 days~50%Significant degradation due to the retro-Michael reaction and thiol exchange.[18]
Stabilized Maleimide ADC in human plasma7 days>90%"Bridging" or "self-hydrolyzing" maleimides show vastly improved plasma stability.[16][18]

Part 4: Experimental Protocol for Comparative Stability Assessment

To provide actionable data for your specific project, a self-validating stability assay is essential. This protocol outlines a robust method for directly comparing the stability of your conjugates.

Objective

To quantify and compare the stability of a bromoacetyl-linked versus a maleimide-linked bioconjugate in the presence of a high concentration of a competing physiological thiol (glutathione).

Methodology
  • Conjugate Synthesis:

    • Prepare two batches of your biomolecule (e.g., protein).

    • Conjugate one batch with your bromoacetyl reagent and the other with your maleimide reagent under their respective optimal pH and reaction conditions.

    • Purify both conjugates thoroughly using size-exclusion chromatography (SEC) or dialysis to remove all unreacted reagents.[2]

    • Characterize both purified conjugates (e.g., via LC-MS) to confirm successful conjugation and establish a baseline (T=0) measurement.

  • Stability Assay Setup:

    • Prepare a solution of a competing thiol, such as reduced glutathione (GSH), at a physiologically relevant concentration (e.g., 5 mM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Incubate a known concentration of each purified conjugate (bromoacetyl- and maleimide-linked) in the GSH solution at 37°C.[4]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench any further reaction, for example, by adding an excess of an alkylating agent like N-ethylmaleimide (NEM) to cap any free thiols if analyzing the loss of the GSH adduct, or by acidification (e.g., with formic acid) before freezing.

    • Analyze the samples using LC-MS or a suitable HPLC method.[3][4]

  • Data Analysis:

    • For each time point, quantify the peak area corresponding to the intact conjugate.

    • For the maleimide sample, also quantify the peak area of the new adduct formed between your linker and glutathione.

    • Plot the percentage of intact conjugate remaining over time for both the bromoacetyl and maleimide samples. This will provide a direct visual and quantitative comparison of their stability.

G cluster_prep 1. Preparation cluster_assay 2. Stability Assay cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Synthesize Bromoacetyl Conjugate B Purify & Characterize Both Conjugates (T=0) A1->B A2 Synthesize Maleimide Conjugate A2->B C Incubate Both Conjugates with Glutathione (GSH) at 37°C, pH 7.4 B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by LC-MS / HPLC E->F G Quantify Intact Conjugate vs. Time F->G H Plot % Intact Conjugate for Comparison G->H

Figure 4. Experimental workflow for comparing conjugate stability.

Conclusion: Selecting the Right Chemistry for Your Application

The choice between bromoacetyl and maleimide chemistry is a strategic decision that hinges on the required stability of the final bioconjugate.

  • Choose Bromoacetyl Chemistry When: The absolute, long-term stability of the thioether bond is paramount. This is the superior choice for in-vivo applications such as antibody-drug conjugates, where premature drug release is unacceptable.[2][4] The trade-off is a slower reaction that may require a slightly alkaline pH.

  • Choose Maleimide Chemistry When: Rapid reaction kinetics under mild, physiological pH are the primary driver.[4] This chemistry is excellent for many in-vitro applications, labeling, or when the potential for reversibility is not a concern. For in-vivo use, the inherent instability must be addressed, either by accepting the risk of thiol exchange or, preferably, by employing strategies to promote the stabilizing hydrolysis of the succinimide ring.[8][14]

By understanding the distinct chemical behaviors of these reagents and validating stability with robust experimental data, researchers can make informed decisions to design and produce bioconjugates with the optimal performance characteristics for their intended application.

References

Validating Protein Labeling with 4-(2-bromoacetyl)benzoic Acid: A Comparative Guide for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the precise labeling of proteins is a cornerstone for elucidating protein function, structure, and interactions. 4-(2-bromoacetyl)benzoic acid is a covalent labeling reagent designed to target nucleophilic amino acid residues, offering a tool for researchers to tag proteins of interest. This guide provides an objective comparison of this compound with alternative protein labeling methods, supported by experimental data and detailed protocols for validation by mass spectrometry.

Principle of Labeling with this compound

This compound belongs to the class of haloacetamide reagents. Its mechanism of action involves the alkylation of nucleophilic side chains of amino acids by the electrophilic bromoacetyl group. The primary target for haloacetamides under physiological conditions is the highly nucleophilic thiol group of cysteine residues. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion. While cysteine is the most common target, other nucleophilic residues like histidine can also be modified, albeit typically at a slower rate. The benzoic acid moiety can be used for further conjugation or to modulate the reagent's solubility.

Mass spectrometry is the definitive method for validating the outcome of this labeling reaction. It allows for the confirmation of the covalent modification, determination of the labeling stoichiometry, and precise identification of the modified amino acid residue(s).

Comparison of Cysteine-Targeted Labeling Reagents

The selection of a labeling reagent is critical and depends on the specific application, requiring a balance of reactivity, specificity, and stability of the resulting conjugate. Below is a comparison of this compound with other commonly used cysteine-reactive labeling reagents.

FeatureThis compound (Haloacetamide)MaleimidesVinyl SulfonesThiol-yne (Click Chemistry)
Target Residue(s) Primarily Cysteine; potential for HistidineCysteineCysteineCysteine (after alkyne functionalization)
Bond Type ThioetherThioether (Succinimide)ThioetherThioether (after cycloaddition)
Bond Stability HighModerate (Susceptible to retro-Michael addition)HighVery High
Typical Reaction Time 1-4 hours1-2 hours2-4 hours1-4 hours (requires catalyst)
Typical Efficiency/Yield >80%>90%>90%>95%
Specificity for Thiols HighHighHighVery High
Key Advantages Stable bond formation.Fast reaction rates at physiological pH.Forms a very stable thioether bond, resistant to hydrolysis and thiol exchange.Extremely high specificity and stability; bioorthogonal.
Key Disadvantages Can exhibit off-target reactivity with other nucleophiles.The resulting thioether bond can be reversible in the presence of other thiols. The maleimide ring can undergo hydrolysis.Generally slower reaction rates compared to maleimides.Requires pre-functionalization of the protein with an alkyne and often a copper catalyst (CuAAC), which can be toxic to cells.

Experimental Protocols

Protocol 1: Labeling of a Target Protein with this compound

This protocol provides a general guideline for the covalent labeling of a protein with this compound. Optimal conditions, such as molar excess and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Target protein containing at least one cysteine residue (1-10 mg/mL)

  • This compound

  • Labeling Buffer: 1x PBS or 50 mM HEPES, pH 7.2-7.5, degassed

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Dithiothreitol (DTT) or L-cysteine

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: If the protein has disulfide-bonded cysteines that need to be labeled, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with degassed Labeling Buffer.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. Protect the reaction from light if using a fluorescent derivative.

  • Quenching: Stop the reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 50-100 mM to consume any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography, dialysis, or using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Validation of Protein Labeling by Mass Spectrometry

This protocol outlines the mass spectrometry workflow to confirm covalent labeling and identify the modification site.

Materials:

  • Labeled and purified protein from Protocol 1

  • Unlabeled control protein

  • Mass Spectrometry Grade Water and Acetonitrile

  • Formic Acid

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing Grade Trypsin

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Intact Protein Analysis (Optional):

    • Dilute a small aliquot of the labeled and unlabeled protein in 0.1% formic acid.

    • Analyze by LC-MS to determine the molecular weight of the intact proteins.

    • Compare the deconvoluted mass spectra. A successful labeling will show a mass shift corresponding to the addition of the this compound moiety (mass increase of 241.01 Da, as C9H6BrO3 has a monoisotopic mass of 240.95 Da and it displaces a hydrogen atom). This confirms covalent modification and can reveal the labeling stoichiometry.

  • Peptide Mapping (Bottom-up Proteomics):

    • Reduction and Alkylation: Denature the labeled and unlabeled protein samples in a buffer containing 6 M urea or guanidine-HCl. Reduce disulfide bonds with DTT (10 mM) for 1 hour at 37°C. Alkylate all free cysteines (including those not labeled by the bromoacetyl group) with iodoacetamide (55 mM) for 45 minutes in the dark.

    • Digestion: Dilute the samples to reduce the denaturant concentration and perform an overnight digestion with trypsin at 37°C.

    • LC-MS/MS Analysis: Acidify the peptide mixtures with formic acid and analyze by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans and MS/MS fragmentation spectra.

    • Data Analysis:

      • Use a database search algorithm (e.g., MaxQuant, Mascot, Sequest) to search the MS/MS data against the sequence of the target protein.

      • Define a variable modification on cysteine (and potentially histidine) corresponding to the mass of the 4-acetylbenzoic acid moiety (+241.01 Da).

      • The identification of a peptide containing this modification confirms the site of labeling. The MS/MS spectrum will contain fragment ions (b- and y-ions) that allow for the precise localization of the modification on a specific amino acid residue.

Visualizing the Workflow

The following diagrams illustrate the labeling and validation process.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Mass Spectrometry Validation Protein Target Protein (with Cys) Reaction + Protein->Reaction Reagent 4-(2-bromoacetyl) benzoic acid Reagent->Reaction Labeled_Protein Labeled Protein Digestion Tryptic Digestion Labeled_Protein->Digestion Reaction->Labeled_Protein LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Validation Validated Labeling Site Data_Analysis->Validation logical_relationship cluster_reagents Cysteine-Reactive Reagents cluster_properties Key Properties cluster_outcome Desired Outcome Bromoacetamide This compound Reactivity High Reactivity Bromoacetamide->Reactivity Specificity Thiol Specificity Bromoacetamide->Specificity Stability Bond Stability Bromoacetamide->Stability High Maleimide Maleimides Maleimide->Reactivity Very High Maleimide->Specificity Maleimide->Stability Moderate VinylSulfone Vinyl Sulfones VinylSulfone->Reactivity Moderate VinylSulfone->Specificity VinylSulfone->Stability Very High Application Successful Application (e.g., ADC, Probe Conjugation) Stability->Application

Benchmarking 4-(2-bromoacetyl)benzoic Acid: A Comparative Guide to Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in elucidating protein-protein interactions, developing antibody-drug conjugates, and stabilizing protein complexes. This guide provides an objective comparison of 4-(2-bromoacetyl)benzoic acid with other commonly used bifunctional crosslinkers, supported by experimental data and detailed protocols to inform experimental design.

This compound is a heterobifunctional crosslinker distinguished by its two reactive moieties: a bromoacetyl group and a carboxylic acid. This architecture allows for the covalent linkage of biomolecules through reactions with sulfhydryl and amine groups, respectively. The bromoacetyl group readily reacts with nucleophilic sulfhydryl groups found in cysteine residues, while the carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein.

This guide benchmarks this compound against two widely used classes of heterobifunctional crosslinkers: succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which also targets amine and sulfhydryl groups, and the "zero-length" crosslinker system comprising 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimimide (NHS), which couples carboxyl groups to primary amines.

Performance Comparison of Bifunctional Crosslinkers

The efficacy of a crosslinker is determined by several factors including its reactivity, specificity, the stability of the resulting bond, and the length of the spacer arm. While direct, side-by-side quantitative comparisons of this compound with other crosslinkers are not extensively available in published literature, a comparative analysis can be constructed based on the known reactivity and performance of their respective functional groups.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)
Reactive Groups Bromoacetyl, Carboxylic AcidNHS Ester, MaleimideCarbodiimide, NHS Ester
Targets Sulfhydryls, Amines (after activation)Amines, SulfhydrylsCarboxyls, Amines
Spacer Arm Length ~9.5 Å (estimated)8.3 Å0 Å (forms a direct amide bond)
Bond Formed Thioether, AmideAmide, ThioetherAmide
Cleavability Non-cleavableNon-cleavableNon-cleavable
Solubility Generally requires organic solvent for dissolutionInsoluble in water (soluble in DMSO, DMF). Sulfo-SMCC is a water-soluble alternative.Water-soluble

Table 1: Comparison of the physicochemical and reactive properties of this compound, SMCC, and EDC/NHS.

ParameterThis compoundSMCCEDC/NHS
Optimal pH (Sulfhydryl Reaction) 7.5 - 8.56.5 - 7.5N/A
Optimal pH (Amine/Carboxyl Reaction) 4.5 - 6.0 (EDC activation), 7.2 - 8.0 (coupling)7.2 - 8.54.5 - 6.0 (activation), 7.2 - 8.0 (coupling)
Reaction Time Typically 30 min - 2 hours30 min - 2 hours15 min (activation), 2 hours - overnight (coupling)
Crosslinking Efficiency Moderate to High (dependent on activation)HighHigh
Stability of Reactive Groups Bromoacetyl is moderately stable. Carboxyl is stable.NHS ester is susceptible to hydrolysis, especially at higher pH. Maleimide is more stable than NHS ester but can also hydrolyze at higher pH.EDC is highly susceptible to hydrolysis. The NHS ester intermediate is more stable but still prone to hydrolysis.

Table 2: A summary of the reaction conditions and performance characteristics of the selected bifunctional crosslinkers.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. The following sections provide generalized methodologies for the use of this compound and its alternatives.

Protocol 1: Two-Step Crosslinking using this compound

This protocol describes the conjugation of a sulfhydryl-containing protein (Protein-SH) to an amine-containing protein (Protein-NH2) using this compound and EDC/NHS.

Materials:

  • Protein-SH in a suitable buffer (e.g., PBS, pH 7.2)

  • Protein-NH2 in an amine-free buffer (e.g., MES buffer, pH 4.7)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reaction with Protein-SH:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add the crosslinker solution to the Protein-SH solution at a 10-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column, exchanging the buffer to MES buffer (pH 4.7).

  • Activation of Carboxyl Group:

    • To the solution of Protein-SH now conjugated with the crosslinker, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Protein-NH2:

    • Immediately add the activated Protein-SH conjugate to the Protein-NH2 solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

    • The final conjugate can be purified by size-exclusion chromatography.

Protocol 2: Two-Step Crosslinking using SMCC

This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing protein.[1][2]

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfhydryl-containing protein (Protein-SH) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Activation of Protein-NH2:

    • Dissolve SMCC in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[1]

    • Add the SMCC stock solution to the Protein-NH2 solution at a 10-20 fold molar excess.[1]

    • Incubate for 30-60 minutes at room temperature.[2]

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[1]

  • Conjugation to Protein-SH:

    • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • The reaction can be quenched by adding a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol.

Protocol 3: One-Pot Crosslinking using EDC/NHS

This protocol describes the direct conjugation of a carboxyl-containing protein to an amine-containing protein.[3][4]

Materials:

  • Carboxyl-containing protein in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • EDC

  • NHS (or Sulfo-NHS for a water-soluble option)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

  • Reaction Mixture Preparation:

    • Combine the carboxyl-containing protein and the amine-containing protein in MES buffer.

  • Activation and Conjugation:

    • Add EDC and NHS to the protein mixture. A common starting point is a 2-10 fold molar excess of EDC and NHS over the protein with the limiting functional group.[4]

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.[3]

    • Incubate for 15 minutes at room temperature.

Visualizing Crosslinking Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways. The following visualizations were created using the Graphviz (DOT language).

start Start with Purified Protein Complex crosslink Incubate with Bifunctional Crosslinker start->crosslink quench Quench Reaction crosslink->quench sds_page SDS-PAGE Analysis of Crosslinked Products quench->sds_page digest In-gel or In-solution Proteolytic Digestion (e.g., Trypsin) sds_page->digest lc_ms LC-MS/MS Analysis of Peptide Mixture digest->lc_ms database Database Search to Identify Crosslinked Peptides lc_ms->database model Generate Distance Constraints and Model Protein Complex database->model end Validated Model of Protein-Protein Interaction model->end

Caption: A typical experimental workflow for identifying protein-protein interactions.

cluster_BABA This compound cluster_SMCC SMCC cluster_EDC EDC/NHS P1_SH Protein 1-SH BABA Br-acetyl-Ph-COOH P1_SH->BABA Reacts with Sulfhydryl Intermediate1 Protein 1-S-acetyl-Ph-COOH BABA->Intermediate1 EDC_NHS EDC/NHS Intermediate1->EDC_NHS Activates Carboxyl Activated_Intermediate1 Protein 1-S-acetyl-Ph-CO-NHS EDC_NHS->Activated_Intermediate1 P2_NH2_1 Protein 2-NH2 Activated_Intermediate1->P2_NH2_1 Reacts with Amine Conjugate1 Protein 1-S-acetyl-Ph-CO-NH-Protein 2 P2_NH2_1->Conjugate1 P1_NH2 Protein 1-NH2 SMCC_node NHS-spacer-Maleimide P1_NH2->SMCC_node Reacts with Amine Intermediate2 Protein 1-NH-CO-spacer-Maleimide SMCC_node->Intermediate2 P2_SH Protein 2-SH Intermediate2->P2_SH Reacts with Sulfhydryl Conjugate2 Protein 1-NH-CO-spacer-S-Protein 2 P2_SH->Conjugate2 P1_COOH Protein 1-COOH EDC_NHS_2 EDC/NHS P1_COOH->EDC_NHS_2 Activates Carboxyl Activated_Intermediate2 Protein 1-CO-NHS EDC_NHS_2->Activated_Intermediate2 P2_NH2_2 Protein 2-NH2 Activated_Intermediate2->P2_NH2_2 Reacts with Amine Conjugate3 Protein 1-CO-NH-Protein 2 P2_NH2_2->Conjugate3 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits crosslink1 Crosslink to study RTK dimerization RTK->crosslink1 Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates crosslink2 Crosslink to study Grb2-Sos interaction Sos->crosslink2 Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates crosslink3 Crosslink to study Raf-MEK interaction MEK->crosslink3 Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

References

Comparative Guide to the pH-Dependent Selectivity of 4-(2-bromoacetyl)benzoic Acid for Sulfhydryl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-(2-bromoacetyl)benzoic acid (BABA) and other thiol-reactive reagents, with a focus on their selectivity for sulfhydryl groups at varying pH levels. The information is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, protein labeling, and the development of covalent inhibitors.

Introduction to Thiol-Reactive Probes

The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation. The sulfhydryl (thiol) group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (R-S⁻). This reactivity allows for the specific attachment of probes, drugs, or other molecules. Haloacetyl reagents, such as this compound, are a class of alkylating agents that react with sulfhydryl groups to form a stable thioether bond. However, the rate and selectivity of this reaction are highly dependent on the pH of the medium.

The reactivity of the bromoacetyl group is governed by a nucleophilic substitution mechanism where the thiolate anion acts as the nucleophile.[1][2] Consequently, the reaction rate is influenced by the pKa of the cysteine thiol and the pH of the solution. As the pH increases above the thiol's pKa, the concentration of the more reactive thiolate anion rises, leading to an accelerated reaction rate.[1]

pH-Dependent Selectivity of Bromoacetyl Groups

The bromoacetyl moiety, the reactive component of BABA, demonstrates high chemoselectivity for sulfhydryl groups. This selectivity is most pronounced in the pH range of 7.5 to 9.0.[1] While the reaction rate with thiols is significant at these higher pH values, the bromoacetyl group shows minimal reactivity towards other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole group of histidine.[3][4] This allows for the targeted modification of cysteine residues even in the presence of an abundance of other potentially reactive groups.

However, it is crucial to control the reaction conditions. The use of a large excess of the bromoacetyl reagent or the absence of accessible sulfhydryl groups can lead to off-target reactions with other nucleophiles.[2] For instance, the more reactive iodoacetyl group can react with histidine and primary amines at pH values above 7, although the reaction with histidine is considerably slow.[2] To maintain selectivity, it is recommended to use a slight excess of the haloacetyl reagent over the concentration of sulfhydryl groups.[2]

Comparison with Alternative Thiol-Reactive Reagents

The choice of a thiol-reactive reagent often depends on the desired pH range for the experiment and the required stability of the resulting linkage. Below is a comparison of bromoacetyl compounds with other common classes of sulfhydryl-reactive reagents.

Reagent ClassTypical pH OptimumResulting LinkageSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
Bromoacetamides 7.5 - 9.0Thioether~0.6 - 10Good stability; reactivity is pH-dependent due to the requirement for the thiolate anion.[1]
Iodoacetamides 7.5 - 9.0ThioetherGenerally faster than bromoacetamidesIodide is a better leaving group than bromide, leading to higher reactivity.[1]
Maleimides 6.5 - 7.5Thioether (via Michael addition)10 - 1000Highly reactive at neutral pH.[1] At pH 6.5, maleimides can be 2-3 orders of magnitude more reactive than bromoacetyls.[3][4] The resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability.[1] At pH > 8.5, reactivity with primary amines increases.[2][5]
Vinyl Sulfones 8.0 - 9.0Thioether~1 - 100Forms a very stable thioether linkage.[1]
Pyridyl Disulfides 4.0 - 5.0 (Broad Range)DisulfideNot applicableForms a reversible disulfide bond, which can be cleaved by reducing agents. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.[5]

Note: The kinetic data are approximate and can vary significantly based on the specific reactants and reaction conditions.

Experimental Protocols

Determining the pH-Dependent Selectivity of this compound

This protocol outlines a general method to assess the selectivity of BABA for sulfhydryl groups in a model protein containing cysteine and other nucleophilic residues (e.g., lysine, histidine) at different pH values.

Materials:

  • This compound (BABA)

  • Model protein (e.g., Bovine Serum Albumin - BSA)

  • Phosphate buffer (pH 6.5, 7.5)

  • Borate buffer (pH 8.5, 9.0)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (e.g., LC-MS/MS)

Procedure:

  • Protein Preparation: Dissolve the model protein in the respective reaction buffers. If necessary, reduce any existing disulfide bonds with a 10-fold molar excess of TCEP for 1 hour at room temperature, followed by removal of the reducing agent using a desalting column.

  • Reaction Setup: Divide the protein solution into aliquots for each pH to be tested. Add a 5-fold molar excess of BABA to each aliquot. Incubate the reactions for 2 hours at room temperature.

  • Quenching and Sample Preparation: Quench the reaction by adding a low molecular weight thiol (e.g., 2-mercaptoethanol) or by immediately removing excess BABA using a desalting column.

  • Quantification of Free Sulfhydryls (Ellman's Assay): Determine the number of remaining free sulfhydryl groups in each sample using the DTNB assay.[6] A decrease in the number of free thiols indicates modification by BABA.

  • Analysis of Selectivity (Mass Spectrometry): Digest the protein samples with trypsin. Analyze the resulting peptides by LC-MS/MS to identify which amino acid residues have been modified by BABA. By searching for the mass addition corresponding to the acetylbenzoic acid moiety, one can pinpoint modifications on cysteine, lysine, histidine, or other residues.

  • Data Analysis: Compare the extent of cysteine modification across the different pH values. Quantify the level of modification on other nucleophilic residues to determine the selectivity of the reaction at each pH.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_transition pH-Dependent Equilibrium cluster_product Product BABA This compound Conjugate Stable Thioether Adduct BABA->Conjugate Nucleophilic Substitution Thiol Protein-SH Thiolate Protein-S⁻ (Thiolate) Thiol->Thiolate pH > pKa Proton H⁺ Thiolate->Conjugate Bromide Br⁻

Caption: Reaction mechanism of BABA with a sulfhydryl group.

ExperimentalWorkflow cluster_analysis Analysis cluster_results Results start Prepare Protein Solution (Reduce with TCEP if necessary) setup Incubate with BABA at different pH values (6.5, 7.5, 8.5, 9.0) start->setup quench Quench Reaction & Remove Excess BABA setup->quench ellman Ellman's Assay: Quantify Free -SH quench->ellman ms Mass Spectrometry: Identify Modification Sites quench->ms rate Determine Reaction Rate vs. pH ellman->rate selectivity Assess Selectivity for Cys vs. other residues ms->selectivity

Caption: Experimental workflow for assessing BABA selectivity.

References

A Comparative Guide to the In-Vitro Biological Activities of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring. This guide offers a comparative analysis of the in-vitro anticancer, antimicrobial, and anti-inflammatory activities of various benzoic acid derivatives, supported by recent experimental data.

Comparative Analysis of Biological Activities

The following sections summarize the in-vitro biological activities of various benzoic acid derivatives from several key studies. These tables are designed for easy comparison of the compounds' performance across different biological assays.

Anticancer and Cytotoxic Activities

Benzoic acid derivatives have shown significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound that inhibits 50% of cell growth.

Compound Name/ClassCell Line(s)Activity MetricValue (µM)
Quinazolinone DerivativesMCF-7IC50100
4-((2-hydroxynaphthalen-1-yl) methyleneamino) benzoic acidHuman cervical cancer (HeLa)IC5017.84[1]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivativesMCF-7, HCT-116IC5015.6 - 18.7[1][2]
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidA549, Caco-2IC50239.88
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneHepG2IC500.06
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativesHeLaIC5022.9 (µg/ml)
Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] Some derivatives also show promise in inhibiting biofilm formation, measured by the Minimum Biofilm Eradication Concentration (MBEC).

Compound Name/ClassTarget Microorganism(s)Activity MetricValue (µg/mL)
2-Benzoylbenzoic acid derivativesStreptococcus pneumoniaeMIC1 - 256[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesE. faecium, S. aureusMBEC125[4]
N-benzoyl amino esters and acidsA. fumigatus, F. temperatumGrowth InhibitionUp to 78.2%[4]
Benzamide derivative 5aB. subtilis, E. coliMIC6.25, 3.12[5]
Benzamide derivatives 6b and 6cE. coli, B. subtilisMIC3.12, 6.25[5]
Anti-inflammatory and Enzyme-Inhibitory Activities

Certain benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes.[3] This includes the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines like TNF-α. Additionally, some derivatives have shown inhibitory activity against other enzymes such as α-amylase and sirtuins.

Compound Name/ClassTarget Enzyme/PathwayActivity MetricValue
3-[2-(2-hydroxyphenyl)acetoxy]benzoic acidTNF-α productionModerate suppressionat 25-100 µM[6]
4-tert-butylbenzoic acidSIRT1IC501.0 mM[4]
4-dimethylaminobenzoic acidSIRT1, SIRT2% Inhibition at 1.6 mM25.3%, 30.3%[4]
2,3,4-trihydroxybenzoic acidα-AmylaseIC5017.30 ± 0.73 mM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture : Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the benzoic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[3]

In-Vitro Antimicrobial Activity (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Microorganism Preparation : Bacterial or fungal strains are cultured in an appropriate broth medium to a specific cell density (e.g., 0.5 McFarland standard).[4]

  • Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[4]

  • Inoculation : Each well is inoculated with the prepared microbial suspension.[4]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

In-Vitro Enzyme Inhibition Assay (α-Amylase)

This assay measures the ability of a compound to inhibit the activity of the α-amylase enzyme.

  • Reaction Mixture : A mixture of the test compound (at various concentrations) and α-amylase solution in a suitable buffer is pre-incubated.[4]

  • Substrate Addition : A starch solution is added to the mixture to initiate the enzymatic reaction.[4]

  • Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.[4]

  • Reaction Termination : The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).[4]

  • Absorbance Measurement : The absorbance of the resulting colored product is measured using a spectrophotometer.

  • Data Analysis : The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Visualization of a Key Signaling Pathway

The anti-inflammatory effects of some benzoic acid derivatives are attributed to their ability to modulate signaling pathways such as the NF-κB pathway.[3] The following diagram illustrates a simplified representation of this pathway and its potential inhibition.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation Ub Ub IκBα->Ub Ubiquitination NF-κB NF-κB DNA DNA NF-κB->DNA Translocation Benzoic Acid\nDerivative Benzoic Acid Derivative Benzoic Acid\nDerivative->IKK Inhibition Proteasome Proteasome Ub->Proteasome Degradation Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition.

References

Navigating the Immunological Maze: A Comparative Guide to Crosslinkers in Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker in creating protein conjugates is a critical decision that extends beyond mere chemical efficiency. The linker, the molecular bridge between a carrier protein and an antigen or payload, can significantly influence the immunogenicity of the final construct. This guide provides an objective comparison of conjugates prepared with different crosslinkers, supported by experimental data, to inform the rational design of next-generation vaccines and therapeutics.

The ideal crosslinker should not only facilitate a stable and efficient conjugation but also minimize the introduction of new epitopes that could elicit an undesirable immune response against the linker itself. Factors such as the linker's length, flexibility, hydrophobicity, and chemical nature all play a role in the overall immunogenic profile of the resulting conjugate.

The Impact of Crosslinker Chemistry on Immunogenicity

The chemical structure of the crosslinker is a primary determinant of its potential immunogenicity. Some linkers, particularly those with rigid and aromatic structures, can be recognized by the immune system as foreign, leading to the production of anti-linker antibodies. This can have several negative consequences, including altered pharmacokinetics, reduced efficacy, and the potential for adverse immune reactions.

One of the most widely used classes of crosslinkers are those based on maleimide chemistry, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). While effective for linking sulfhydryl and amine groups, constrained linkers derived from SMCC have been shown to induce high levels of linker-specific antibodies.[1] In contrast, more flexible, non-aromatic linkers have demonstrated lower reactivity in this regard.[1]

Comparative Analysis of Crosslinker Performance

To illustrate the impact of crosslinker selection on immunogenicity, the following table summarizes quantitative data from representative studies. It is important to note that these data are compiled from different experimental systems and should be considered illustrative rather than a direct head-to-head comparison.

Crosslinker TypeAntigen/CarrierAnimal ModelKey Immunogenicity ReadoutResultReference
Maleimide-based (SMCC) Angiotensin/Tetanus ToxoidMiceAnti-Linker Antibody TiterHigh[1]
Maleimide-based (MBS) Angiotensin/Tetanus ToxoidMiceAnti-Linker Antibody TiterHigh[1]
Flexible, Non-Aromatic (MHS) Angiotensin/Tetanus ToxoidMiceAnti-Linker Antibody TiterLow[1]
Disulfide-based (SPDP) Angiotensin/Tetanus ToxoidMiceAnti-Linker Antibody TiterLow[1]
PEGylated Linkers General ADCsPre-clinicalAnti-Drug Antibody (ADA) ResponseGenerally Reduced[2][3]

MBS: m-Maleimidobenzoyl-N-hydroxysuccinimide ester; MHS: N-(6-Maleimido)caproic acid hydrazide; SPDP: N-Succinimidyl 3-(2-pyridyldithio)propionate

The Role of Linker Properties

Beyond the core chemistry, other physical properties of the crosslinker can influence the immune response.

  • Length and Flexibility: Extremely long or very short linkers can negatively impact the immunogenicity of the conjugate. A linker of optimal length and flexibility can properly present the antigen to the immune system without creating undue steric hindrance or exposing the linker itself to immune surveillance.

  • Hydrophilicity: The inclusion of hydrophilic spacers, such as polyethylene glycol (PEG), can help to shield the linker and payload from the immune system, potentially reducing the immunogenicity of the conjugate.[3] PEGylation can also improve the solubility and pharmacokinetic profile of the conjugate.[3]

Visualizing the Conjugation Process and Immunological Assessment

To better understand the workflow for creating and evaluating these conjugates, the following diagrams illustrate the key processes.

experimental_workflow cluster_conjugation Conjugation cluster_immunization Immunization & Sample Collection cluster_analysis Immunogenicity Analysis Carrier Carrier Protein Crosslinker Crosslinker (e.g., SMCC) Carrier->Crosslinker Amine reaction Antigen Antigen/Payload (with -SH group) Conjugate Final Conjugate Antigen->Conjugate Activated_Carrier Activated Carrier Crosslinker->Activated_Carrier Activated_Carrier->Conjugate Sulfhydryl reaction Animal_Model Animal Model (e.g., Mice) Immunization Immunization with Conjugate + Adjuvant Animal_Model->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection ELISA ELISA for Antibody Titer Serum_Collection->ELISA ELISpot ELISpot for T-cell Response Serum_Collection->ELISpot Data_Analysis Data Analysis ELISA->Data_Analysis ELISpot->Data_Analysis signaling_pathway cluster_b_cell B-Cell Activation cluster_t_cell T-Cell Help cluster_antibody_production Antibody Production BCR B-Cell Receptor (BCR) Internalization Internalization & Antigen Processing BCR->Internalization Plasma_Cell Plasma Cell Differentiation BCR->Plasma_Cell Co-stimulation Conjugate Antigen-Carrier Conjugate Conjugate->BCR Binding MHCII Peptide on MHC-II Internalization->MHCII TCR T-Cell Receptor (TCR) MHCII->TCR Recognition T_Cell Helper T-Cell Cytokines Cytokine Release T_Cell->Cytokines TCR->T_Cell Cytokines->Plasma_Cell Antibodies Antibody Production Plasma_Cell->Antibodies

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, a foundational pillar of scientific excellence and laboratory safety is the responsible management of chemical waste. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(2-bromoacetyl)benzoic acid, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; its chemical structure dictates its reactivity and toxicological profile.

  • α-Halo Ketone Moiety: The bromoacetyl group is a potent lachrymator and alkylating agent. This functional group can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, which is the mechanism behind its irritant and corrosive properties. The Safety Data Sheet (SDS) for the analogous compound 3-(2-bromoacetyl)benzoic acid explicitly states that it causes skin irritation and serious eye damage[1].

  • Carboxylic Acid Group: The benzoic acid portion imparts acidic properties to the molecule.

  • Halogenated Organic Nature: As a brominated organic compound, it falls into the specific waste category of "halogenated organic waste."[2] This classification is critical because halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen bromide (HBr) gas, during improper incineration or reaction with other waste streams[3].

The primary hazards associated with this compound are summarized below:

Hazard TypeDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed.Safety Data Sheet (SDS)
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][5]SDS for 4-(2-Bromo-acetyl)-benzoic acid[4]
Eye Damage Causes serious eye damage.[1][5]SDS for related compounds[1][5]
Aquatic Toxicity Harmful to aquatic life.SDS

Given these hazards, all handling and disposal procedures must be conducted with appropriate engineering controls (i.e., in a chemical fume hood) and Personal Protective Equipment (PPE).

The Critical Importance of Waste Segregation

The single most important principle in chemical waste management is proper segregation at the source. Mixing incompatible waste streams is not only a compliance violation but can lead to dangerous chemical reactions, fires, or explosions.

This compound must be disposed of as Halogenated Organic Waste .

Causality:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities designed to scrub acidic gases (like HBr) from the effluent[2][6].

  • Cost and Recycling: Mixing halogenated solvents with non-halogenated ones renders the entire mixture as the more expensive and difficult-to-dispose-of halogenated waste[7]. Non-halogenated solvents can often be recycled or used as fuel, an option that is lost upon contamination[8].

  • Safety: Do not mix this acidic compound with bases, as this can cause a neutralization reaction that generates heat. Do not mix with strong oxidizing agents[3].

WasteDisposalWorkflow cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Disposal Start Generate Waste: This compound (Solid or in Solution) Assess Assess Hazards: - Corrosive - Halogenated - Organic Acid Start->Assess Segregate Segregate as: HALOGENATED ORGANIC WASTE Assess->Segregate Container Select Compatible Container: - Clearly Labeled - Securely Sealed - Good Condition Segregate->Container Store Store in Satellite Accumulation Area (SAA) Container->Store EHS Request Pickup from Environmental Health & Safety (EHS) Store->EHS

Caption: Waste disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles[3].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene[9]. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handling small quantities inside a certified chemical fume hood. For spill cleanup outside a hood, a respirator may be necessary[3].

3.2. Waste Collection and Containment

  • Designate a Waste Container:

    • Select a container compatible with the waste. For solid this compound or solutions in organic solvents, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate[7][8].

    • Ensure the container is in good condition, free from cracks or residue on the outside.

  • Label the Container:

    • Proper labeling is a regulatory requirement and essential for safety.

    • Affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste[7][10].

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations[10].

    • If the waste is a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").

    • Identify the applicable hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive)[7].

  • Accumulate Waste:

    • Add the waste to the labeled container inside a chemical fume hood.

    • Keep the container securely closed at all times, except when actively adding waste[8][10]. This minimizes the release of vapors.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment (e.g., a plastic tub) to contain leaks or spills[7].

3.3. Arranging for Final Disposal

  • Monitor Fill Level: Do not overfill the waste container. A safe limit is typically 75-90% full to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if the chemical is no longer needed, arrange for disposal through your institution's EHS department. Follow their specific procedures, which typically involve submitting an online form or calling for a waste pickup[7].

  • Final Disposal Method: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method will likely be high-temperature incineration[2][6].

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical.

4.1. Small Spill (Contained within a Fume Hood)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the PPE listed in section 3.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Work from the outside of the spill inward to prevent spreading[9].

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container or a heavy-duty plastic bag[9].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as "Waste Debris containing this compound" and dispose of it through EHS.

4.2. Large Spill or Spill Outside a Fume Hood

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Call for Help: Contact your institution's emergency number (e.g., Public Safety, EHS) immediately. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt to Clean: A large spill, or any spill of a hazardous material outside of a fume hood, should be handled by trained emergency responders.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research is conducted with the utmost responsibility.

References

Personal protective equipment for handling 4-(2-bromoacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-bromoacetyl)benzoic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Hazard Identification: this compound is a hazardous substance that can cause severe skin burns and eye damage[1][2]. It is crucial to handle this chemical with appropriate care and personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment should be used at all times when handling this compound:

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and dust that can cause severe eye damage[1][3][4].
Skin Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or disposable gown, and closed-toe shoesPrevents skin contact, which can result in severe burns[1][3][5].
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommendedMinimizes the inhalation of dust or vapors[3][6].

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is critical for safely managing this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered[3].

  • Verify that the chemical fume hood is functioning correctly[3].

  • Locate the nearest eyewash station and safety shower and confirm they are accessible and operational[3][4].

  • Assemble all necessary equipment and reagents before handling the compound[3].

2. Handling:

  • Don all required PPE as outlined in the table above[3].

  • Handle the compound exclusively within a chemical fume hood to control exposure[3].

  • Avoid creating dust when weighing or transferring the solid material[3][7].

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing[3].

  • Keep containers tightly closed when not in use[3][4][7].

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution[3].

  • Properly remove and dispose of contaminated PPE[3].

  • Wash hands and any exposed skin thoroughly with soap and water[3][8].

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a designated, clearly labeled, and sealed hazardous waste container[1][3][9].

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure: Dispose of the chemical waste through a licensed waste disposal service[6]. Always follow all federal, state, and local regulations for hazardous waste disposal[4].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

Prep Preparation - Review SDS - Verify fume hood - Locate safety equipment Don_PPE Don PPE - Safety goggles & face shield - Chemical-resistant gloves - Lab coat Prep->Don_PPE Handling Chemical Handling (in Fume Hood) - Weigh and transfer carefully - Avoid dust generation - Keep container closed Don_PPE->Handling Post_Handling Post-Handling - Clean work area - Decontaminate surfaces Handling->Post_Handling Waste_Collection Waste Collection - Collect all chemical waste - Use labeled, sealed container Handling->Waste_Collection Doff_PPE Doff & Dispose of PPE - Remove contaminated items carefully Post_Handling->Doff_PPE Post_Handling->Waste_Collection Wash Wash Hands Thoroughly Doff_PPE->Wash Doff_PPE->Waste_Collection Disposal Final Disposal - Follow institutional & local regulations - Contact EHS office Waste_Collection->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.